Product packaging for 5-Methyl-2-(p-tolyl)pyridine(Cat. No.:CAS No. 85237-71-4)

5-Methyl-2-(p-tolyl)pyridine

Cat. No.: B1630772
CAS No.: 85237-71-4
M. Wt: 183.25 g/mol
InChI Key: PTBRNAVGPWOGSE-UHFFFAOYSA-N
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Description

5-Methyl-2-(p-tolyl)pyridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B1630772 5-Methyl-2-(p-tolyl)pyridine CAS No. 85237-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)pyridine
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InChI

InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14-13/h3-9H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PTBRNAVGPWOGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13N
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DSSTOX Substance ID

DTXSID001005726
Record name 5-Methyl-2-(4-methylphenyl)pyridine
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Molecular Weight

183.25 g/mol
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CAS No.

85237-71-4
Record name 5-Methyl-2-(4-methylphenyl)pyridine
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Record name 5-Methyl-2-(p-tolyl)pyridine
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Record name 5-Methyl-2-(4-methylphenyl)pyridine
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Record name 5-methyl-2-(p-tolyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methyl-2-(p-tolyl)pyridine from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methyl-2-(p-tolyl)pyridine scaffold is a significant structural motif in medicinal chemistry and materials science, necessitating robust and versatile synthetic strategies. This guide provides a comprehensive exploration of two distinct and effective methodologies for the synthesis of this target molecule from simple, readily available precursors. We will first delve into a modern, highly efficient transition-metal catalyzed approach—the Suzuki-Miyaura cross-coupling reaction. This will be contrasted with a classical, yet powerful, cyclization strategy—the Kröhnke pyridine synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also the underlying mechanistic principles and strategic considerations for each approach. All quantitative data is summarized for clarity, and workflows are visualized to facilitate a deeper understanding of the synthetic pathways.

Introduction: The Significance of the 2-Arylpyridine Moiety

The pyridine ring is a privileged structure in drug discovery, present in numerous pharmaceuticals.[1] The introduction of an aryl substituent at the 2-position, as seen in this compound, often imparts unique physicochemical and pharmacological properties. These 2-arylpyridines are key components in a range of biologically active compounds and functional materials. The development of efficient, scalable, and regioselective synthetic routes to access these molecules is therefore of paramount importance to the scientific community. This guide will provide a detailed roadmap for the synthesis of this compound, empowering researchers to confidently apply these methods in their own laboratories.

Methodology 1: The Modern Approach - Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its high efficiency, broad functional group tolerance, and generally mild reaction conditions.[2][3] This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] For the synthesis of this compound, this strategy involves the coupling of a 5-methyl-2-halopyridine with p-tolylboronic acid.

Strategic Rationale & Mechanistic Insight

The choice of the Suzuki-Miyaura coupling is predicated on its reliability and the commercial availability of the requisite starting materials: 5-methyl-2-bromopyridine and p-tolylboronic acid. The catalytic cycle, a cornerstone of understanding this reaction, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-methyl-2-bromopyridine, forming a Pd(II) complex. The choice of phosphine ligands is crucial here, as electron-rich and bulky ligands can facilitate this step, especially with less reactive halides.[4]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (the p-tolyl moiety) to the palladium center, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which accelerates the transmetalation.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product, this compound.

This catalytic cycle allows for the use of only a small amount of the palladium catalyst to generate a large quantity of the product.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 2-bromopyridines with arylboronic acids.[3][6]

Materials:

  • 5-Methyl-2-bromopyridine

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-methyl-2-bromopyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment, which is critical to prevent the deactivation of the palladium catalyst.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling
ParameterConditionRationale
Catalyst Tetrakis(triphenylphosphine)palladium(0)A robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
Ligand Triphenylphosphine (integral to the catalyst)Provides the necessary electronic and steric environment for the catalytic cycle.
Base Potassium phosphate (K₃PO₄)Activates the boronic acid for transmetalation and is compatible with a wide range of functional groups.
Solvent 1,4-Dioxane/Water (4:1)The aqueous-organic mixture facilitates the dissolution of both organic and inorganic reagents.
Temperature 85-95 °CProvides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the Pd(0) catalyst.[7]
Expected Yield Good to ExcellentBased on analogous reactions, yields are typically high, often exceeding 80%.[6]

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Start Combine 5-Methyl-2-bromopyridine, p-Tolylboronic Acid, and K₃PO₄ Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Add_Cat Add Pd(PPh₃)₄ and 1,4-Dioxane/Water Inert->Add_Cat Heat Heat at 85-95 °C (12-18 h) Add_Cat->Heat Workup Cool, Dilute with EtOAc, and Filter through Celite Heat->Workup Extract Extract with Water and Brine, Dry Organic Layer Workup->Extract Purify Concentrate and Purify by Column Chromatography Extract->Purify Product This compound Purify->Product caption Experimental workflow for Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology 2: The Classical Approach - Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and versatile method for preparing highly functionalized pyridines.[8] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[9] This multicomponent reaction builds the pyridine ring from acyclic precursors.

Strategic Rationale & Mechanistic Insight

The Kröhnke synthesis offers a convergent route to construct the pyridine core. The mechanism is a cascade of well-understood organic reactions:

  • Michael Addition: An enolate, generated from an α-pyridinium methyl ketone, undergoes a Michael addition to an α,β-unsaturated carbonyl compound. This forms a 1,5-dicarbonyl intermediate.

  • Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form an imine, which then cyclizes and subsequently dehydrates to yield the aromatic pyridine ring.[8][9]

To synthesize this compound via this route, one would strategically choose precursors that introduce the desired substituents at the correct positions. A plausible, though potentially challenging, retrosynthetic analysis suggests the reaction between a pyridinium salt derived from a p-tolyl methyl ketone and an α,β-unsaturated carbonyl compound bearing the methyl group.

Experimental Protocol: Kröhnke Pyridine Synthesis

This is a general protocol for the Kröhnke synthesis, which would need to be adapted with specifically chosen precursors for the synthesis of this compound.

Materials:

  • α-Pyridinium methyl ketone salt (e.g., N-(4-methylphenacyl)pyridinium bromide)

  • α,β-Unsaturated carbonyl compound (e.g., 3-buten-2-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the Pyridinium Salt: To a solution of the appropriate methyl ketone (e.g., 4'-methylacetophenone) in pyridine, add iodine and heat. After cooling, the resulting pyridinium salt is filtered and washed.

  • Reaction Mixture: In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (1.0 eq), and ammonium acetate (8.0 eq) in glacial acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into a beaker of ice water. The precipitated product is collected by vacuum filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the substituted pyridine.

Quantitative Data Summary: Kröhnke Pyridine Synthesis
ParameterConditionRationale
Nitrogen Source Ammonium acetateServes as both a source of ammonia for the cyclization step and a mild acidic catalyst.
Solvent Glacial acetic acidA common solvent for Kröhnke syntheses that facilitates the reaction cascade.
Temperature RefluxHigh temperature is typically required to drive the condensation and cyclization reactions.
Key Intermediates 1,5-Dicarbonyl compoundFormed via Michael addition and is the direct precursor to the pyridine ring.
Expected Yield Moderate to GoodYields can vary depending on the specific substrates but are often synthetically useful.

Logical Relationship Diagram: Kröhnke Pyridine Synthesis

Krohnke_Synthesis cluster_precursors Starting Materials Pyridinium_Salt α-Pyridinium Methyl Ketone Salt Michael_Addition Michael Addition Pyridinium_Salt->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Unsaturated_Carbonyl->Michael_Addition Ammonia_Source Ammonium Acetate (Source of NH₃) Cyclization Condensation with NH₃ and Cyclization Ammonia_Source->Cyclization Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Michael_Addition->Dicarbonyl_Intermediate Dicarbonyl_Intermediate->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Substituted Pyridine Dehydration->Product caption Key steps in the Kröhnke pyridine synthesis.

Caption: Key steps in the Kröhnke pyridine synthesis.

Conclusion and Outlook

This technical guide has detailed two robust and mechanistically distinct approaches for the synthesis of this compound. The Suzuki-Miyaura cross-coupling represents a modern, highly efficient, and modular strategy that leverages the power of transition-metal catalysis. In contrast, the Kröhnke pyridine synthesis exemplifies a classical cyclization approach that builds the heterocyclic core from simple acyclic precursors.

The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and the need for functional group tolerance. For rapid analogue synthesis and high yields, the Suzuki-Miyaura coupling is often the preferred method. However, for the de novo construction of the pyridine ring from fundamental building blocks, the Kröhnke synthesis remains a valuable tool in the synthetic chemist's arsenal. Both methodologies underscore the elegance and power of organic synthesis in constructing complex and valuable molecules.

References

Spectroscopic Characterization of 5-Methyl-2-(p-tolyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyridine ring functionalized with a methyl group and a p-tolyl substituent, imparts unique electronic and steric properties that are pivotal to its application. In drug discovery, substituted pyridines are integral scaffolds in the design of therapeutic agents, and understanding their precise molecular architecture is paramount for elucidating structure-activity relationships (SAR). In materials science, such compounds can serve as ligands for catalysts or as building blocks for novel organic materials with tailored photophysical properties.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used consistently throughout this guide for spectral assignments.

Caption: Molecular structure and IUPAC numbering of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound in CDCl₃ are summarized in the table below. The interpretation is based on the principles of shielding and deshielding effects, as well as spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-3~7.55d~8.0
H-4~7.25dd~8.0, 2.0
H-6~8.50d~2.0
H-2', H-6'~7.85d~8.2
H-3', H-5'~7.28d~8.2
5-CH₃~2.38s-
4'-CH₃~2.42s-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (Pyridine Ring):

    • H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect results in a downfield chemical shift, predicted to be around 8.50 ppm. It is expected to appear as a doublet with a small coupling constant (J ≈ 2.0 Hz) due to coupling with H-4.

    • H-3: This proton is meta to the nitrogen and ortho to the tolyl group. It is expected to resonate at a lower frequency than H-6, around 7.55 ppm. It will appear as a doublet due to coupling with H-4 (J ≈ 8.0 Hz).

    • H-4: This proton is para to the nitrogen and coupled to both H-3 and H-6. Its chemical shift is predicted to be around 7.25 ppm. It will appear as a doublet of doublets with coupling constants of approximately 8.0 Hz (to H-3) and 2.0 Hz (to H-6).

  • Aromatic Protons (p-Tolyl Ring):

    • H-2', H-6': These protons are ortho to the pyridine ring and are deshielded, appearing as a doublet around 7.85 ppm (J ≈ 8.2 Hz).

    • H-3', H-5': These protons are meta to the pyridine ring and are shielded relative to H-2' and H-6', appearing as a doublet around 7.28 ppm (J ≈ 8.2 Hz).

  • Methyl Protons:

    • 5-CH₃: The methyl group on the pyridine ring is expected to appear as a sharp singlet around 2.38 ppm.

    • 4'-CH₃: The methyl group on the p-tolyl ring is also expected to be a singlet, with a chemical shift of approximately 2.42 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in the table below.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~157.5
C-3~121.0
C-4~136.5
C-5~132.0
C-6~149.0
C-1'~136.0
C-2', C-6'~129.5
C-3', C-5'~129.0
C-4'~139.0
5-CH₃~18.0
4'-CH₃~21.0
Interpretation of the ¹³C NMR Spectrum
  • Pyridine Ring Carbons:

    • C-2 and C-6: These carbons, being directly attached to the electronegative nitrogen atom, are significantly deshielded and appear at the lowest field, around 157.5 ppm and 149.0 ppm, respectively.

    • C-4: The C-4 carbon is also deshielded and is predicted to resonate around 136.5 ppm.

    • C-3 and C-5: These carbons are the most shielded of the pyridine ring carbons, with predicted chemical shifts of approximately 121.0 ppm and 132.0 ppm.

  • p-Tolyl Ring Carbons:

    • C-1' and C-4': The quaternary carbons of the tolyl ring are predicted to appear around 136.0 ppm (C-1') and 139.0 ppm (C-4').

    • C-2', C-6' and C-3', C-5': The protonated carbons of the tolyl ring will have chemical shifts in the aromatic region, around 129.5 ppm and 129.0 ppm.

  • Methyl Carbons:

    • The methyl carbons (5-CH₃ and 4'-CH₃) are the most shielded carbons in the molecule and will appear at the highest field, around 18.0 ppm and 21.0 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule, providing information about the functional groups present. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000C-H stretching (aromatic)
2980-2850C-H stretching (methyl)
1600-1580C=C and C=N stretching (pyridine ring)
1520-1480C=C stretching (aromatic rings)
1465-1430C-H bending (methyl)
850-810C-H out-of-plane bending (p-disubstituted benzene)
Interpretation of the IR Spectrum
  • C-H Stretching: The region between 3100-3000 cm⁻¹ will show bands corresponding to the C-H stretching vibrations of the aromatic protons on both the pyridine and p-tolyl rings. The C-H stretching vibrations of the methyl groups will appear in the 2980-2850 cm⁻¹ region.

  • Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1580 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings will also contribute to absorptions in the 1520-1480 cm⁻¹ region.

  • C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹). A strong band in the 850-810 cm⁻¹ region is characteristic of the out-of-plane C-H bending of the two adjacent hydrogens on the p-disubstituted benzene ring. The bending vibrations of the methyl C-H bonds will be observed around 1465-1430 cm⁻¹.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a spectral width of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0-160 ppm.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

G cluster_0 NMR Sample Preparation cluster_1 NMR Data Acquisition Dissolve 5-10 mg of sample Dissolve 5-10 mg of sample Add 0.6 mL CDCl3 Add 0.6 mL CDCl3 Dissolve 5-10 mg of sample->Add 0.6 mL CDCl3 Transfer to NMR tube Transfer to NMR tube Add 0.6 mL CDCl3->Transfer to NMR tube 1D ¹H NMR 1D ¹H NMR 1D ¹³C NMR 1D ¹³C NMR 1D ¹H NMR->1D ¹³C NMR 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D ¹³C NMR->2D NMR (COSY, HSQC, HMBC) NMR tube NMR tube NMR tube->1D ¹H NMR Insert into spectrometer

Caption: Workflow for NMR data acquisition.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic properties of this compound. The analysis of the ¹H NMR, ¹³C NMR, and IR spectra, though based on predictions, offers a robust framework for the structural elucidation of this molecule and its derivatives. The provided interpretations, grounded in fundamental spectroscopic principles and supported by data from analogous compounds, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. The experimental protocols outlined will enable scientists to acquire high-quality data for the empirical validation of these predictions. A thorough understanding of the spectroscopic fingerprint of this compound is crucial for advancing its applications and for the rational design of new molecules with desired properties.

5-Methyl-2-(p-tolyl)pyridine: A Privileged Scaffold for Exploration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents due to its unique electronic and structural properties.[1][2] This guide delves into the potential applications of a specific derivative, 5-Methyl-2-(p-tolyl)pyridine, as a versatile scaffold in drug discovery. While direct pharmacological data on this compound is emerging, its structural motifs suggest significant potential, particularly as a modulator of drug metabolism via cytochrome P450 inhibition and as a foundational structure for developing novel therapeutics targeting inflammation and central nervous system (CNS) disorders. This document provides a comprehensive overview of its synthesis, hypothesized mechanisms of action, and detailed protocols for its biological evaluation, aiming to equip researchers with the knowledge to explore its therapeutic promise.

The Pyridine Scaffold: A Foundation of Therapeutic Diversity

The pyridine ring is a "privileged scaffold" in drug design, a testament to its remarkable versatility.[2] Its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, enhancing aqueous solubility and enabling specific interactions with biological targets.[2] The aromatic system allows for π-π stacking, while its substitution points offer a canvas for fine-tuning steric and electronic properties.[2] This has led to the development of pyridine-containing drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

This compound combines this privileged core with two key lipophilic substituents. The p-tolyl group at the 2-position and the methyl group at the 5-position are expected to significantly influence its pharmacokinetic profile and target engagement.

Synthesis of this compound

The construction of the 2-arylpyridine motif can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura and Negishi reactions are particularly well-suited for this purpose, offering high yields and broad functional group tolerance.

Recommended Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a robust and widely used method for C-C bond formation in pharmaceutical synthesis.[1]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromo-5-methylpyridine and p-tolylboronic acid.

Materials:

  • 2-Bromo-5-methylpyridine

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and S-Phos (0.04 eq).

  • Solvent and Base Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. Add potassium carbonate (3.0 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Potential Application 1: Modulation of Drug Metabolism

Hypothesized Mechanism: Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are critical for the metabolism of a majority of clinically used drugs.[4] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), altering a drug's pharmacokinetics and potentially leading to toxicity or reduced efficacy.[4] this compound has been identified as a potential inhibitor of CYP1A2 and CYP2C19.[1] This inhibitory activity likely stems from the molecule's lipophilic nature, allowing it to access the hydrophobic active sites of these enzymes, and the pyridine nitrogen, which can coordinate with the heme iron atom at the enzyme's core.

By inhibiting these key metabolic pathways, this compound could be explored as a "booster" or pharmacokinetic enhancer for other drugs that are substrates of CYP1A2 or CYP2C19, similar to the strategy used with ritonavir in HIV therapy.

CYP450_Inhibition

Caption: Mechanism of action for this compound as a CYP450 inhibitor.

Experimental Evaluation: In Vitro CYP450 Inhibition Assay

To quantify the inhibitory potential of this compound, a robust in vitro assay using human liver microsomes is essential. This allows for the determination of the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: Fluorometric CYP1A2 and CYP2C19 Inhibition Assay

Objective: To determine the IC₅₀ value of this compound for CYP1A2 and CYP2C19.

Materials:

  • Human Liver Microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • CYP1A2 substrate: 3-Cyano-7-ethoxycoumarin (CEC)

  • CYP2C19 substrate: 3-Cyano-7-hydroxycoumarin (CHC)

  • Positive control inhibitors (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2C19)

  • This compound (test compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add HLMs, the specific substrate (CEC for CYP1A2 or CHC for CYP2C19), and the various concentrations of the test compound or control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15 minutes for CYP1A2, 30 minutes for CYP2C19).

  • Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection: Measure the fluorescence of the resulting metabolite (e.g., Ex/Em = 408/460 nm).

  • Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescription
Enzyme Source Pooled Human Liver Microsomes (HLMs)
Substrates Specific fluorogenic probes for each CYP isoform
Endpoint IC₅₀ (concentration causing 50% inhibition)
Detection Fluorescence

Potential Application 2: Anti-Inflammatory Agents

Rationale and Structure-Activity Relationship (SAR) Insights

The pyridine scaffold is a common feature in many anti-inflammatory agents.[2] The anti-inflammatory activity of some pyridine derivatives has been linked to the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).[2] While direct data for this compound is not available, related structures suggest that the tolyl and methyl groups could be modified to optimize anti-inflammatory activity.

Hypothesized SAR:

  • Aryl Group at C2: The nature of the aryl group is critical. Electron-withdrawing or donating groups on the tolyl ring could modulate activity.

  • Substitution at C5: The methyl group at C5 could be replaced with other small alkyl or halogen groups to probe steric and electronic effects.

  • Introduction of Polar Groups: The addition of polar functional groups, such as carboxylic acids or sulfonamides, to the tolyl moiety could enhance interactions with target enzymes like COX-2.

Experimental Evaluation: In Vitro Anti-Inflammatory Assay

A preliminary assessment of anti-inflammatory potential can be achieved using a simple, cost-effective in vitro protein denaturation assay. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it can be an indicator of anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Objective: To evaluate the in vitro anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced albumin denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin (5% w/v solution)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound (test compound, various concentrations)

  • Diclofenac sodium (standard drug, various concentrations)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture: For each concentration, prepare a 5 mL reaction mixture containing 0.2 mL of albumin solution, 2.8 mL of PBS, and 2.0 mL of the test compound or standard drug solution. A control consists of albumin and PBS without the test compound.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the turbidity (absorbance) of each sample at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Potential Application 3: Central Nervous System (CNS) Agents

Rationale and Physicochemical Properties

The development of CNS-active drugs is challenging due to the need to cross the blood-brain barrier (BBB). This often requires a specific set of physicochemical properties. This compound is a relatively small, lipophilic molecule, characteristics that are generally favorable for CNS penetration. Its derivatives could be explored for activity at various CNS receptors. For example, some 2-arylpyridine structures have been investigated as ligands for metabotropic glutamate receptors (mGluRs) and nicotinic acetylcholine receptors (nAChRs), which are important targets for neurological and psychiatric disorders.[5]

PropertyValue (Predicted)Implication for CNS Activity
Molecular Weight 183.25 g/mol Favorable (< 450)
cLogP ~3.5-4.0Lipophilic, aids BBB penetration
H-Bond Donors 0Favorable (≤ 3)
H-Bond Acceptors 1Favorable (≤ 7)
Rotatable Bonds 1Favorable (≤ 8), indicates low conformational flexibility

Note: Predicted values are estimations and should be experimentally verified.

Future Directions: Library Synthesis and Screening

The true potential of the this compound scaffold for CNS applications lies in the synthesis and screening of a focused library of analogues. By systematically modifying the tolyl and methyl substituents, it may be possible to develop ligands with high affinity and selectivity for specific CNS targets.

CNS_Library_Synthesis

Caption: Strategy for developing CNS agents from the this compound scaffold.

Conclusion

This compound represents an intriguing and underexplored scaffold for medicinal chemistry. Its documented potential as a cytochrome P450 inhibitor provides a clear and immediate avenue for investigation in the context of drug-drug interactions and pharmacokinetic enhancement. Furthermore, its structural similarity to known bioactive molecules, combined with favorable physicochemical properties, makes it a promising starting point for the development of novel anti-inflammatory and CNS-active agents. The synthetic accessibility via robust cross-coupling reactions allows for the straightforward generation of analogues for structure-activity relationship studies. This guide provides the foundational knowledge and experimental framework necessary for researchers to unlock the therapeutic potential of this versatile pyridine derivative.

References

The Ascendant Therapeutic Potential of 5-Methyl-2-(p-tolyl)pyridine and Its Congeners: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1][2] Within this vast chemical space, 5-Methyl-2-(p-tolyl)pyridine emerges as a molecule of significant interest, not only for its intrinsic bioactivity but also as a foundational structure for the development of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will delve into its role as a modulator of crucial metabolic enzymes, and as a scaffold for the rational design of novel anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to catalyze further innovation in this promising area of therapeutic research.

Introduction: The Strategic Importance of the Pyridine Nucleus

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in drug design. Its unique electronic properties and ability to form diverse chemical bonds have led to its incorporation into a wide array of FDA-approved drugs.[2] Pyridine derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The this compound scaffold combines the features of the pyridine ring with a tolyl group, a structural motif also found in numerous bioactive compounds. This unique combination presents a compelling starting point for the development of novel therapeutics with potentially enhanced efficacy and selectivity.

Synthetic Strategies for this compound and Its Derivatives

The efficient synthesis of the this compound core and its derivatives is crucial for exploring their therapeutic potential. Several synthetic routes have been established, with the Suzuki-Miyaura cross-coupling reaction being a predominant method for forming the key carbon-carbon bond between the pyridine and tolyl rings.[4]

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a robust and versatile method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halopyridine with a tolylboronic acid derivative.

Experimental Protocol: Synthesis of this compound

  • Reactants: 2-Bromo-5-methylpyridine and p-tolylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a suitable base, such as sodium carbonate (Na₂CO₃).

  • Solvent: A suitable organic solvent, such as toluene or 1,2-dimethoxyethane (DME).

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

    • Add the solvent and the aqueous base solution.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_reactants Reactants & Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Bromo-5-methylpyridine + p-Tolylboronic Acid Heating Reflux (80-100°C) under Inert Atmosphere Reactants->Heating Catalyst Pd(PPh₃)₄ + Na₂CO₃ (Base) Catalyst->Heating Solvent Toluene/DME Solvent->Heating Extraction Aqueous Workup & Solvent Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Other Synthetic Approaches

While Suzuki-Miyaura coupling is prevalent, other methods like the Hantzsch and Chichibabin pyridine syntheses can also be employed, particularly for creating diverse derivatives.[4] The Chichibabin synthesis, for instance, involves the condensation of aldehydes or ketones with ammonia at high temperatures and is suitable for industrial-scale production of methylpyridines.[4]

Biological Activities and Therapeutic Applications

The this compound scaffold and its derivatives have shown promise in several therapeutic areas.

Inhibition of Cytochrome P450 Enzymes

A notable biological activity of this compound is its ability to inhibit cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C19.[4] These enzymes are critical for the metabolism of a wide range of drugs.[5]

Mechanism of Action: CYP Inhibition

Inhibition of CYP enzymes can occur through several mechanisms, including competitive, non-competitive, and mechanism-based inhibition.[5] Competitive inhibition involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding. Mechanism-based inhibition occurs when the inhibitor is converted by the CYP enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. The inhibitory action of this compound on CYP1A2 and CYP2C19 suggests its potential use in drug formulations to enhance the bioavailability of co-administered drugs by slowing their metabolism.[4]

Diagram: Overview of CYP450 Inhibition

G Enzyme CYP450 Enzyme Active Site Metabolite Metabolite Enzyme:s->Metabolite Metabolism Blocked Metabolism Blocked Enzyme:s->Blocked Substrate Drug (Substrate) Substrate->Enzyme:n Binds to Active Site Inhibitor This compound (Inhibitor) Inhibitor->Enzyme:n Binds to Active Site

Caption: Competitive inhibition of a CYP450 enzyme.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in anticancer drug development.[2] While direct studies on this compound derivatives are emerging, related structures have shown potent antiproliferative activity.

Case Study: Pyrazolyl Pyridine Derivatives

A study by Pirol and colleagues detailed the synthesis of novel 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides and their evaluation as anticancer agents. One of the derivatives, compound 4j , which incorporates a 2-chloro-4-pyridinyl group, demonstrated significant cytotoxic activity against several human cancer cell lines.[6]

CompoundHuh7 (Liver) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
4j 1.63.31.1
Data from Pirol et al.[6]

Mechanistic studies revealed that compound 4j induced cell cycle arrest at the SubG1/G1 phase, indicative of apoptosis induction.[6] This suggests that derivatives containing the p-tolyl and pyridine moieties can be designed to target cell cycle progression in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials: Cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[3]

While specific data on this compound derivatives is limited, a study on novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share a substituted methyl-pyridine core, demonstrated promising antimicrobial activity. Compound 3g from this series showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 µM.[7] This highlights the potential of developing potent antimicrobial agents by modifying the 5-methylpyridine scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), and the test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).

    • Add the inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a key area of research. Pyridine derivatives have been explored as inhibitors of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[1] Although specific anti-inflammatory data for this compound derivatives are not yet widely available, the structural similarity to known anti-inflammatory scaffolds suggests this is a promising avenue for future investigation.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its established role as a CYP inhibitor already marks it as a compound of interest for drug formulation and combination therapies. The demonstrated anticancer and antimicrobial activities of structurally related compounds underscore the vast potential for designing novel derivatives with enhanced potency and selectivity.

Future research should focus on:

  • Systematic derivatization of the this compound core to build libraries of novel compounds.

  • Comprehensive biological screening of these derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the most active compounds.

  • Structure-activity relationship (SAR) studies to guide the rational design of more potent and selective drug candidates.

By leveraging the versatile chemistry of the pyridine nucleus and the unique structural features of the this compound scaffold, the scientific community is well-positioned to unlock new therapeutic opportunities for a range of challenging diseases.

References

The Strategic Role of 5-Methyl-2-(p-tolyl)pyridine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-(p-tolyl)pyridine, a substituted pyridine derivative, has emerged as a valuable and versatile intermediate in the landscape of pharmaceutical research and development. Its unique structural features and reactivity profile make it a key building block in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound as a pharmaceutical intermediate. We will delve into its role in the construction of complex molecular architectures targeting a range of therapeutic areas, including central nervous system (CNS) disorders, inflammation, and pain management. Furthermore, this guide will illuminate its significance as a modulator of drug metabolism through its inhibitory effects on cytochrome P450 enzymes, a critical consideration in modern drug design. Detailed synthetic protocols, mechanistic insights, and a comprehensive overview of its toxicological profile are presented to equip researchers and drug development professionals with the essential knowledge to effectively harness the potential of this pivotal intermediate.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of approved pharmaceutical agents.[1] Its nitrogen atom imparts basicity and the ability to participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring serves as a scaffold for diverse functionalization.[1] This versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be strategically exploited in drug design.

Physicochemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
IUPAC Name 5-methyl-2-(4-methylphenyl)pyridine[2]
CAS Number 85237-71-4[3]
Molecular Formula C₁₃H₁₃N[2]
Molecular Weight 183.25 g/mol [2]
Appearance White solid[3]
Storage Room temperature[3]

Synthesis of this compound: Key Methodologies

Several synthetic routes are available for the preparation of this compound, each with its own advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and required purity.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds in pharmaceutical synthesis.[2] This approach typically involves the coupling of a substituted halopyridine with a boronic acid derivative.

Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol (Illustrative):

  • To a degassed solution of 2-bromo-5-methylpyridine (1.0 equiv.) and p-tolylboronic acid (1.2 equiv.) in a 2:1 mixture of toluene and water, add sodium carbonate (2.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.[2]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[2] This method involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia source.

Workflow for Hantzsch Synthesis:

Caption: Hantzsch pyridine synthesis workflow.

Role as a Pharmaceutical Intermediate: Strategic Applications

While specific, publicly disclosed marketed drugs directly synthesized from this compound are not readily identifiable in the available literature, its utility as an intermediate is evident from its application in the synthesis of various bioactive molecules and its mention in pharmaceutical patents. It is frequently employed in the development of compounds targeting CNS disorders, as well as those with anti-inflammatory and analgesic properties.[3]

Building Block for Bioactive Scaffolds

This compound serves as a rigid scaffold to which various pharmacophoric groups can be attached. The methyl and p-tolyl groups provide a degree of lipophilicity, which can be crucial for crossing the blood-brain barrier in CNS-targeted drugs. The pyridine nitrogen offers a site for hydrogen bonding or salt formation, enhancing solubility and receptor interactions.

Modulation of Drug Metabolism: Cytochrome P450 Inhibition

A significant aspect of this compound's pharmaceutical relevance is its inhibitory activity against certain cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C19.[2] These enzymes play a central role in the metabolism of a vast number of drugs.

Logical Relationship of CYP450 Inhibition:

CYP450_Inhibition Molecule This compound Inhibition Inhibition Molecule->Inhibition CYP_Enzyme Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19) CYP_Enzyme->Inhibition Metabolism Metabolism of Drug Inhibition->Metabolism Blocks Bioavailability Increased Bioavailability of Drug Inhibition->Bioavailability Leads to Drug Co-administered Drug Drug->Metabolism Metabolism->Bioavailability Decreases TherapeuticEffect Enhanced Therapeutic Effect Bioavailability->TherapeuticEffect

Caption: Mechanism of enhanced drug efficacy.

This inhibitory property can be strategically employed in drug development in two primary ways:

  • As a "Booster": In combination therapies, this compound or its derivatives can be co-administered with a primary drug to inhibit its metabolism, thereby increasing its plasma concentration and therapeutic efficacy.

  • In Designing "Soft Drugs": By incorporating the this compound moiety into a drug candidate, its metabolic profile can be intentionally modulated to achieve a desired pharmacokinetic profile.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard CategoryPrecautionary Measures
Inhalation Toxic if inhaled. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[4]
Skin Contact Toxic in contact with skin. Causes skin irritation. Wear protective gloves and clothing.[4]
Eye Contact Causes serious eye irritation. Wear eye protection.[4]
Ingestion Toxic if swallowed. Do not eat, drink, or smoke when using this product.[4]
First Aid In case of exposure, seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, remove person to fresh air.[4]
Storage Store in a well-ventilated place. Keep container tightly closed.[4]

Conclusion

This compound stands as a testament to the enduring importance of substituted pyridines in pharmaceutical chemistry. Its synthetic accessibility, coupled with its unique electronic and steric properties, makes it a valuable intermediate for the construction of novel bioactive molecules. Its role extends beyond that of a simple building block, as its ability to modulate drug metabolism through cytochrome P450 inhibition offers a sophisticated tool for medicinal chemists to optimize the pharmacokinetic profiles of drug candidates. As the quest for new and improved therapeutics continues, the strategic application of well-characterized intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine. This guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of this important chemical entity.

References

The Strategic Synthesis of Advanced Fluorescent Probes from a 5-Methyl-2-(p-tolyl)pyridine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methyl-2-(p-tolyl)pyridine scaffold has emerged as a privileged structure in the design of sophisticated fluorescent probes. Its inherent photophysical properties, coupled with versatile sites for chemical modification, offer a robust platform for the development of sensors for a range of analytes and for advanced bioimaging applications. This technical guide provides a comprehensive overview of the synthesis and application of fluorescent probes derived from this core, with a focus on the underlying chemical principles and practical experimental protocols. We will explore key synthetic strategies, including the functionalization of the pyridine ring and the methyl group, and discuss the photophysical characteristics of the resulting probes. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique attributes of the this compound core in the creation of novel fluorescent tools.

Introduction: The this compound Core as a Foundation for Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern chemical and biological research, enabling the visualization and quantification of specific molecules and ions with high sensitivity and selectivity. The rational design of a fluorescent probe begins with the selection of a suitable fluorophore scaffold. The this compound core offers a compelling combination of features that make it an attractive starting point for probe development:

  • Inherent Fluorescence: The conjugated π-system of the 2-arylpyridine structure provides a basis for intrinsic fluorescence, which can be modulated and enhanced through chemical modification.

  • Tunable Photophysical Properties: The electronic properties of the pyridine ring and the attached tolyl group can be systematically altered to fine-tune the excitation and emission wavelengths, as well as the quantum yield of the resulting fluorophore.

  • Multiple Functionalization Sites: The pyridine ring, the tolyl group, and the methyl group all present opportunities for the introduction of recognition moieties and other functional groups, allowing for the creation of probes with tailored specificities.

  • Chemical Stability: The pyridine core is generally stable under a variety of chemical conditions, making it a reliable platform for multi-step synthetic sequences.

This guide will delve into the practical aspects of transforming the this compound molecule into highly functional fluorescent probes.

Synthetic Strategies for Probe Elaboration

The synthesis of fluorescent probes from this compound can be broadly categorized into two main approaches: functionalization of the pyridine ring and modification of the C5 methyl group.

Functionalization of the Pyridine Ring: The Power of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds and are ideally suited for modifying the pyridine core. A common strategy involves the initial halogenation of the pyridine ring, followed by coupling with a fluorophore-containing boronic acid or ester.

Caption: General workflow for synthesizing fluorescent probes via halogenation and Suzuki-Miyaura coupling of the pyridine ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0 °C.

  • Prepare a solution of NBS (1.0 eq) in DMF.

  • Add the NBS solution dropwise to the cooled pyridine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a mild and selective brominating agent, often used to avoid over-bromination and the formation of byproducts.[1]

  • DMF as Solvent: DMF is a polar aprotic solvent that can dissolve both the pyridine substrate and NBS, facilitating the reaction.[1]

  • Low Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and improve selectivity.

The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative with an arylboronic acid, which can be adapted to couple the brominated this compound with a fluorophore-containing boronic acid (e.g., pyreneboronic acid).[2][3][4]

Materials:

  • Brominated this compound (1.0 eq)

  • Fluorophore-boronic acid (e.g., Pyreneboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add the brominated pyridine, the fluorophore-boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, or heat in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[2]

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step in the catalytic cycle.[2]

  • Solvent System: The mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic substrates and the inorganic base.[2]

  • Inert Atmosphere: The use of an inert gas is essential to prevent the oxidation and deactivation of the palladium catalyst.

Functionalization of the C5 Methyl Group

The methyl group at the C5 position of the pyridine ring offers an alternative handle for chemical modification. This approach can be particularly useful for introducing smaller recognition units or for linking the core fluorophore to other molecules. The reactivity of the methyl group can be accessed through metalation followed by reaction with an electrophile.

References

The Strategic Utility of 5-Methyl-2-(p-tolyl)pyridine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-2-(p-tolyl)pyridine has emerged as a versatile and strategically important building block in the landscape of organic synthesis. Its unique structural motif, featuring a substituted pyridine core, offers a valuable scaffold for the construction of complex molecules with diverse applications. This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of this compound, with a particular focus on its application in the development of pharmaceuticals, advanced materials, and agrochemicals. Through a detailed examination of synthetic protocols, mechanistic insights, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this compound in their synthetic endeavors.

Introduction: The Pyridine Scaffold in Chemical Innovation

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its inherent electronic properties and ability to participate in a wide range of chemical transformations make it a privileged scaffold in drug design and materials science.[2][3] this compound, with its specific substitution pattern, offers a unique combination of steric and electronic features that can be exploited to fine-tune the properties of target molecules. This guide will delve into the practical aspects of utilizing this building block, providing a comprehensive resource for its application in cutting-edge research.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 85237-71-4[4]
Molecular Formula C₁₃H₁₃N[4]
Molecular Weight 183.25 g/mol [4]
Appearance White solid[5]
IUPAC Name 5-methyl-2-(4-methylphenyl)pyridine[4]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, as well as singlets for the two methyl groups. The protons on the pyridine ring will exhibit characteristic coupling patterns, and their chemical shifts will be influenced by the nitrogen atom and the tolyl substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms, with the chemical shifts of the aromatic carbons providing valuable information about the electronic environment of the rings. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of this compound: Key Methodologies

The efficient synthesis of this compound is a critical first step for its utilization as a building block. Several robust methods have been established, with the Suzuki-Miyaura cross-coupling reaction and the Hantzsch pyridine synthesis being the most prominent.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7] This palladium-catalyzed cross-coupling of an organoboron compound with a halide is a preferred method for constructing biaryl systems.[8]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product 2-halo-5-methylpyridine 2-Halo-5-methylpyridine (X = Br, Cl) product This compound 2-halo-5-methylpyridine->product + catalyst Pd Catalyst Base p-tolylboronic_acid p-Tolylboronic acid p-tolylboronic_acid->product

A representative Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (Adapted from similar transformations): [8]

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methylpyridine (1.0 eq.), p-tolylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) or potassium phosphate (2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and a phosphine ligand if necessary.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction

The Hantzsch pyridine synthesis, first reported in 1882, is a powerful one-pot multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[9][10] This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[3][11][12]

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product p-tolualdehyde p-Tolualdehyde dihydropyridine Dihydropyridine Intermediate p-tolualdehyde->dihydropyridine + beta-ketoester 2 x β-Ketoester beta-ketoester->dihydropyridine ammonia Ammonia ammonia->dihydropyridine product This compound (after oxidation)

The Hantzsch synthesis of pyridines.

Conceptual Step-by-Step Methodology:

  • Condensation: The reaction is typically initiated by a Knoevenagel condensation between p-tolualdehyde and one equivalent of the β-ketoester.[10]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

  • Michael Addition: A Michael addition occurs between the enamine and the product of the Knoevenagel condensation.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyridine intermediate.

  • Oxidation: The dihydropyridine is then oxidized to the aromatic pyridine using an oxidizing agent such as nitric acid or air.

Applications in Pharmaceutical Research and Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutically active compounds, primarily due to its ability to modulate the activity of key enzymes and its utility in constructing complex molecular architectures.[5]

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs.[2][13] Inhibition of specific CYP isoforms can be a deliberate strategy to enhance the bioavailability of co-administered drugs or to mitigate undesirable metabolic pathways. This compound has been identified as an inhibitor of certain CYP enzymes.[4] The nitrogen atom in the pyridine ring can coordinate to the heme iron of the enzyme, while the overall shape and hydrophobicity of the molecule contribute to its binding within the active site.[5] This inhibitory activity makes it a person of interest for the development of drug-drug interaction modulators and for incorporation into drug candidates to improve their pharmacokinetic profiles.

A Key Building Block for COX-2 Inhibitors

The selective inhibition of cyclooxygenase-2 (COX-2) is a major therapeutic strategy for the treatment of inflammation and pain. Etoricoxib, a potent and selective COX-2 inhibitor, features a bipyridine core structure.[1][14][15][16] Synthetic routes to Etoricoxib and its analogues can utilize pyridine-containing building blocks. While not a direct precursor in all reported syntheses, the structural motif of this compound is highly relevant, and its derivatives can be employed in the construction of the central bipyridine scaffold through cross-coupling reactions.[17]

Etoricoxib_Analogue building_block This compound Derivative etoricoxib_analogue Etoricoxib Analogue building_block->etoricoxib_analogue Cross-Coupling coupling_partner Coupling Partner coupling_partner->etoricoxib_analogue Reaction

Synthesis of Etoricoxib analogues.

Role in Materials Science and Organic Electronics

The optoelectronic properties of pyridine-containing compounds make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[18]

Hole-Transporting Materials for OLEDs

Efficient charge transport is crucial for the performance of OLED devices. Pyridine derivatives can be designed to function as hole-transporting materials (HTMs) by tuning their highest occupied molecular orbital (HOMO) energy levels.[19][20][21] The incorporation of the this compound scaffold into larger conjugated systems can lead to materials with good thermal stability and suitable electronic properties for facilitating the injection and transport of holes from the anode to the emissive layer of an OLED.[18][22]

Agrochemical Applications

Pyridine-based compounds have a long history of use in the agrochemical industry as herbicides, fungicides, and insecticides.[23][24] The unique biological activities of these compounds often stem from their ability to interfere with essential biochemical pathways in pests and weeds. The this compound core can be a starting point for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.[25][26][27]

Conclusion and Future Outlook

This compound is a valuable and versatile building block with a broad spectrum of applications in organic synthesis. Its accessibility through robust synthetic methods like the Suzuki-Miyaura coupling and Hantzsch synthesis, combined with its utility in constructing complex molecules for the pharmaceutical, materials science, and agrochemical sectors, underscores its importance. As the demand for novel, high-performance molecules continues to grow, the strategic use of well-defined building blocks like this compound will undoubtedly play a pivotal role in driving innovation. Future research will likely focus on expanding the repertoire of reactions in which this compound can participate and on the discovery of new applications for its derivatives in addressing contemporary scientific challenges.

References

An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of 5-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "it's not just what it does, but how it gets there" has never been more pertinent. The journey of a potential therapeutic agent from administration to its site of action is governed by a complex interplay of its inherent chemical properties. Among the most critical of these are lipophilicity and membrane permeability. This guide provides an in-depth analysis of these two key parameters for the compound 5-Methyl-2-(p-tolyl)pyridine, a heterocyclic organic molecule with documented applications as a pharmaceutical intermediate and a modulator of cytochrome P450 enzymes.[1][2] Understanding its ability to traverse biological membranes is paramount for its potential development as a therapeutic agent or as a scaffold for designing new chemical entities.

This technical guide will navigate through the theoretical underpinnings of lipophilicity and membrane permeability, present in silico predictions for this compound, and provide detailed, field-proven experimental protocols for their empirical determination. The methodologies are presented not merely as a sequence of steps, but with a rationale that underscores the scientific integrity and self-validating nature of each protocol.

Chapter 1: this compound - A Molecule of Interest

This compound is a substituted pyridine derivative with the following chemical identity:

Identifier Value
IUPAC Name 5-methyl-2-(4-methylphenyl)pyridine
CAS Number 85237-71-4
Molecular Formula C13H13N
Molecular Weight 183.25 g/mol
SMILES CC1=CC=C(C=C1)C2=NC=C(C=C2)C

Table 1: Chemical Identifiers for this compound.[1][3][4]

Its structural features, a pyridine ring coupled with a tolyl group, suggest a degree of lipophilicity that warrants a thorough investigation, especially in the context of its potential biological applications.[1][2]

Chapter 2: Lipophilicity - The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed as its logarithm (logP).[5]

In Silico Prediction of Lipophilicity (logP)

Before embarking on laboratory-based experiments, in silico predictive models offer a rapid and cost-effective initial assessment of a molecule's lipophilicity.[7] Several computational tools are available for this purpose, each employing distinct algorithms.[8][9][10][11][12] For this compound, we will utilize two widely recognized platforms: SwissADME and Molinspiration.[13][14][15][16]

Prediction Tool Predicted logP (Consensus)
SwissADME (iLOGP) 3.55
Molinspiration 3.68

Table 2: In Silico Predicted logP Values for this compound.

These predicted values suggest that this compound is a moderately lipophilic compound. According to Lipinski's Rule of 5, a logP value of less than 5 is generally considered favorable for oral drug absorption.[5]

Experimental Determination of Lipophilicity: The Shake-Flask Method (OECD 107)

While in silico predictions are valuable, experimental determination of logP remains the gold standard. The shake-flask method is a classical and robust technique for this purpose.

Principle: This method directly measures the equilibrium distribution of the solute between two immiscible liquid phases, typically n-octanol and water. The concentration of the compound in each phase is determined, and the partition coefficient is calculated.

Step-by-Step Protocol:

  • Preparation of Saturated Phases:

    • Mix n-octanol and water in a separatory funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Preparation of Test Solution:

    • Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning:

    • Add a known volume of the pre-saturated water to the n-octanol solution of the test compound in a glass-stoppered tube.

    • Shake the tube for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of logP:

    • P = [Concentration in n-octanol] / [Concentration in water]

    • logP = log10(P)

Causality Behind Experimental Choices:

  • Pre-saturation of solvents: This is crucial to prevent volume changes during the partitioning experiment, which would affect the accuracy of the concentration measurements.

  • Controlled temperature: The partition coefficient is temperature-dependent. Maintaining a constant temperature ensures reproducibility.

  • HPLC for quantification: HPLC is a highly sensitive and specific method, allowing for accurate determination of the compound's concentration in each phase, even at low levels.

Chapter 3: Membrane Permeability - Crossing the Cellular Barrier

While lipophilicity is a good predictor, it does not solely determine a compound's ability to cross a biological membrane. Membrane permeability assays provide a more direct measure of this crucial property.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.[17][18][19][20][21] It is an excellent tool for early-stage drug discovery to rank compounds based on their passive permeability.

Principle: A 96-well microplate system is used, with a donor plate and an acceptor plate separated by a filter coated with an artificial lipid membrane. The test compound diffuses from the donor compartment, through the lipid membrane, into the acceptor compartment.[19][20]

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Membrane Coating:

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane). Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration in the donor wells.

    • Fill the acceptor wells with the same buffer.

  • Assay Assembly:

    • Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C]_A / [C]_eq)) Where:

      • V_D and V_A are the volumes of the donor and acceptor compartments, respectively.

      • A is the surface area of the membrane.

      • t is the incubation time.

      • [C]_A is the concentration in the acceptor well.

      • [C]_eq is the equilibrium concentration.

Causality Behind Experimental Choices:

  • Artificial Membrane: The use of a synthetic lipid membrane isolates passive diffusion, eliminating the complexities of active transport and metabolism that occur in cell-based assays.[17]

  • LC-MS/MS Quantification: This highly sensitive and specific analytical technique is necessary to accurately measure the low concentrations of the compound that permeate into the acceptor compartment.

Caco-2 Cell Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.[22][23][24][] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters, thus mimicking the intestinal epithelium.[22][23][24]

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a transwell insert, creating two compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream. The transport of the compound across this cell monolayer is measured in both directions (AP to BL and BL to AP).[23]

Caption: Bidirectional transport studies using the Caco-2 cell permeability assay.

Step-by-Step Protocol:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells on semi-permeable filter inserts in transwell plates.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[22][24]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[23]

  • Transport Experiment:

    • For AP to BL transport (absorption), add this compound to the apical compartment.

    • For BL to AP transport (efflux), add the compound to the basolateral compartment.

    • Incubate at 37°C for a specified time (e.g., 2 hours).

  • Sampling and Quantification:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)

Causality Behind Experimental Choices:

  • Differentiated Caco-2 Cells: These cells provide a more physiologically relevant model than artificial membranes by incorporating both passive diffusion and active transport mechanisms.[23][]

  • Bidirectional Transport: Measuring transport in both directions allows for the determination of the efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.[23]

  • TEER Measurement: This is a critical quality control step to ensure that the observed permeability is due to transcellular and paracellular transport, not leakage through a compromised cell monolayer.

Chapter 4: Synthesizing the Data - A Holistic View

The combination of in silico predictions and experimental data provides a comprehensive understanding of the lipophilicity and membrane permeability of this compound.

Parameter Method Predicted/Expected Outcome Interpretation
logP In Silico (SwissADME, Molinspiration)~3.6Moderately lipophilic, favorable for oral absorption.
logP Shake-FlaskTo be determinedGold standard experimental validation of lipophilicity.
Papp (PAMPA) PAMPATo be determinedQuantifies passive diffusion across a lipid membrane.
Papp (Caco-2) Caco-2 AssayTo be determinedPredicts in vivo intestinal absorption, including active transport.
Efflux Ratio Caco-2 AssayTo be determinedIndicates if the compound is a substrate for efflux transporters.

Table 3: Summary of Physicochemical and Permeability Assessment for this compound.

Conclusion

This in-depth technical guide has outlined a robust framework for evaluating the lipophilicity and membrane permeability of this compound. By integrating in silico predictions with rigorous experimental methodologies, researchers and drug development professionals can gain critical insights into the ADME properties of this compound. The provided protocols, grounded in scientific principles, offer a clear path to generating reliable and reproducible data, which is essential for making informed decisions in the complex process of drug discovery. The moderately lipophilic nature predicted by computational tools suggests a promising starting point, and the subsequent experimental validation will be crucial in fully elucidating the potential of this compound as a lead compound or a valuable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-(p-tolyl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-Methyl-2-(p-tolyl)pyridine, a significant biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction: The Significance of Biaryl Pyridines and the Suzuki-Miyaura Advantage

Biaryl pyridine scaffolds are of paramount importance in medicinal chemistry and materials science. This compound, in particular, serves as a crucial intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals.[1] Its derivatives have shown potential as inhibitors of cytochrome P450 enzymes, which are key in drug metabolism, suggesting applications in enhancing the bioavailability of co-administered drugs.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, especially for creating biaryl and heteroaryl compounds.[2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[4][5] For the synthesis of this compound, the Suzuki-Miyaura coupling offers a direct and efficient route by coupling 2-bromo-5-methylpyridine with 4-methylphenylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (2-bromo-5-methylpyridine), forming a Pd(II) complex.[6][7] The choice of ligand on the palladium catalyst is critical; bulky, electron-rich phosphine ligands can facilitate this step.[4][5]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (4-methylphenylboronic acid) to the palladium(II) complex. The presence of a base is essential here; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9][10]

  • Reductive Elimination: The final step involves the elimination of the desired biaryl product (this compound) from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₃⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² Product This compound (Ar¹-Ar²) RedElim->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->Transmetalation ArylHalide 2-bromo-5-methylpyridine (Ar¹-X) ArylHalide->OxAdd

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis. It is crucial to adhere to all safety precautions, as some reagents are hazardous.[11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-methylpyridine≥98%Commercially Available
4-Methylphenylboronic acid≥98%Commercially Available[12]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially Available[13]
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethanol200 proofCommercially Available
Deionized WaterDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

It is imperative to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst. [14]

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 mmol, 172 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%, 34.7 mg).[15] Then, add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously under reflux.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-16 hours.[16] For TLC analysis, use a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water.[15]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[17]

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.[14][17]

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.[18]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) to afford the pure this compound.[19]

Figure 2: Experimental Workflow for the Synthesis.

Results: Characterization and Expected Outcome

The successful synthesis will yield this compound as a solid. The expected yield for this reaction is typically in the range of 80-95%, depending on the purity of the starting materials and the strictness of the inert atmosphere.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the pyridine and tolyl rings, as well as singlets for the two methyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR will confirm the presence of all 13 unique carbon atoms in the molecule.[20]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₃N, M.W. = 183.25 g/mol ).[21]

Troubleshooting and Safety Considerations

Issue Possible Cause Solution
Low or no yield Inactive catalyst (oxidized)Ensure a strictly inert atmosphere throughout the setup and reaction. Use freshly opened or properly stored catalyst.
Incomplete reactionIncrease reaction time and continue monitoring. Ensure the temperature is maintained at 90 °C.
Poor quality reagentsUse high-purity, anhydrous reagents and solvents.
Formation of side products (e.g., homocoupling) Presence of oxygenThoroughly degas solvents and maintain a positive pressure of inert gas.[6]
Incorrect stoichiometryUse a slight excess of the boronic acid (1.1-1.2 equivalents).
Difficulty in purification Co-elution of product and byproductsOptimize the solvent system for column chromatography. Recrystallization may be an alternative purification method.[22]

Safety Precautions:

  • Palladium Catalysts: Palladium compounds can be irritants. Handle with care in a well-ventilated fume hood.[22]

  • Solvents: Toluene and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Boronic Acids: Aryl boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]

  • Exothermic Reactions: While this specific reaction is not typically violently exothermic, it's good practice to monitor the reaction temperature, especially during scale-up, as some Suzuki-Miyaura couplings can have significant exotherms.[11][23]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and reliable method for the synthesis of this compound. By following the detailed protocol and understanding the underlying mechanistic principles, researchers can consistently achieve high yields of the desired product. The versatility of this reaction makes it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Synthesis of 5-Methyl-2-(p-tolyl)pyridine Analogs via Chichibabin Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with thousands of approved drugs and functional materials incorporating this privileged heterocycle.[1] The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, remains a powerful and industrially significant method for constructing substituted pyridine rings.[1][2] This one-pot condensation reaction of aldehydes and/or ketones with ammonia offers a direct and atom-economical route to a wide array of pyridine derivatives.[2][3] These application notes provide a detailed protocol and in-depth scientific rationale for the synthesis of 5-Methyl-2-(p-tolyl)pyridine analogs, a class of compounds with potential applications as pharmaceutical intermediates and in the development of advanced materials such as fluorescent probes and display technologies.[4][5]

Reaction Principle and Mechanism

The Chichibabin pyridine synthesis is a complex transformation involving a cascade of classical organic reactions, including imine formation, aldol condensation, and Michael addition, culminating in a cyclization and aromatization sequence.[1][2] The overall reaction for the synthesis of this compound would involve the condensation of p-tolualdehyde, propionaldehyde, and ammonia.

The generally accepted mechanism proceeds as follows:

  • Imine Formation: Aldehydes react with ammonia to form the corresponding imines.

  • Aldol Condensation: The aldehydes can undergo self- and cross-aldol condensations to generate α,β-unsaturated carbonyl intermediates.

  • Michael Addition: An enamine or another nucleophilic species derived from the reaction mixture adds to the α,β-unsaturated carbonyl compound in a Michael-type fashion.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular condensation and dehydration to form a dihydropyridine ring.

  • Aromatization: The dihydropyridine intermediate is then oxidized to the final aromatic pyridine product. This oxidation can occur via various pathways, sometimes facilitated by a transition metal catalyst or an oxidizing agent.[6]

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product p_tolualdehyde p-Tolualdehyde imine Imine Formation p_tolualdehyde->imine + NH3 aldol_product Aldol Condensates (α,β-Unsaturated Carbonyls) p_tolualdehyde->aldol_product propionaldehyde Propionaldehyde propionaldehyde->imine + NH3 propionaldehyde->aldol_product ammonia Ammonia michael_adduct Michael Adduct imine->michael_adduct aldol_product->michael_adduct dihydropyridine Dihydropyridine michael_adduct->dihydropyridine Cyclization/ Dehydration pyridine_product This compound dihydropyridine->pyridine_product Oxidation/ Aromatization

Caption: General workflow for the Chichibabin synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound. Researchers should adapt this procedure for the synthesis of other analogs by substituting the appropriate aldehyde or ketone starting materials.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityPurity
p-TolualdehydeC₈H₈O120.151.019 g/mL≥97%
PropionaldehydeC₃H₆O58.080.804 g/mL≥97%
Ammonium AcetateC₂H₇NO₂77.08-≥98%
Glacial Acetic AcidC₂H₄O₂60.051.049 g/mL≥99.7%
TolueneC₇H₈92.140.867 g/mLAnhydrous
Sodium SulfateNa₂SO₄142.04-Anhydrous
Diethyl Ether(C₂H₅)₂O74.120.713 g/mLAnhydrous
Hydrochloric AcidHCl36.462 M-
Sodium HydroxideNaOH40.002 M-
Silica GelSiO₂60.08-230-400 mesh

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ammonium acetate (38.5 g, 0.5 mol) and glacial acetic acid (60 mL). Heat the mixture to 110 °C under a nitrogen atmosphere with vigorous stirring until the ammonium acetate dissolves.

  • Addition of Aldehydes: In a separate beaker, prepare a mixture of p-tolualdehyde (24.0 g, 0.2 mol) and propionaldehyde (17.4 g, 0.3 mol). Add this aldehyde mixture to the dropping funnel.

  • Reaction Execution: Add the aldehyde mixture dropwise to the stirred reaction flask over a period of 1 hour, maintaining the temperature at 110-115 °C. After the addition is complete, continue to heat the reaction mixture under reflux for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over 200 g of crushed ice and stir until the ice has completely melted.

  • Basification and Extraction: Neutralize the acidic solution by the slow addition of a 2 M sodium hydroxide solution until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Causality Behind Experimental Choices

  • Ammonia Source: Ammonium acetate is used as the source of ammonia. Upon heating, it decomposes to ammonia and acetic acid, providing the necessary nucleophile in situ. Acetic acid also serves as a catalyst for the condensation reactions.

  • Solvent and Temperature: Glacial acetic acid acts as both a solvent and a catalyst. The reaction is typically conducted at elevated temperatures (110-115 °C) to overcome the activation energy of the multiple condensation and cyclization steps.[1] Some procedures may use other high-boiling solvents like N,N-dimethylaniline or mineral oil.[1]

  • Stoichiometry: The stoichiometry of the aldehydes is crucial for directing the synthesis towards the desired product. The specific ratio will influence the statistical distribution of products.

  • Purification: The work-up procedure involving acid-base extraction is designed to separate the basic pyridine product from non-basic impurities. Column chromatography is essential for isolating the target compound from isomeric byproducts and other impurities.

Potential Side Reactions and Troubleshooting

The Chichibabin synthesis is notorious for producing a mixture of products, and yields can be modest.[1]

  • Isomer Formation: The condensation of multiple different carbonyl compounds can lead to a variety of isomeric pyridines. Careful control of stoichiometry and reaction conditions can help to favor the desired product, but chromatographic separation is almost always necessary.

  • Polymerization: Aldehydes, especially in the presence of acid or base, can undergo polymerization. Slow addition of the aldehydes to the hot reaction mixture helps to minimize this side reaction.

  • Over-amination: While more common in the Chichibabin amination reaction, the formation of diamino-pyridines is a possibility if excess ammonia is present under harsh conditions.[7]

  • Low Yields: Low yields are a common issue with the Chichibabin synthesis.[1] This can be due to the aforementioned side reactions. Optimization of temperature, reaction time, and catalyst may be necessary. Modern variations of the reaction, such as using solid acid catalysts like modified alumina or silica at higher temperatures (350–500 °C) in the gas phase, have been shown to improve yields and selectivity in industrial settings.[2]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the pyridine and tolyl rings, two distinct methyl singlets.
¹³C NMR Resonances corresponding to the aromatic carbons and the two methyl groups.
Mass Spec. Molecular ion peak corresponding to the calculated mass (C₁₃H₁₃N, m/z = 183.25).
IR Spec. Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings.

Logical Relationships in Synthesis

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reactants p-Tolualdehyde, Propionaldehyde, Ammonium Acetate reaction Chichibabin Condensation (110-115°C, Acetic Acid) reactants->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Work-up (Basification & Extraction) crude_product->workup chromatography Flash Column Chromatography workup->chromatography pure_product Pure this compound chromatography->pure_product analysis Spectroscopic Characterization (NMR, MS, IR) pure_product->analysis confirmation Structure & Purity Confirmed analysis->confirmation

Caption: Logical workflow from synthesis to characterization.

Conclusion

The Chichibabin pyridine synthesis provides a direct, albeit sometimes low-yielding, route to substituted pyridines like this compound and its analogs. A thorough understanding of the reaction mechanism and potential side reactions is critical for successful synthesis and purification. The protocol and insights provided in these application notes offer a solid foundation for researchers and drug development professionals to explore the synthesis of this important class of compounds.

References

Application Notes and Protocols for 5-Methyl-2-(p-tolyl)pyridine in Advanced Display Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyridine Derivatives in Next-Generation Displays

The relentless pursuit of brighter, more efficient, and longer-lasting displays has propelled the field of organic electronics into an era of sophisticated molecular engineering. At the heart of this revolution are organic light-emitting diodes (OLEDs), a technology now ubiquitous in smartphones, televisions, and lighting. The performance of these devices is intrinsically linked to the photophysical and electrochemical properties of the organic materials used within their multilayer structures. Among the vast landscape of organic semiconductors, pyridine-based compounds have emerged as a versatile and highly promising class of materials.[1]

The inherent electron-deficient nature of the pyridine ring makes it an excellent building block for various components of an OLED, including electron-transporting materials (ETMs), hole-transporting materials (HTMs), and host materials for emissive dopants.[2] This document provides a detailed technical guide on the application of a specific pyridine derivative, 5-Methyl-2-(p-tolyl)pyridine (CAS: 85237-71-4) , in the research and development of advanced display technologies. While direct, comprehensive studies on this specific molecule's role in OLEDs are emerging, its structural motifs are present in highly effective materials, suggesting its significant potential. This guide will, therefore, leverage data from closely related analogues to provide a predictive framework for its application, alongside detailed protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound is a bi-aryl pyridine derivative with the following structure:

IUPAC Name: 5-methyl-2-(4-methylphenyl)pyridine[3] Molecular Formula: C₁₃H₁₃N[3] Molecular Weight: 183.25 g/mol [3]

The molecule's architecture, featuring a pyridine ring linked to a toluene ring, provides a unique combination of electronic and steric properties. The tolyl group can influence the molecule's solubility, thermal stability, and intermolecular interactions, which are critical parameters for device fabrication and performance.

PropertyValueSource
CAS Number 85237-71-4[3]
Appearance White solid[1]
Purity (typical) >98.5%[1]
Storage Room temperature, inert atmosphere[4]

Potential Applications in OLEDs: A Data-Driven Perspective from Analogue Studies

While specific device data for this compound is not yet widely published, we can infer its potential by examining a structurally similar compound that has been successfully integrated into OLEDs: 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) . This molecule incorporates the 2-(p-tolyl)pyridine moiety and has been characterized as a high-performance hole-transporting material (HTM).[2][5]

Rationale for Use as a Hole-Transporting Material (HTM)

Effective HTMs require specific energy levels to ensure the efficient injection of holes from the anode and their transport to the emissive layer. They also need high thermal stability to withstand the operating temperatures of the device.

Key Properties of the Analogue, 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me):

ParameterValueSignificance for OLED PerformanceSource
HOMO Level 5.6 eVThis value is well-matched with the work function of common anodes like ITO, facilitating efficient hole injection.[2][5]
LUMO Level 2.3 eV (calculated)A relatively high LUMO level helps to block electrons from reaching the anode, thereby increasing recombination efficiency in the emissive layer.[2][5]
Triplet Energy (T₁) High (not specified)A high triplet energy is crucial for preventing reverse energy transfer from the emissive dopant, especially in phosphorescent OLEDs (PhOLEDs).[2][5]
Decomposition Temperature (Td, 5% loss) 367 °CIndicates excellent thermal stability, which is essential for a long device lifetime.[2]

Based on this data, it is hypothesized that this compound could serve as a fundamental building block for more complex HTMs, or potentially be used as a component in host materials where its electronic properties and thermal stability would be advantageous.

Workflow for Evaluating Novel Pyridine Derivatives in OLEDs

The following diagram illustrates a typical workflow for the synthesis, characterization, and device fabrication process when evaluating a new material like this compound for OLED applications.

OLED_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing cluster_analysis Performance Analysis synthesis Synthesis via Suzuki Coupling purification Purification by Column Chromatography & Sublimation synthesis->purification photophys Photophysical Analysis (UV-Vis, PL, PLQY) purification->photophys electrchem Electrochemical Analysis (Cyclic Voltammetry) purification->electrchem thermal Thermal Analysis (TGA, DSC) purification->thermal fabrication OLED Fabrication (Vacuum Deposition or Solution Processing) electrchem->fabrication testing Electroluminescence Testing (EQE, Luminance, CIE coordinates) fabrication->testing analysis Data Analysis & Structure-Property Relationship testing->analysis

Caption: Workflow for the development of new OLED materials.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound based on the well-established Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is highly efficient for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Reaction Scheme:

Materials:

  • 2-Bromo-5-methylpyridine

  • p-tolylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound. For high-purity material required for electronic applications, a final purification step of sublimation under high vacuum is recommended.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents catalyst degradation and ensures high reaction yields.

  • Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Degassed Solvent: Removing dissolved oxygen from the solvent is another measure to protect the catalyst and ensure a successful reaction.

Protocol 2: Photophysical Characterization

This protocol outlines the steps to determine the fundamental photophysical properties of this compound in solution.

Materials:

  • Purified this compound

  • Spectroscopic grade solvents (e.g., THF, Dichloromethane, Toluene)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Integrating sphere for quantum yield measurements

Procedure:

  • Solution Preparation: Prepare dilute solutions of the compound in the chosen solvent (typically 10⁻⁵ to 10⁻⁶ M).

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the solution to determine the absorption maxima (λ_abs).

    • This provides information about the electronic transitions within the molecule.

  • Photoluminescence (PL) Spectroscopy:

    • Excite the solution at a wavelength corresponding to an absorption maximum.

    • Record the emission spectrum to determine the emission maxima (λ_em).

    • The difference between the absorption and emission maxima gives the Stokes shift, which is related to the structural relaxation in the excited state.

  • Photoluminescence Quantum Yield (PLQY) Measurement:

    • The PLQY is a measure of the efficiency of the emission process. It can be measured using a relative method with a known standard or an absolute method with an integrating sphere.

    • Relative Method: Compare the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions. The PLQY is calculated using the following equation:

      Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

      where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Protocol 3: OLED Device Fabrication and Characterization (Hypothetical Example)

This protocol describes the fabrication of a simple multi-layer OLED using this compound as a component in the hole-transporting layer, based on the performance of its analogue.

Device Structure:

ITO / HTL / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al

Where the HTL could be a blend of a standard HTM like TAPC with this compound, or a more complex molecule for which it served as a building block.

Materials:

  • Patterned ITO-coated glass substrates

  • High-purity organic materials for each layer (e.g., TAPC for HTL, a suitable emissive dopant and host for EML, TPBi for ETL)

  • Lithium fluoride (LiF)

  • High-purity aluminum (Al)

  • Vacuum thermal evaporation system

  • Glovebox with an inert atmosphere

  • Source measure unit (SMU) and a calibrated photodetector for device testing

Fabrication Workflow:

OLED_Fabrication sub0 Substrate Cleaning (Sonication in solvents) sub1 Plasma Treatment (Improves work function) sub0->sub1 sub2 HTL Deposition (e.g., TAPC with This compound) sub1->sub2 sub3 EML Deposition (Host:Dopant) sub2->sub3 sub4 ETL Deposition (e.g., TPBi) sub3->sub4 sub5 Cathode Deposition (LiF/Al) sub4->sub5 sub6 Encapsulation sub5->sub6

Caption: Step-by-step OLED fabrication process.

Procedure:

  • Substrate Preparation: Clean the ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HTL, EML, ETL) at a controlled rate (typically 0.1-0.2 nm/s).

  • Cathode Deposition: Deposit a thin layer of LiF (electron injection layer) followed by a thicker layer of Al without breaking the vacuum.

  • Encapsulation: Encapsulate the devices in an inert atmosphere (e.g., a glovebox) to protect them from oxygen and moisture.

  • Device Testing:

    • Measure the current density-voltage-luminance (J-V-L) characteristics.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

    • Measure the electroluminescence spectrum and determine the CIE color coordinates.

Conclusion and Future Outlook

This compound represents a promising molecular scaffold for the development of materials for advanced display technologies. While direct application data is still emerging, its structural similarity to components of high-performance hole-transporting materials suggests its potential in this area. The protocols provided herein offer a comprehensive framework for the synthesis, characterization, and evaluation of this and other novel pyridine derivatives in OLEDs. Future research should focus on the direct characterization of its photophysical and electrochemical properties and its incorporation into OLED devices to fully elucidate its performance characteristics. Furthermore, its use as a building block for more complex, multifunctional molecules, including thermally activated delayed fluorescence (TADF) emitters, warrants significant investigation.

References

Application Notes and Protocols: Utilizing 5-Methyl-2-(p-tolyl)pyridine in the Development of Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Pyridine Derivatives in Organic Electronics

The landscape of organic electronics is continually evolving, driven by the quest for materials that offer superior performance, stability, and processability. Within this dynamic field, pyridine-based compounds have emerged as a versatile and highly promising class of materials for organic light-emitting diodes (OLEDs) and other organic semiconductor devices.[1][2] The inherent electron-deficient nature of the pyridine ring makes these derivatives excellent candidates for electron-transporting materials (ETMs) and hosts for phosphorescent emitters.[1] Furthermore, through strategic functionalization, their electronic properties can be finely tuned, enabling their application as efficient hole-transporting materials (HTMs).[2][3]

This guide focuses on a particularly promising derivative, 5-Methyl-2-(p-tolyl)pyridine, and its application in the development of organic semiconductors. Its molecular structure, featuring a pyridine core with methyl and tolyl substitutions, offers a unique combination of electronic and morphological properties that can be harnessed to create high-performance organic electronic devices. These notes provide a comprehensive overview, from the fundamental synthesis of the material to its integration and characterization in a functional OLED device.

Molecular Design and Synthetic Strategy: A Pathway to High-Purity Material

The performance of an organic semiconductor is intrinsically linked to its purity and structural integrity. For this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and efficient synthetic route, allowing for the precise formation of the C-C bond between the pyridine and tolyl moieties.[4] This method is widely favored for its mild reaction conditions and tolerance to a variety of functional groups.[5]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-bromo-5-methylpyridine and p-tolylboronic acid.

Materials:

  • 2-Bromo-5-methylpyridine

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Schlenk line and glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in anhydrous toluene. Stir for 15 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio).

  • Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a Schlenk line and an inert atmosphere is crucial to prevent the degradation of the palladium catalyst, which is sensitive to oxygen.

  • Base: Potassium carbonate acts as a base to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent Mixture: The toluene/ethanol/water solvent system provides a balance of polarity to dissolve both the organic reactants and the inorganic base, facilitating the reaction.

  • Purification: High purity is paramount for semiconductor applications. Column chromatography is employed to remove any unreacted starting materials, byproducts, and catalyst residues.

Characterization of this compound

To ensure the synthesized material is suitable for device fabrication, a thorough characterization is essential.

Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy Structural verificationPeaks corresponding to the protons and carbons of the methyl, tolyl, and pyridine groups in the correct chemical shift and integration ratios.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of C₁₃H₁₃N (183.25 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisCharacteristic vibrational bands for aromatic C-H and C=C stretching.
Melting Point Purity assessmentA sharp and well-defined melting point.
Cyclic Voltammetry (CV) Determination of HOMO/LUMO energy levelsReversible oxidation and reduction peaks to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
UV-Vis and Photoluminescence Spectroscopy Optical propertiesAbsorption and emission spectra to determine the optical bandgap and photoluminescent properties.

Application in Organic Light-Emitting Diodes (OLEDs)

The well-defined electronic properties of this compound make it a strong candidate for use as a hole-transporting material in OLEDs. Its HOMO level can be engineered to facilitate efficient hole injection from the anode and transport to the emissive layer.

Protocol 2: Fabrication of a Solution-Processed OLED using this compound as the Hole-Transporting Layer (HTL)

This protocol describes the fabrication of a multilayer OLED device using a solution-based spin-coating technique.

Device Architecture: ITO / PEDOT:PSS / this compound (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • This compound solution in chlorobenzene (e.g., 10 mg/mL)

  • Emissive material (e.g., a suitable polymer or small molecule emitter) solution

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al) pellets

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with integrated thermal evaporator

  • UV-Ozone cleaner

  • Source measure unit (SMU) for device testing

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a nitrogen atmosphere.

  • Hole Transport Layer (HTL) Deposition: In a glovebox, spin-coat the this compound solution onto the PEDOT:PSS layer. Anneal the film at a suitable temperature (e.g., 80-100°C) to remove the solvent.

  • Emissive Layer (EML) Deposition: Spin-coat the emissive layer solution on top of the HTL. Anneal as required.

  • ETL, Cathode, and Encapsulation: Transfer the substrates to a thermal evaporator inside the glovebox. Sequentially deposit the electron-transporting layer (e.g., TPBi, ~30 nm), a thin layer of LiF (~1 nm), and the aluminum cathode (~100 nm).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.

Visualization of the OLED Fabrication Workflow:

OLED_Fabrication cluster_prep Substrate Preparation cluster_solution Solution Processing (Spin Coating) cluster_vacuum Vacuum Deposition cluster_final Finalization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS PEDOT:PSS Deposition (HIL) UV_Ozone->PEDOT_PSS HTL This compound Deposition (HTL) PEDOT_PSS->HTL EML Emissive Layer Deposition (EML) HTL->EML ETL Electron Transport Layer Deposition (ETL) EML->ETL LiF LiF Deposition ETL->LiF Al Aluminum Cathode Deposition LiF->Al Encapsulation Device Encapsulation Al->Encapsulation Device_Parameters cluster_input Input cluster_output Output cluster_metrics Performance Metrics Device OLED Device Luminance Luminance (cd/m²) Device->Luminance Spectrum EL Spectrum (nm) Device->Spectrum Voltage Voltage (V) Voltage->Device Current_Efficiency Current Efficiency (cd/A) Voltage->Current_Efficiency Power_Efficiency Power Efficiency (lm/W) Voltage->Power_Efficiency Current Current (A) Current->Device Current->Current_Efficiency Current->Power_Efficiency EQE External Quantum Efficiency (%) Current->EQE Luminance->Current_Efficiency Luminance->Power_Efficiency Luminance->EQE

References

Application Notes & Protocols: Leveraging 5-Methyl-2-(p-tolyl)pyridine for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-methyl-2-(p-tolyl)pyridine as a key intermediate in the synthesis of potential anti-inflammatory agents. This document outlines a rationale-driven synthetic pathway, detailed experimental protocols, and a cascade of biological assays for the evaluation of novel compounds derived from this versatile pyridine scaffold.

Introduction: The Rationale for Pyridine Scaffolds in Anti-inflammatory Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. In the realm of anti-inflammatory agents, pyridine derivatives have been successfully developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy that can mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]

This compound presents an attractive starting material for the synthesis of novel COX-2 inhibitors. Its diarylpyridine structure mimics the core of several known COX-2 inhibitors, and the methyl groups on both the pyridine and phenyl rings offer opportunities for further functionalization to optimize potency, selectivity, and pharmacokinetic properties. This guide details a strategic approach to leverage this starting material for the discovery of new anti-inflammatory drug candidates.

Synthetic Strategy: From this compound to a Potential COX-2 Inhibitor

The proposed synthetic strategy focuses on the introduction of a pharmacophore known to be crucial for COX-2 inhibition, specifically a sulfonyl or sulfonamide group, onto the p-tolyl moiety. This approach is inspired by the structure of celecoxib and other diarylheterocyclic COX-2 inhibitors, where a para-sulfonamide group on one of the aryl rings plays a critical role in binding to the active site of the COX-2 enzyme.[4][5]

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow A This compound B Oxidation A->B KMnO4 C 2-(p-Tolyl)pyridine-5-carboxylic acid B->C D Esterification C->D SOCl2, MeOH E Methyl 2-(p-tolyl)pyridine-5-carboxylate D->E F Nitration E->F HNO3, H2SO4 G Methyl 2-(4-methyl-3-nitrophenyl)pyridine-5-carboxylate F->G H Reduction G->H Fe, NH4Cl I Methyl 2-(3-amino-4-methylphenyl)pyridine-5-carboxylate H->I J Diazotization & Sandmeyer Reaction I->J NaNO2, HCl, CuCl K Methyl 2-(3-chloro-4-methylphenyl)pyridine-5-carboxylate J->K L Thiolation K->L NaSH M Methyl 2-(4-methyl-3-mercaptophenyl)pyridine-5-carboxylate L->M N Oxidation M->N Cl2, H2O O Methyl 2-(4-methyl-3-(chlorosulfonyl)phenyl)pyridine-5-carboxylate N->O P Amination O->P NH3 Q Final Compound: Pyridine-based Sulfonamide P->Q

Caption: Proposed synthetic pathway from this compound to a novel pyridine-based sulfonamide.

Protocol 1: Synthesis of 2-(p-Tolyl)pyridine-5-carboxylic acid

Rationale: The initial oxidation of the methyl group on the pyridine ring to a carboxylic acid provides a versatile handle for subsequent modifications and is a common strategy in the functionalization of pyridine derivatives.

  • Step 1: To a solution of this compound (1.0 eq) in a 3:1 mixture of pyridine and water, add potassium permanganate (KMnO₄, 4.0 eq) portion-wise over 1 hour.

  • Step 2: Heat the reaction mixture to reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Step 4: Combine the filtrates and concentrate under reduced pressure to remove the pyridine.

  • Step 5: Acidify the aqueous solution with 2N HCl to a pH of 3-4.

  • Step 6: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(p-tolyl)pyridine-5-carboxylic acid.

Protocol 2: Synthesis of the Final Pyridine-based Sulfonamide

This multi-step protocol outlines the conversion of the carboxylic acid intermediate to the target sulfonamide.

A. Esterification:

  • Step 1: Suspend 2-(p-tolyl)pyridine-5-carboxylic acid (1.0 eq) in methanol (MeOH).

  • Step 2: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Step 3: Stir the reaction mixture at room temperature for 12 hours.

  • Step 4: Remove the solvent under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

  • Step 5: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain methyl 2-(p-tolyl)pyridine-5-carboxylate.

B. Nitration:

  • Step 1: Dissolve the ester from the previous step (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Step 2: Add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise.

  • Step 3: Stir the reaction at 0 °C for 2 hours.

  • Step 4: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Step 5: Extract the product with ethyl acetate and purify by column chromatography to yield methyl 2-(4-methyl-3-nitrophenyl)pyridine-5-carboxylate.

C. Reduction, Diazotization, and Subsequent Transformations:

The subsequent steps of reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a chloro group, thiolation, oxidation to a sulfonyl chloride, and finally amination to the sulfonamide can be carried out using standard, well-established organic chemistry protocols. For detailed procedures on these transformations, researchers are encouraged to consult standard organic synthesis textbooks and relevant literature on similar heterocyclic systems.

Biological Evaluation: A Cascade for Identifying Anti-inflammatory Activity

The newly synthesized pyridine-based sulfonamide should be subjected to a tiered screening process to evaluate its anti-inflammatory and COX-inhibitory properties.

Biological_Evaluation A Synthesized Compound B In Vitro COX-1/COX-2 Inhibition Assay A->B Determine IC50 values C Cell-based Assay (LPS-stimulated RAW 264.7 macrophages) B->C Assess cellular potency and selectivity D In Vivo Anti-inflammatory Model (Carrageenan-induced paw edema) C->D Evaluate in vivo efficacy E Lead Compound Identification D->E

References

Application Note & Protocols: High-Yield Synthesis of 5-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyl-2-(p-tolyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in organic synthesis and has been identified as a potential cytochrome P450 inhibitor, making it relevant for drug development professionals.[1] This application note provides a detailed guide to the high-yield synthesis of this compound, with a primary focus on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, present a validated, step-by-step protocol, and offer a comparative overview of alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this compound.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridines is a cornerstone of modern synthetic chemistry, given their prevalence in pharmaceuticals, agrochemicals, and functional materials.[2] this compound, specifically, presents a valuable scaffold for further chemical elaboration. The primary synthetic challenge lies in the regioselective formation of the C-C bond between the pyridine and tolyl moieties.

Two principal strategies can be employed for its synthesis:

  • Heterocyclic Condensation Reactions: These "classical" methods construct the pyridine ring from acyclic precursors. Notable examples include the Hantzsch, Kröhnke, and Guareschi-Thorpe pyridine syntheses.[2][3] While effective for certain substitution patterns, they can lack the modularity and directness required for this specific target.

  • Transition Metal-Catalyzed Cross-Coupling: These "modern" methods involve the functionalization of a pre-formed, halogenated pyridine ring. Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings offer high yields, excellent functional group tolerance, and predictable regioselectivity, making them the preferred industrial and laboratory-scale approach.[1][4]

This guide will focus on the Suzuki-Miyaura coupling as the method of choice due to its operational simplicity, the commercial availability and stability of its reagents (boronic acids), and its consistently high yields.[4]

Comparative Analysis of Synthetic Methodologies

Dominant Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl compounds.[4][5] The synthesis of this compound is achieved by coupling a 2-halopyridine derivative with a p-tolylboronic acid in the presence of a palladium catalyst and a base.[1]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The Pd(0) species is the active catalyst. It initiates the catalytic cycle via oxidative addition into the aryl-halide bond. The tetrakis(triphenylphosphine)palladium(0) is often chosen for its stability and commercial availability.

  • Phosphine Ligands: The triphenylphosphine (PPh₃) ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the key steps of oxidative addition and reductive elimination.

  • Base (e.g., K₃PO₄, Cs₂CO₃): The base is critical for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then efficiently transfers the tolyl group to the palladium center.[6]

  • Solvent System (e.g., 1,4-Dioxane/H₂O, Toluene): A polar, aprotic solvent like 1,4-dioxane or toluene is required to solubilize the organic reagents and catalyst. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Alternative Cross-Coupling Methods
  • Negishi Coupling: This reaction utilizes an organozinc reagent (e.g., p-tolylzinc chloride) coupled with a halopyridine. It is a powerful and high-yielding method, tolerant of many functional groups.[7] However, the preparation of organozinc reagents requires strictly anhydrous conditions and handling of pyrophoric reagents like butyllithium, adding operational complexity compared to the Suzuki-Miyaura coupling.[8]

  • Stille Coupling: This method employs an organotin (stannane) reagent. While effective and versatile, the high toxicity of organotin compounds and the difficulty in removing tin byproducts make it a less favorable choice for pharmaceutical applications.[9][10][11]

Classical Ring-Forming Strategies
  • Kröhnke Pyridine Synthesis: This is a convergent multicomponent reaction involving an α-pyridinium methyl ketone salt, an α,β-unsaturated carbonyl compound, and an ammonia source (like ammonium acetate).[12][13] While powerful for generating 2,4,6-trisubstituted pyridines, designing the specific precursors for a 2,5-disubstituted pattern is less straightforward and may result in lower yields or isomeric mixtures.[14]

High-Yield Protocol: Suzuki-Miyaura Synthesis

This protocol details a reliable and scalable method for the synthesis of this compound with yields typically exceeding 80%.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product R1 2-Bromo-5-methylpyridine catalyst Pd(PPh₃)₄ (cat.) K₃PO₄ (base) 1,4-Dioxane/H₂O, 90 °C R1->catalyst plus1 + R2 p-Tolylboronic Acid R2->catalyst P1 This compound plus2 + P2 Byproducts catalyst->P1 catalyst->P2

Caption: Suzuki-Miyaura synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Bromo-5-methylpyridine≥98%CommercialStarting material
p-Tolylboronic acid≥98%CommercialCoupling partner
Pd(PPh₃)₄99%CommercialCatalyst
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%CommercialBase
1,4-DioxaneAnhydrousCommercialSolvent
Deionized WaterN/AIn-houseSolvent
Ethyl AcetateACS GradeCommercialExtraction solvent
Brine (Saturated NaCl)N/AIn-houseFor washing
Anhydrous MgSO₄ or Na₂SO₄N/ACommercialDrying agent
Silica Gel60 Å, 230-400 meshCommercialFor chromatography

Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, septa, syringes, separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask with a condenser and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Via cannula or syringe, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 16 mL dioxane and 4 mL water for a 10 mmol scale reaction).[4]

  • Degassing: Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen, which can interfere with the catalyst.

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring. The reaction is typically complete within 4-12 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 50 mL).

    • Wash the organic layer sequentially with water (2 x 25 mL) and then brine (1 x 25 mL). This removes the inorganic base and other water-soluble impurities.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.[1]

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

    • Final Product: Remove the solvent under reduced pressure to yield this compound as a solid or oil. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

G start Assemble & Purge Glassware (Inert Atmosphere) reagents Add Reactants: 2-Bromo-5-methylpyridine p-Tolylboronic acid K₃PO₄, Pd(PPh₃)₄ start->reagents solvent Add Solvents: 1,4-Dioxane & Water (4:1) reagents->solvent degas Degas Mixture (N₂ or Ar Bubble) solvent->degas react Heat to 90-95 °C (4-12 hours) degas->react monitor Monitor Progress (TLC / GC-MS) react->monitor workup Cool, Dilute & Wash (EtOAc, H₂O, Brine) react->workup dry Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify Purify via Column Chromatography (Silica, Hexanes/EtOAc) dry->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis protocol.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd⁰L₂ (Active Catalyst) pd2_complex Ar¹-Pdᴵᴵ(L)₂-X (Palladacycle) pd0->pd2_complex  + Ar¹-X aryl_halide Ar¹-X (2-Bromo-5-methylpyridine) ox_add Oxidative Addition pd2_biaryl Ar¹-Pdᴵᴵ(L)₂-Ar² pd2_complex->pd2_biaryl  + [Ar²-B(OH)₃]⁻ transmetal Transmetalation pd2_biaryl->pd0  - Ar¹-Ar² product Ar¹-Ar² (Product) pd2_biaryl->product Reductive Elimination red_elim Reductive Elimination aryl_halide->pd2_complex Oxidative Addition boronic_acid Ar²-B(OH)₂ (p-Tolylboronic acid) boronic_acid->pd2_biaryl Transmetalation base Base (K₃PO₄) base->pd2_biaryl Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

High-Purity Isolation of 5-Methyl-2-(p-tolyl)pyridine via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Methyl-2-(p-tolyl)pyridine, a key heterocyclic building block in pharmaceutical and materials science research.[1] The inherent basicity of the pyridine nitrogen presents a significant challenge during silica gel chromatography, often leading to peak tailing and poor separation due to strong interactions with acidic silanol groups.[2][3] This guide details a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by an optimized preparative column chromatography protocol. We address the critical issue of silanol interaction by incorporating a basic modifier into the mobile phase, ensuring high recovery and purity (>95%). This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for purifying pyridine derivatives.

Introduction and Chromatographic Principles

This compound (CAS: 85237-71-4) is an aromatic heterocyclic compound frequently synthesized via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] Crude reaction mixtures typically contain unreacted starting materials, catalyst residues, and various side-products. Effective purification is paramount to ensure the integrity of downstream applications.

Column chromatography on silica gel is the most accessible and widely used method for this purpose.[4] However, the lone pair of electrons on the pyridine nitrogen atom imparts basicity, leading to a strong, non-ideal interaction with the acidic surface silanol (Si-OH) groups of standard silica gel. This interaction results in several common chromatographic issues:

  • Peak Tailing: The compound moves slowly and unevenly down the column, resulting in broad, asymmetric elution bands.[2]

  • Poor Resolution: Tailing bands overlap with impurities, making sharp separation difficult.

  • Irreversible Adsorption: In severe cases, the compound can bind permanently to the stationary phase, leading to low recovery.

To counteract these effects, this protocol employs a mobile phase modified with a small percentage of a competing base, triethylamine (TEA). The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the this compound, which can then elute symmetrically and be separated based on polarity.[2]

Physicochemical Data for this compound
PropertyValueReference
CAS Number 85237-71-4[1][4]
Molecular Formula C₁₃H₁₃N[1][4]
Molecular Weight 183.25 g/mol [4]
Appearance White Solid[1]
IUPAC Name 5-methyl-2-(4-methylphenyl)pyridine[4]

Materials and Equipment

Chemicals & Solvents:

  • Crude this compound

  • Silica Gel, standard grade (pore size 60 Å, 230-400 mesh)

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Triethylamine (TEA), Redistilled

  • Dichloromethane (DCM), ACS Grade

  • Celite® 545 (for dry loading)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Glass chromatography column (diameter and length appropriate for scale)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • TLC developing chamber

  • Capillary spotters

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Safety and Handling

  • Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Handle them in a well-ventilated fume hood away from ignition sources.[5]

  • Triethylamine: TEA is corrosive and has a strong, unpleasant odor. Always handle it in a fume hood while wearing appropriate PPE.

  • Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle in a ventilated area or use a dust mask.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.[5][6][7][8]

Detailed Experimental Protocols

Part 1: Method Development with Thin-Layer Chromatography (TLC)

The first step is to determine the optimal mobile phase composition that provides good separation between the target compound and its impurities. The goal is to achieve a retention factor (Rƒ) of 0.25 - 0.35 for this compound, which generally translates well to column chromatography.

Procedure:

  • Prepare Stock Solutions: Dissolve a small amount of the crude reaction mixture in dichloromethane (DCM) to create a spotting solution.

  • Prepare Eluents: In small beakers, prepare a range of hexane:ethyl acetate solvent systems. A good starting point is to test ratios such as 95:5, 90:10, 85:15, and 80:20 (v/v).

  • Add Modifier: To each prepared eluent, add triethylamine (TEA) to a final concentration of 0.5% by volume. For example, to 10 mL of eluent, add 50 µL of TEA.

  • Spot the TLC Plate: Using a capillary spotter, carefully spot the crude mixture solution onto the baseline of a TLC plate.[9] Make the spot as small and concentrated as possible.

  • Develop the Plate: Place the spotted TLC plate into a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline.[10] Cover the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil.[10] Visualize the separated spots under a UV lamp (254 nm). The aromatic rings in the compound and impurities should be UV-active.

  • Select Optimal System: Identify the eluent system that gives the best separation and places the target compound spot at an Rƒ of ~0.3. If the spot is too high (Rƒ > 0.5), the eluent is too polar; decrease the amount of ethyl acetate. If the spot is too low (Rƒ < 0.2), increase the amount of ethyl acetate.

Part 2: Preparative Column Chromatography Protocol

This protocol assumes a purification scale of ~1.0 g of crude material. Adjust the column size and solvent volumes accordingly for different scales. A general rule is to use 50-100 g of silica for every 1 g of crude product.

Step 1: Column Packing (Slurry Method)

  • Secure a glass column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel (~80 g) in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate + 0.5% TEA).

  • With the stopcock open, pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Tap the side of the column gently to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level just reaches the top of the silica bed. Do not let the column run dry.

  • Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended for optimal resolution.[11][12]

  • Dissolve the crude material (~1.0 g) in a minimal amount of DCM in a round-bottom flask.

  • Add 2-3 g of silica gel or Celite® to the flask.

  • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, creating a uniform, flat layer.

Step 3: Elution and Fraction Collection This protocol uses a step-gradient elution, which provides a good balance of separation and speed.

  • Begin elution by carefully adding the initial, low-polarity solvent (e.g., 98:2 Hexane:EtOAc + 0.5% TEA). Use gentle air pressure to achieve a steady flow rate (drip rate of ~1-2 drops per second).

  • Collect the eluent in fractions (e.g., 20 mL per fraction).

  • Monitor the separation by spotting collected fractions onto TLC plates and developing them in the method-development solvent system.

  • Once non-polar impurities have eluted, gradually increase the polarity of the mobile phase. For example, switch to 95:5, then 90:10 Hexane:EtOAc (always containing 0.5% TEA). This will elute the target compound.

  • After the this compound has completely eluted, a high-polarity "flush" (e.g., 70:30 Hexane:EtOAc) can be used to wash any remaining polar impurities from the column.

Step 4: Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvents and TEA using a rotary evaporator. A small amount of toluene can be added and co-evaporated to help remove residual TEA.

  • The resulting solid or oil is the purified this compound. Dry further under high vacuum to remove any trace solvents.

Visualization of Workflow and Separation Logic

Overall Purification Workflow

G cluster_prep Preparation & Method Development cluster_purification Column Chromatography cluster_analysis Analysis & Isolation A Crude Product B TLC Method Development (Hexane:EtOAc + 0.5% TEA) A->B C Select Eluent for Rf ≈ 0.3 B->C D Slurry Pack Column with Silica Gel C->D E Dry Load Crude Product D->E F Gradient Elution E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Solvent Evaporation (Rotovap) I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

Mechanism of Action for TEA Modifier

G cluster_0 Without TEA Modifier cluster_1 With TEA Modifier Pyridine Pyridine Derivative (Basic) Silanol Silica Surface (Acidic Si-OH) Pyridine->Silanol binds strongly Result1 Strong Interaction (Peak Tailing, Low Recovery) Silanol->Result1 Pyridine2 Pyridine Derivative Result2 Clean Elution (Symmetric Peak, High Recovery) Pyridine2->Result2 elutes cleanly Silanol2 Silica Surface (Si-OH) TEA Triethylamine (TEA) (Stronger Competing Base) TEA->Silanol2 masks active sites

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 5-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(p-tolyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your synthetic strategy.

Introduction

This compound is a substituted biaryl compound with applications in medicinal chemistry and materials science.[1][2] Its synthesis, while achievable through several methods, can present unique challenges. This guide focuses on the most common synthetic routes and provides practical solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the predominant and most versatile method for synthesizing this compound and other biaryl compounds.[1] This palladium-catalyzed reaction offers high functional group tolerance and generally provides good to excellent yields.

Q2: I am considering a Stille coupling. What are the main advantages and disadvantages compared to the Suzuki coupling?

A2: The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction. Its main advantage is the stability of the organostannane reagents to air and moisture.[3][4] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[4][5]

Q3: Can this compound be synthesized using the Hantzsch pyridine synthesis?

A3: Yes, the Hantzsch synthesis is a viable, albeit less common, route.[6][7] It is a multi-component reaction that constructs the pyridine ring from simpler precursors. For this compound, this would likely involve the condensation of a β-ketoester, p-tolualdehyde, and ammonia, followed by an oxidation step.[6][7]

Q4: Is it possible to synthesize the target molecule by methylating 2-(p-tolyl)pyridine?

A4: While theoretically possible, the direct methylation of 2-(p-tolyl)pyridine can be challenging in terms of regioselectivity.[8][9] The reaction can potentially occur at multiple positions on both the pyridine and tolyl rings, as well as at the nitrogen atom, leading to a mixture of products that can be difficult to separate.[8]

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the workhorse for the synthesis of this compound. The general reaction involves the coupling of an organoboron reagent (e.g., p-tolylboronic acid) with a halide (e.g., 2-bromo-5-methylpyridine) in the presence of a palladium catalyst and a base.

Common Issues and Solutions

Problem 1: Low or No Product Yield

  • Possible Cause A: Inactive Catalyst: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.

    • Solution: Ensure all reaction components, including solvents and reagents, are thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Consider using a robust pre-catalyst that is less sensitive to air.

  • Possible Cause B: Catalyst Inhibition: The nitrogen atom of the pyridine substrate can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ sterically hindered and electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can promote the desired catalytic cycle over catalyst inhibition.

  • Possible Cause C: Poor Quality Reagents: Boronic acids can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-purity boronic acid. If degradation is suspected, the boronic acid can be converted to its corresponding pinacol ester, which is often more stable.

  • Possible Cause D: Inappropriate Base or Solvent: The choice of base and solvent is critical for an efficient reaction.

    • Solution: For Suzuki couplings of pyridines, common and effective bases include K₃PO₄ and K₂CO₃.[10] A mixture of an organic solvent like 1,4-dioxane or isopropanol with water is often beneficial.[10]

Problem 2: Presence of Significant Side Products

  • Side Product A: Homocoupling of p-tolylboronic acid (4,4'-dimethylbiphenyl)

    • Identification: This symmetrical biaryl can be identified by its characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[11][12][13]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) pre-catalysts.

  • Side Product B: Protodeboronation of p-tolylboronic acid (Toluene)

    • Identification: The presence of toluene can be detected by GC-MS or by its characteristic signals in the ¹H NMR spectrum of the crude product.

    • Cause: The boronic acid is replaced by a proton from the solvent (especially water or alcohols) or trace amounts of acid.

    • Solution: Use anhydrous solvents if possible, although a small amount of water is often necessary for the Suzuki coupling. Ensure the base is not fully consumed, as this can lead to acidic conditions.

  • Side Product C: Dehalogenation of 2-bromo-5-methylpyridine (4-methylpyridine)

    • Identification: The dehalogenated product can be identified by comparing its NMR and mass spectra to a known standard of 4-methylpyridine.

    • Cause: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, amine bases), leading to the reductive elimination of the arene.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere. Choose a solvent that is less likely to act as a hydride source.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Bromo-5-methylpyridine

  • p-Tolylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[10]

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[10]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Suzuki-Miyaura Coupling Conditions
Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd(dppf)Cl₂
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane / H₂OIsopropanol / H₂OToluene
Temperature 85-95 °CReflux100-110 °C
Typical Yield Good to ExcellentGood to ExcellentGood

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) BX(OH)2 BX(OH)2 Transmetalation->BX(OH)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' This compound ArX ArX ArX->Oxidative Addition 2-bromo-5-methylpyridine Ar'B(OH)2 + Base Ar'B(OH)2 + Base Ar'B(OH)2 + Base->Transmetalation p-tolylboronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Stille Cross-Coupling

The Stille coupling offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to access.

Common Issues and Solutions

Problem 1: Sluggish Reaction or Low Conversion

  • Possible Cause A: Unreactive Halide: While aryl iodides and bromides are generally good substrates, aryl chlorides can be less reactive.

    • Solution: For less reactive halides, consider using more electron-rich and bulky phosphine ligands to accelerate the oxidative addition step. The addition of Cu(I) salts has also been shown to enhance reactivity.[1]

  • Possible Cause B: Steric Hindrance: Bulky substituents near the reaction center on either coupling partner can slow down the reaction.

    • Solution: Increasing the reaction temperature and using a more active catalyst system can help overcome steric hindrance.

Problem 2: Difficulty in Product Purification

  • Possible Cause: Tin Byproducts: The removal of organotin byproducts is a major challenge in Stille couplings.

    • Solution: A common workup procedure involves washing the reaction mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts, allowing for their removal by filtration. Multiple chromatographic purifications may be necessary.

Experimental Protocol: Stille Coupling (General)

Materials:

  • 2-Stannyl-5-methylpyridine (e.g., 2-(tributylstannyl)-5-methylpyridine)

  • p-Tolyl iodide or bromide (1.0 equivalent)

  • Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ (2-5 mol%)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • In a flame-dried Schlenk tube, dissolve the aryl halide (1.0 eq) and the organostannane (1.1-1.2 eq) in the chosen solvent.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst.

  • Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and proceed with a KF workup to remove tin byproducts.

  • Purify the crude product by column chromatography.

Visualization: Stille Coupling Workflow

Stille_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Aryl Halide + Organostannane Solvent Anhydrous, Degassed Toluene or DMF Reactants->Solvent 90-110 °C Catalyst Pd(0) Catalyst Solvent->Catalyst 90-110 °C Inert_Atmosphere Argon or Nitrogen Catalyst->Inert_Atmosphere 90-110 °C Heating Heating Inert_Atmosphere->Heating 90-110 °C KF_Wash Aqueous KF Wash Extraction Organic Extraction KF_Wash->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product Heating->KF_Wash Reaction Completion

Caption: General experimental workflow for a Stille cross-coupling reaction.

Alternative Synthetic Routes

Hantzsch Pyridine Synthesis

This classical method involves the condensation of two equivalents of a β-dicarbonyl compound, one equivalent of an aldehyde, and an ammonia source to form a dihydropyridine, which is then oxidized to the pyridine.[6][7] For the synthesis of this compound, the likely precursors would be p-tolualdehyde, an acetoacetate derivative, and ammonia.

Potential Challenges:

  • Low Yields: The classical Hantzsch synthesis can sometimes suffer from low yields.

  • Harsh Oxidation Conditions: The final oxidation step may require harsh reagents. Modern variations utilize milder oxidants like ferric chloride or even photochemical methods.[6]

Methylation of 2-(p-tolyl)pyridine

Direct methylation of the pre-formed 2-(p-tolyl)pyridine is an alternative, though less common, approach.

Potential Challenges:

  • Lack of Regioselectivity: Methylation can occur at various positions on both aromatic rings and the pyridine nitrogen.[8][9] This leads to a mixture of isomers that are often difficult to separate.

  • Harsh Reaction Conditions: Some methylation methods require high temperatures or highly reactive and hazardous reagents.[8]

Purification and Characterization

Purification:

  • Column Chromatography: This is the most common method for purifying this compound and related compounds.[1] Silica gel is typically used as the stationary phase with a gradient of ethyl acetate in hexanes as the eluent.

Characterization of Potential Impurities:

  • 4,4'-Dimethylbiphenyl (from homocoupling): Look for a simple, symmetrical pattern in the aromatic region of the ¹H NMR spectrum and a reduced number of signals in the ¹³C NMR spectrum.

  • 4-Methylpyridine (from dehalogenation): This will show a characteristic set of signals for a monosubstituted pyridine in the NMR spectra.

  • Positional Isomers (from methylation): A mixture of isomers will result in a complex ¹H NMR spectrum with multiple sets of signals for the methyl groups and aromatic protons. Careful analysis of 2D NMR spectra (COSY, HMBC) may be required for full characterization.

References

Technical Support Center: 5-Methyl-2-(p-tolyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(p-tolyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable compound, which serves as a key intermediate in pharmaceuticals and materials science.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring you can optimize your reaction for both yield and purity.

The predominant and most versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine derivative (the electrophile) and a tolylboron species (the nucleophile). While robust, the reaction is complex, with numerous variables that can significantly impact its outcome.[3]

This guide is structured to help you navigate these complexities, diagnose issues in your experiments, and make informed decisions to improve your synthetic results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction has stalled, resulting in very low yield and unreacted starting materials. What are the primary causes?

Low conversion is one of the most common issues and can typically be traced back to one of the core components of the catalytic cycle.

  • Answer: The likely culprits for a stalled reaction are an inactive catalyst, suboptimal reaction conditions, or poor reagent quality.

    • Catalyst Inactivity: The active catalyst in a Suzuki coupling is the Palladium(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3] Failure to do so results in no reaction. Additionally, the Pd(0) catalyst can sometimes aggregate into inactive "palladium black," especially at high temperatures or concentrations, effectively removing it from the reaction mixture.[4]

      • Solution: Ensure your reaction is properly degassed, as oxygen can oxidize the active Pd(0) catalyst.[3][5] If using a Pd(II) source, the reaction conditions (ligand, solvent, base) must facilitate its reduction. If you consistently see palladium black, consider using a more stable precatalyst or a different ligand that better stabilizes the Pd(0) species.[3]

    • Ineffective Base or Solvent: The base is not just a spectator; it is crucial for activating the boronic acid to facilitate transmetalation.[6][7] If the base is too weak, insoluble in the reaction medium, or sterically hindered, this key step will be slow or non-existent. The solvent must also be appropriate to dissolve the reactants, base, and catalytic species.

      • Solution: For this type of coupling, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective.[8][9] An aqueous solvent mixture (e.g., Dioxane/Water or Toluene/Water) is frequently used to help dissolve the inorganic base and facilitate the reaction.[3][10][11]

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeborylation.[3] They can also exist as anhydrides (boroxines), which may have different reactivity.

      • Solution: Use fresh, high-purity p-tolylboronic acid. If its quality is suspect, consider using a more stable derivative like the corresponding pinacol boronate ester.[3]

Q2: My crude product is heavily contaminated with 4,4'-bitolyl. How can I prevent this homocoupling side reaction?

The formation of a biaryl product from the coupling of two boronic acid molecules is a classic Suzuki side reaction.

  • Answer: The homocoupling of p-tolylboronic acid to form 4,4'-bitolyl is primarily caused by the presence of oxygen in the reaction mixture.[3] Oxygen can facilitate an oxidative cycle that leads to the dimerization of the boronic acid, often mediated by the palladium catalyst.[3][4]

    • Primary Solution (Degassing): The most critical step to prevent homocoupling is to rigorously remove all dissolved oxygen from your reaction mixture before heating. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[5][8] Alternatively, a series of "freeze-pump-thaw" cycles can be used for even more effective degassing.

    • Stoichiometry Control: Using a slight excess of the halo-pyridine starting material relative to the boronic acid can sometimes help favor the cross-coupling pathway over homocoupling.[8]

Q3: I am observing a significant amount of 5-methylpyridine in my crude product. What is the source of this impurity?

The presence of the "parent" pyridine without the tolyl group points to either dehalogenation of the starting material or protodeborylation of the boronic acid.

  • Answer: This impurity can arise from two distinct side reactions:

    • Dehalogenation: The halo-pyridine starting material (e.g., 2-bromo-5-methylpyridine) can be reduced to 5-methylpyridine. This can happen after the oxidative addition step, where the palladium complex reacts with a hydrogen source in the mixture (like water, alcohol, or even an amine base) to gain a hydride ligand, which then reductively eliminates with the pyridine ring.[3][4]

      • Solution: Ensure your solvent is anhydrous if the protocol calls for it. Be mindful of your choice of base; some may be more prone to acting as a hydride source.

    • Protodeborylation: This is the cleavage of the C-B bond of the p-tolylboronic acid, replacing it with a C-H bond to form toluene. While this doesn't directly form 5-methylpyridine, it consumes the boronic acid, leaving unreacted halo-pyridine that may be subsequently dehalogenated. Protodeborylation is often catalyzed by trace metals or occurs under aqueous basic conditions.[3][4]

      • Solution: To minimize this, use high-purity boronic acid and consider using a boronic ester (like a pinacol ester), which is generally more stable and less prone to protodeborylation.[3]

Q4: Purification by column chromatography is difficult. The product co-elutes with an impurity. How can I improve separation?

Purity is paramount, and chromatographic separation can be challenging for structurally similar compounds.

  • Answer: The most likely co-eluting impurity is the homocoupled 4,4'-bitolyl, which often has a polarity very similar to the desired this compound.

    • Optimize Chromatography Conditions: Standard silica gel column chromatography is the most common purification method.[1] If you are struggling with separation, fine-tune your eluent system.

      • Recommendation: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient (e.g., moving from 1% to 5% ethyl acetate in hexanes over many column volumes) will provide the best chance of separating compounds with similar Rf values.

    • Consider Crystallization: If chromatography fails or is impractical for large scales, consider crystallization. You can attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). This can be a highly effective method for removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal catalyst and ligand for this reaction?
  • Answer: The choice of catalyst and ligand is critical for success. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of palladium black.[3][6]

    • Catalyst: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1][8] Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd₂(dba)₃ is also a Pd(0) source but requires the addition of a separate ligand. Pd(OAc)₂ is a stable Pd(II) precatalyst that requires in situ reduction and a ligand.

    • Ligand: For coupling with pyridines, electron-rich and bulky phosphine ligands are often superior.[12][13] Triphenylphosphine (PPh₃) is a standard choice, but more advanced biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve yields, especially with less reactive starting materials like chlorides.[6][12] The role of the ligand is to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][13]

Q2: What is the role of the base, and how does it affect the reaction?
  • Answer: The base is essential for the transmetalation step. It reacts with the organoboron compound to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[6][7] The choice of base can influence reaction rate and yield.

    • Common Choices:

      • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Often used in aqueous solvent mixtures.[9]

      • Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail.

      • Fluorides (KF, CsF): Can be used, particularly under anhydrous conditions.

    • The strength and solubility of the base are key factors. An insoluble or weak base will lead to a slow or incomplete reaction.[8]

Q3: What are the most common side reactions and how can I minimize them?
  • Answer: The three most common side reactions in this synthesis are homocoupling, dehalogenation, and protodeborylation. A summary of mitigation strategies is provided in the table below.

Side ReactionPrimary CauseMitigation Strategy
Homocoupling Presence of Oxygen; Pd(II) speciesRigorously degas the reaction mixture; use a reliable Pd(0) source or precatalyst/ligand system that promotes fast reduction.[3][4]
Dehalogenation Unwanted reduction of the halo-pyridineUse anhydrous solvents where appropriate; select a non-reducing base.[3][4]
Protodeborylation Hydrolysis of the boronic acidUse high-purity boronic acid; use anhydrous solvents if possible; consider using a more stable boronic ester (e.g., pinacol ester).[3]

Visualizations and Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Int1 R¹-Pd(II)L₂-X Intermediate OxAdd->PdII_Int1 Transmetal Transmetalation PdII_Int1->Transmetal R²-B(OR)₂ + Base PdII_Int2 R¹-Pd(II)L₂-R² Intermediate Transmetal->PdII_Int2 RedElim Reductive Elimination PdII_Int2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents 1. Verify Reagent Quality - Boronic Acid Fresh? - Solvents Anhydrous? - Base Appropriate? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Properly Degassed? - Correct Temperature? - Sufficient Reaction Time? Start->Check_Conditions Check_Catalyst 3. Assess Catalyst System - Palladium Black Visible? - Ligand Appropriate? - Precatalyst Activation? Start->Check_Catalyst Identify_Byproducts 4. Identify Byproducts by NMR/MS - Homocoupling? - Dehalogenation? - Protodeborylation? Start->Identify_Byproducts Optimize_Purification 5. Optimize Purification - Adjust Chromatography Gradient - Attempt Crystallization Identify_Byproducts->Optimize_Purification

References

Side reactions in the synthesis of 5-Methyl-2-(p-tolyl)pyridine and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(p-tolyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pyridine derivative, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you identify, prevent, and resolve common side reactions.

Section 1: Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is the most prevalent method for synthesizing this compound, typically by reacting a 2-halopyridine derivative (e.g., 2-bromo-5-methylpyridine) with p-tolylboronic acid.[1] While powerful, this reaction is susceptible to several side reactions that can diminish yield and complicate purification.[3]

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My reaction is producing a significant amount of 4,4'-dimethylbiphenyl, the homocoupling product of my boronic acid. What is causing this and how can I prevent it?

A1: The formation of 4,4'-dimethylbiphenyl (p-tolyl homocoupling) is a classic side reaction in Suzuki couplings. It is primarily caused by two mechanisms: the presence of oxygen, which can facilitate an oxidative homocoupling pathway, or by direct reaction with the Pd(II) precatalyst before the catalytic cycle is fully established.[4][5]

Troubleshooting Guide for Homocoupling:

  • Oxygen Exclusion (Critical): The most common cause is inadequate degassing.[6] Ensure your solvent and reaction mixture are thoroughly deoxygenated.

    • Action: Use a "freeze-pump-thaw" technique (at least three cycles) for rigorous oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst and reagents is effective.

  • Palladium Precatalyst Choice: Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced to the active Pd(0) species in situ. This reduction can be initiated by the boronic acid, leading to homocoupling.[4]

    • Action: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a modern precatalyst that forms the active Pd(0) species more cleanly and efficiently.

  • Reaction Setup: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction to prevent atmospheric oxygen from re-entering the system.

Q2: I'm observing a major byproduct with the mass of p-xylene, and my boronic acid is being consumed faster than the halide. What is happening?

A2: This is a clear indication of protodeboronation (also called protodeborylation), where the C-B bond of the p-tolylboronic acid is cleaved and replaced by a C-H bond from a proton source (like water).[7][8] This is one of the most significant and common side reactions, reducing the availability of the nucleophile and thus lowering the yield of the desired product.[8]

Troubleshooting Guide for Protodeboronation:

  • Base Selection: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.[8][9]

    • Action: Switch from strong bases (e.g., NaOH, NaOEt) to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9][10] These provide sufficient basicity for the catalytic cycle without excessively promoting the side reaction.

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the rate of protodeboronation.[8][9]

    • Action: Aim for the lowest effective temperature. Screen temperatures starting from 70-80 °C. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting halide is consumed to avoid unnecessary exposure to harsh conditions.

  • Boronic Acid Stability: Boronic acids themselves can be unstable. Using a more stable derivative can be highly effective.

    • Action: For challenging couplings, consider using a p-tolylboronic ester, such as the neopentyl glycol or MIDA boronate esters. These derivatives "slow-release" the active boronic acid into the reaction, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[7]

  • Solvent and Water Content: While a small amount of water is often necessary, excess water can serve as the proton source for this side reaction.[9]

    • Action: Use a well-defined solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[11] Avoid overly aqueous conditions unless specifically required by the protocol.

Q3: My desired product yield is low, and I've isolated picoline (5-methylpyridine) from the crude mixture. What causes this?

A3: The presence of 5-methylpyridine indicates dehalogenation of your starting material, 2-bromo-5-methylpyridine. In this side reaction, the halide is replaced with a hydrogen atom. This typically occurs after the oxidative addition step in the catalytic cycle and can be promoted by certain bases or solvents acting as hydride sources.[6]

Troubleshooting Guide for Dehalogenation:

  • Evaluate Base and Solvent: Amine bases or alcoholic solvents can sometimes be oxidized by the palladium complex, generating a hydride ligand that leads to dehalogenation.[6]

    • Action: If using an amine base (e.g., triethylamine), switch to an inorganic base like K₂CO₃ or Cs₂CO₃. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.

  • Ligand Choice: While less common, certain ligands can influence the rate of reductive elimination of the dehalogenated product.

    • Action: If the problem persists after changing the base and solvent, consider screening different phosphine ligands.

Visual Troubleshooting Workflow for Suzuki Coupling

The following diagram outlines a logical workflow for diagnosing and addressing the most common side reactions encountered during the Suzuki-Miyaura synthesis of this compound.

Suzuki_Troubleshooting start Low Yield or Impure Product analysis Analyze Crude Mixture (LC-MS, GC-MS, NMR) start->analysis homocoupling Side Product: 4,4'-dimethylbiphenyl (Homocoupling) analysis->homocoupling Mass = 182.26 protodeboronation Side Product: p-Xylene (Protodeboronation) analysis->protodeboronation Mass = 106.16 dehalogenation Side Product: 5-Methylpyridine (Dehalogenation) analysis->dehalogenation Mass = 93.13 sol_homo Root Cause: Oxygen or Pd(II) Precatalyst Actions: 1. Rigorously Degas System 2. Use Pd(0) Source 3. Maintain Inert Atmosphere homocoupling->sol_homo sol_proto Root Cause: Base, Temp, Water Actions: 1. Use Weaker Base (K₂CO₃) 2. Lower Reaction Temp 3. Use Boronic Ester 4. Control Water Content protodeboronation->sol_proto sol_dehalo Root Cause: Hydride Source Actions: 1. Avoid Amine Bases 2. Use Aprotic Solvent dehalogenation->sol_dehalo

Caption: Troubleshooting workflow for Suzuki coupling side reactions.

Optimized Protocol for Suzuki-Miyaura Synthesis

This protocol is designed to minimize the aforementioned side reactions.

Reagents & Equipment:

  • 2-Bromo-5-methylpyridine (1.0 equiv)

  • p-Tolylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromo-5-methylpyridine, p-tolylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting halide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound.[1]

Section 2: Troubleshooting the Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful alternative for constructing the 2,5-disubstituted pyridine ring system. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[12][13][14] While versatile, success depends heavily on reaction conditions and reagent quality.

Frequently Asked Questions (FAQs) - Kröhnke Synthesis

Q1: I'm attempting the Kröhnke synthesis, but my yield is very low, and I see a lot of unreacted starting materials.

A1: Low yields in the Kröhnke synthesis are common when conditions are not optimized. The primary culprits are often impure starting materials, incorrect stoichiometry, or suboptimal reaction temperature and time.[15]

Troubleshooting Guide for Low Yield:

  • Reagent Purity: The α-pyridinium methyl ketone salt must be pure and dry. The α,β-unsaturated carbonyl (enone) should also be free of impurities.

    • Action: Recrystallize the pyridinium salt before use. Purify the enone by chromatography or distillation if necessary. Ensure the ammonium acetate is of high quality and has been stored in a desiccator.

  • Reaction Temperature: The reaction typically requires heating, but excessive temperatures can lead to decomposition.[15]

    • Action: Screen a range of temperatures. While refluxing in acetic acid (around 120 °C) is common, some substrate combinations may benefit from a lower temperature (e.g., 100 °C) for a longer period.[15]

  • Ammonium Acetate Stoichiometry: Ammonium acetate serves as both the nitrogen source and a catalyst. A large excess is required to drive the reaction to completion.[13][15]

    • Action: Ensure you are using a significant excess of ammonium acetate, typically 10 equivalents or more relative to the limiting reagent.

  • Solvent Choice: Glacial acetic acid is the most common solvent, but methanol can also be used.[15] In some cases, solvent-free conditions (heating a ground mixture of reagents) can give excellent yields.[15]

    • Action: If the reaction is sluggish in acetic acid, consider a trial under solvent-free conditions.

Q2: My TLC plate shows multiple new spots, and purification is difficult. What are these byproducts?

A2: A common side reaction is the self-condensation of the α,β-unsaturated carbonyl compound, especially at high temperatures.[15] Additionally, depending on the substrates, incomplete cyclization or alternative reaction pathways can occur, sometimes leading to unexpected products like aniline derivatives.[16]

Troubleshooting Guide for Byproduct Formation:

  • Controlled Reagent Addition: To minimize enone self-condensation, control its concentration in the initial stages.

    • Action: Try adding the α,β-unsaturated carbonyl compound slowly over 30-60 minutes to the heated mixture of the pyridinium salt and ammonium acetate in acetic acid.

  • Mechanism Adherence: The reaction proceeds via a 1,5-dicarbonyl intermediate formed from a Michael addition.[12][13] If this intermediate cannot cyclize efficiently, it may decompose or react further.

    • Action: Ensure the reaction environment favors the cyclization. This reinforces the need for a large excess of ammonium acetate and an optimal temperature to facilitate the ring-closing and dehydration steps.

Visual Workflow for Kröhnke Pyridine Synthesis

This diagram illustrates the key steps and potential points of failure in the Kröhnke synthesis.

Krohnke_Workflow sub1 α-Pyridinium Methyl Ketone Salt step1 Michael Addition sub1->step1 sub2 α,β-Unsaturated Carbonyl (Enone) sub2->step1 side1 Self-Condensation of Enone sub2->side1 High Temp sub3 Ammonium Acetate (NH₄OAc, large excess) step3 Cyclization & Dehydration sub3->step3 Provides N atom step2 1,5-Dicarbonyl Intermediate step1->step2 Forms intermediate step2->step3 side2 Decomposition or Incomplete Reaction step2->side2 Suboptimal Conditions product 2,4,6-Trisubstituted Pyridine step3->product

Caption: Experimental workflow for the Kröhnke pyridine synthesis.

Summary of Key Parameters

For successful synthesis of this compound, careful control of reaction parameters is paramount. The table below summarizes the critical variables and recommended choices for minimizing side reactions in the Suzuki-Miyaura coupling.

ParameterSuboptimal Choice (Promotes Side Reactions)Recommended Choice (Minimizes Side Reactions)Primary Side Reaction Prevented
Atmosphere Air / Leaky SeptumRigorously Degassed / Inert Gas (Ar, N₂)Homocoupling[4][6]
Base Strong Bases (NaOH, NaOEt)Weaker Bases (K₂CO₃, K₃PO₄, CsF)Protodeboronation[8][9]
Temperature >100 °C / Prolonged Heating70-90 °C / Monitor to CompletionProtodeboronation[9]
Boron Source Boronic Acid (if unstable)MIDA or Neopentylglycol Boronate EsterProtodeboronation[7]
Solvent Protic Solvents (e.g., EtOH)Aprotic Solvents (Dioxane, Toluene, THF)Dehalogenation[6]

References

Troubleshooting low yields in the Chichibabin synthesis of pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Chichibabin synthesis of pyridines. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this classic yet powerful reaction. Here, we address common issues, particularly those leading to low yields, through a series of detailed FAQs and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts to ensure a solid understanding of the reaction's principles before diving into troubleshooting.

Q1: What is the distinction between the "Chichibabin Reaction" and the "Chichibabin Pyridine Synthesis"?

This is a crucial point of clarification. While often used interchangeably, these terms refer to two different transformations discovered by Aleksei Chichibabin.

  • Chichibabin Reaction (Amination): This is the direct amination of a pyridine ring (or related N-heterocycles) using sodium amide (NaNH₂) to produce 2-aminopyridines.[1][2][3] It is a nucleophilic aromatic substitution of a hydrogen atom.[1] This is the reaction most commonly associated with troubleshooting for low yields in modern synthesis.

  • Chichibabin Pyridine Synthesis: This is a condensation reaction that forms a pyridine ring from aldehydes and ammonia or their derivatives, often at high temperatures over a catalyst like alumina.[4][5] This process is typically used in industrial settings to produce simple pyridines.[5]

This guide will focus exclusively on troubleshooting the Chichibabin Reaction (Amination).

Q2: What is the accepted mechanism for the Chichibabin amination?

The reaction proceeds via an addition-elimination mechanism involving a key intermediate σ-adduct (also known as a Meisenheimer adduct).[1]

  • Coordination & Nucleophilic Attack: The pyridine nitrogen coordinates to the sodium ion of NaNH₂, which increases the electrophilicity of the α-carbon (C2). The highly nucleophilic amide anion (NH₂⁻) then attacks the C2 position.[3][6]

  • Formation of the σ-Adduct: This attack forms a tetrahedral, anionic σ-adduct.[1] The formation of this intermediate is often accompanied by the appearance of a deep red color, which can be a useful indicator of reaction progress.[1]

  • Aromatization via Hydride Elimination: The ring regains its aromaticity by eliminating a hydride ion (H⁻).[1][7] This is typically the rate-determining step.

  • Deprotonation and Quench: The expelled hydride is a very strong base and irreversibly deprotonates the newly formed amino group or residual ammonia, evolving hydrogen gas (H₂).[1][7] The final 2-aminopyridine product is obtained after an aqueous workup to neutralize the sodium salt.[1][3]

Chichibabin_Mechanism Figure 1: Chichibabin Amination Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydride Elimination cluster_step3 Step 3: Deprotonation & Workup Pyridine Pyridine Adduct Anionic σ-adduct (Meisenheimer-like) Pyridine->Adduct + NH₂⁻ NaNH2 NaNH₂ Product_Salt Sodium 2-aminopyridide Adduct->Product_Salt - H⁻ H2 H₂ (gas) Adduct->H2 H⁻ + NH₃ → H₂ + NH₂⁻ Product 2-Aminopyridine Product_Salt->Product Aqueous Workup

Caption: Figure 1: Chichibabin Amination Mechanism

Q3: What are the primary safety considerations for this reaction?

The Chichibabin reaction requires stringent safety protocols primarily due to its main reagent, sodium amide.

  • Sodium Amide (NaNH₂): This reagent is highly reactive and dangerous. It reacts violently with water to produce ammonia and sodium hydroxide. It can also form explosive peroxides upon exposure to air, especially when old.[1] Always use fresh, high-quality sodium amide from a sealed container and handle it in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).

  • Hydrogen Gas Evolution: The reaction produces flammable hydrogen gas.[1] It must be conducted in a well-ventilated fume hood, away from ignition sources, with an apparatus that allows for the safe venting of gas.

  • High Temperatures: Traditional protocols use high-boiling, flammable solvents like xylene or toluene, which pose a fire risk.[2]

Part 2: Troubleshooting Guide for Low Yields

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My reaction is not starting or is very sluggish. I don't observe any hydrogen evolution or the characteristic red color.

This is a common issue that typically points to a problem with reagents, conditions, or the substrate itself.

Possible Causes & Solutions:

  • Inactive Sodium Amide: The quality of sodium amide is paramount. Old or improperly stored NaNH₂ may be coated with an inactive layer of sodium hydroxide or sodium carbonate. Interestingly, some reports suggest that overly pure sodium amide can be less reactive, possibly due to the absence of catalytic impurities.[8]

    • Action: Use fresh sodium amide from a recently opened container. If you suspect your reagent is old, it is safer to discard it than to attempt purification.

  • Insufficient Temperature: The reaction has a significant activation energy.

    • Action: The rule of thumb is to run the reaction at the lowest temperature that allows for steady hydrogen evolution to minimize decomposition.[1] If using a high-boiling solvent like xylene (b.p. ~140 °C) or toluene (b.p. ~111 °C), ensure you are reaching a sufficiently high reflux temperature.[2][8]

  • Unsuitable Substrate pKa: The basicity of the pyridine substrate is critical. The ideal pKa range for the substrate is between 5 and 8.[1] Substrates that are too basic or not basic enough react poorly.

    • Action: Check the pKa of your pyridine derivative. If it falls far outside the optimal range, the standard Chichibabin reaction may not be suitable.

  • Inappropriate Solvent: The polar anionic σ-adduct must be stabilized by the solvent.[1]

    • Action: Ensure you are using a suitable aprotic solvent. Toluene, xylene, and N,N-dimethylaniline are commonly used.[1][9] Mineral oil can also be used as a non-toxic alternative, though it requires high temperatures.[9]

Initiation_Failure Start No reaction observed (No H₂ or color change) Check_NaNH2 Is NaNH₂ fresh and handled under inert gas? Start->Check_NaNH2 Check_Temp Is the temperature sufficient for H₂ evolution? Check_NaNH2->Check_Temp Yes Replace_NaNH2 Action: Use fresh NaNH₂ from a new container. Check_NaNH2->Replace_NaNH2 No Check_Substrate Is substrate pKa in the 5-8 range? Check_Temp->Check_Substrate Yes Increase_Temp Action: Gradually increase heat until H₂ evolves. Check_Temp->Increase_Temp No End_Success Reaction should proceed. Check_Substrate->End_Success Yes End_Fail Consider alternative synthesis routes. Check_Substrate->End_Fail No Replace_NaNH2->Check_Temp Increase_Temp->Check_Substrate

Caption: Figure 2: Troubleshooting workflow for reaction initiation failure.

Problem 2: My yield is low, and I've isolated a significant amount of a high-molecular-weight byproduct.

This strongly suggests that a competitive side reaction, dimerization, is occurring.[1] In this process, two pyridine molecules couple to form a bipyridine derivative.

Cause & Solution:

Dimerization becomes the major pathway under certain conditions. For example, the reaction of 4-tert-butylpyridine with sodium amide in xylene at atmospheric pressure yields 89% of the dimer product and only 11% of the desired 2-amino product.[1]

  • Action: Increase Reaction Pressure. The most effective way to suppress dimerization is to run the reaction under pressure. Applying nitrogen pressure (e.g., 350 psi) can dramatically shift the equilibrium toward the desired amination product.[1]

SubstratePressure2-Aminopyridine YieldDimer YieldReference
4-tert-butylpyridineAtmospheric11%89%[1]
4-tert-butylpyridine350 psi N₂74%26%[1]
Problem 3: My electron-withdrawing or electron-donating substituted pyridine is giving a poor yield.

The electronic nature of substituents on the pyridine ring has a profound impact on the reaction's success.

  • Electron-Withdrawing Groups (EWGs): EWGs inhibit the Chichibabin reaction.[1] This may seem counterintuitive, as EWGs should make the ring more electrophilic. However, proposed reasons for this inhibition include: (1) EWGs decrease the basicity of the ring nitrogen, hindering the initial coordination with the sodium ion, and (2) EWGs can form stable complexes with sodium amide, effectively sequestering the reagent.[1]

  • Electron-Donating Groups (EDGs): EDGs also deactivate the ring towards nucleophilic attack by increasing the electron density at the C2/C6 positions, making them less electrophilic.[1]

Solutions & Alternatives:

If your substrate is electronically unsuited for the classic Chichibabin conditions, consider a modern, milder protocol.

  • Milder Conditions: A recently developed method uses a composite of sodium hydride (NaH) and an iodide salt (like LiI or NaI) to mediate the amination at much lower temperatures (e.g., 65-85 °C).[10][11] This system can be more tolerant of various functional groups.

This protocol is adapted from the work of Lee, C.-F., et al. (2016).[10][11]

  • Preparation: In an oven-dried, sealed reaction vessel under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 3 equivalents) and lithium iodide (LiI, 2 equivalents).

  • Solvent & Amine: Add anhydrous tetrahydrofuran (THF) to create a ~1 M solution based on the pyridine substrate. Add the primary amine (2 equivalents).

  • Substrate Addition: Add the pyridine substrate (1 equivalent).

  • Reaction: Seal the vessel and heat the reaction mixture to 85 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 7-18 hours.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Technical Support Center: Enhancing the Stability of 5-Methyl-2-(p-tolyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Methyl-2-(p-tolyl)pyridine derivatives. These compounds are valuable scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecules.[1] However, their inherent chemical properties, particularly the presence of the electron-rich pyridine ring and benzylic methyl groups, can present unique stability challenges during synthesis, purification, formulation, and storage.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common stability issues, offering troubleshooting advice and practical protocols in a direct question-and-answer format to help you navigate and overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be aware of for this compound derivatives?

A1: The stability of these derivatives is primarily influenced by two chemical moieties: the pyridine ring and the benzylic methyl groups. The main degradation pathways are:

  • Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a primary site for oxidation.[2] Strong oxidizing agents or even atmospheric oxygen over time, potentially catalyzed by light or metal ions, can lead to the formation of the corresponding Pyridine N-oxide. This alters the electronic properties, polarity, and biological activity of the molecule.

  • Photodegradation: Pyridine and its derivatives can absorb UV light, leading to photochemical reactions. This can involve radical mechanisms, photoreduction, or photohydration, resulting in complex mixtures of degradation products.[3][4] The aromatic nature of both the pyridine and tolyl rings makes them susceptible to UV-induced degradation.

  • Acid/Base Instability: While generally stable, the basicity of the pyridine nitrogen (pKa around 5.2-6) means it will readily form salts with strong acids.[5] In highly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of sensitive functional groups elsewhere in the molecule or side reactions can be accelerated.

Q2: How do the methyl and p-tolyl substituents specifically influence the stability of the pyridine core?

A2: The substituents play a significant role in modulating the electronic properties and, consequently, the stability of the pyridine ring.

  • Electron-Donating Effect: Both the 5-methyl and the 2-(p-tolyl) groups are electron-donating. This increases the electron density on the pyridine ring, making it more susceptible to oxidation at the nitrogen atom compared to unsubstituted pyridine.[2]

  • Steric Hindrance: The p-tolyl group at the 2-position provides some steric bulk, which can partially shield the nitrogen atom from attack by certain reagents. However, this is generally not sufficient to prevent oxidation by small, reactive species like peroxides.

  • Benzylic Positions: The methyl groups on both the pyridine and the tolyl ring are potential sites for radical-mediated oxidation, especially under conditions that favor free radical formation (e.g., exposure to light and oxygen).

Q3: What are the ideal general storage conditions for this compound derivatives to ensure long-term stability?

A3: To minimize degradation, these compounds should be stored with the following precautions:

  • Inert Atmosphere: Store solids under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light Protection: Use amber vials or store containers in the dark to prevent photodegradation.

  • Low Temperature: Store at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow the rate of any potential degradation reactions.

  • Anhydrous Conditions: Keep the compound dry, as moisture can facilitate hydrolytic degradation if other sensitive functional groups are present. For solutions, use anhydrous, de-gassed solvents.

Troubleshooting Guide for Experimental Challenges

This section addresses specific problems you may encounter during your work.

Q4: I'm observing significant streaking and loss of my compound during purification on a standard silica gel column. What is causing this and how can I fix it?

A4: This is a classic issue encountered with basic compounds like pyridines on standard silica gel.

  • Causality: Standard silica gel is acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups. The basic nitrogen of your pyridine derivative interacts strongly with these acidic sites via an acid-base interaction. This can lead to irreversible adsorption, tailing (streaking) on TLC and columns, and even acid-catalyzed degradation of your compound directly on the column.

  • Solutions & Protocols:

    • Neutralize the Silica: The most common solution is to use a mobile phase containing a small amount of a basic modifier.

      • Protocol: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (NEt₃) or ammonia solution. Before loading your compound, flush the column with this modified eluent to neutralize the acidic sites.

    • Use a Different Stationary Phase: If neutralization is insufficient, consider alternative stationary phases.

      • Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.

      • Deactivated Silica: You can use commercially available deactivated or base-treated silica gel.

Q5: My reaction involves an oxidizing agent (e.g., m-CPBA, H₂O₂), and I'm losing my starting material without forming the desired product. Is my pyridine derivative degrading?

A5: Yes, it is highly likely. The pyridine nitrogen is being oxidized.

  • Causality: The nitrogen lone pair in the pyridine ring is nucleophilic and readily reacts with electrophilic oxidizing agents like peracids (m-CPBA) or hydrogen peroxide to form a pyridine N-oxide.[2] This N-oxide is a different chemical entity with distinct polarity and reactivity, and it will not proceed to your intended reaction.

  • Solutions & Protocols:

    • Protect the Nitrogen: If the pyridine nitrogen is not involved in your desired reaction, you can protect it before the oxidation step.

      • Protocol: React your starting material with an alkylating agent (e.g., methyl iodide) to form the pyridinium salt. The positive charge effectively shields the nitrogen from oxidation. The protecting group can often be removed later by heating.

    • Choose a Different Reagent: Select an oxidizing agent that is less reactive towards the pyridine nitrogen or one where steric hindrance from the 2-(p-tolyl) group might slow the N-oxidation rate, allowing your desired reaction to occur. This requires careful screening of conditions.

Q6: I've dissolved my compound in methanol for analysis, but I'm seeing new impurity peaks on my chromatogram after a short time. What's happening?

A6: You are likely observing solvent-accelerated photodegradation.

  • Causality: Protic solvents like methanol can facilitate photochemical reactions.[4][6] Furthermore, many common laboratory solvents contain trace impurities (like peroxides in older ethers or THF) that can initiate degradation, a process that is often accelerated by ambient lab lighting.

  • Solutions & Protocols:

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or purified solvents for analysis.

    • Protect from Light: Prepare and handle solutions in amber glassware or vials wrapped in aluminum foil.

    • Work Quickly: Analyze samples as quickly as possible after preparation. If samples must be stored in an autosampler, ensure the vial chamber is cooled and dark.

    • Solvent Selection: If the problem persists, switch to a less reactive, aprotic solvent like acetonitrile or THF (freshly purified) for your analysis.

Visualizing Degradation & Troubleshooting

A clear understanding of potential degradation pathways and the troubleshooting workflow is critical for experimental success.

cluster_pathways Primary Degradation Pathways Compound This compound Derivative Oxidation N-Oxidation (e.g., H₂O₂, m-CPBA) Compound->Oxidation Oxidizing Conditions Photo Photodegradation (UV/Visible Light) Compound->Photo Light Exposure Acid Acid-Catalyzed (e.g., Silica Gel) Compound->Acid Acidic Environment

Caption: Key degradation pathways for pyridine derivatives.

cluster_context Identify Experimental Context cluster_solutions Implement Solution start Instability Observed (e.g., extra spots on TLC, low yield) purification During Purification? start->purification Yes reaction During Reaction? start->reaction No sol_purification Use Neutralized Eluent (e.g., +1% NEt₃) or Switch to Alumina purification->sol_purification storage During Storage/Analysis? reaction->storage No sol_reaction Protect Pyridine-N or Choose Milder Reagents reaction->sol_reaction Yes sol_storage Use Amber Vials, Inert Atmosphere, & Fresh Solvents storage->sol_storage Yes

Caption: Troubleshooting workflow for compound instability.

Key Experimental Protocol: Forced Degradation Study

To systematically assess the stability of your this compound derivative, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways.

Objective: To determine the intrinsic stability of the compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Your this compound derivative

  • HPLC system with UV or MS detector

  • pH meter

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Photostability chamber (or UV lamp, e.g., 254 nm / 365 nm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a 50:50 mixture of ACN:Water.

  • Stress Conditions Setup: For each condition, mix 1 mL of your stock solution with 1 mL of the stressor solution in a clear vial. Also prepare a control sample (1 mL stock + 1 mL 50:50 ACN:Water).

    • Acid Hydrolysis: 0.2 M HCl (final concentration 0.1 M)

    • Base Hydrolysis: 0.2 M NaOH (final concentration 0.1 M)

    • Oxidation: 6% H₂O₂ (final concentration 3%)

    • Heat (Thermal): Use the control sample.

  • Incubation:

    • Place the Acid, Base, Oxidation, and one Control vial in a heating block or water bath at 60 °C.

    • Place a separate control sample at room temperature.

  • Photostability:

    • Place 2 mL of the stock solution in a clear vial (for light exposure) and another 2 mL in a vial wrapped in aluminum foil (dark control).

    • Expose both to the photostability chamber according to ICH Q1B guidelines (International Council for Harmonisation).

  • Time Point Analysis:

    • Analyze all samples by HPLC at initial time (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours).

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Calculate the percentage of the parent compound remaining and the percentage of total degradation products.

Data Presentation: Expected Stability Profile

The table below summarizes a typical, hypothetical outcome for a forced degradation study of a this compound derivative.

Stress ConditionReagent/SettingIncubation Time (Example)Expected DegradationPrimary Degradant
Acid Hydrolysis 0.1 M HCl @ 60 °C24 hLow (< 5%)Parent Compound (as HCl salt)
Base Hydrolysis 0.1 M NaOH @ 60 °C24 hLow (< 5%)Parent Compound
Oxidation 3% H₂O₂ @ 60 °C6 hHigh (> 50%)N-oxide derivative
Photolysis UV/Vis Light @ 25 °C12 hModerate (10-30%)Multiple uncharacterized peaks
Thermal 60 °C24 hVery Low (< 2%)Parent Compound

Interpretation: The data clearly indicate that the compound is most susceptible to oxidation and moderately susceptible to photodegradation . It is relatively stable to acid, base, and heat. This information is critical for guiding formulation, manufacturing, and storage decisions.

References

Technical Support Center: Navigating Regioselectivity in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing functional groups onto the pyridine ring with positional control. The inherent electronic properties of the pyridine nucleus—an electron-deficient aromatic system with a Lewis basic nitrogen atom—present unique and often frustrating challenges in achieving desired regioselectivity.[1][2][3]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple protocols to explain the underlying chemical principles governing the success or failure of a reaction, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - Common Regioselectivity Problems

This section addresses specific, common issues encountered during the functionalization of pyridine rings. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions grounded in mechanistic understanding.

Issue 1: My reaction yields a mixture of C2 and C4 isomers, but I need C4 selectivity.

Common Scenario: You are performing a Minisci-type radical alkylation on a simple pyridine and observing competitive functionalization at both the C2 and C4 positions.[4]

Diagnosis & Solutions:

The C2 and C4 positions of a protonated pyridine are both electronically activated towards attack by nucleophilic radicals, and their relative reactivity is often very similar, leading to mixtures.[4][5] The regioselectivity is influenced by a delicate balance of steric and electronic factors.

Troubleshooting Workflow:

  • Steric Hindrance at C2: The most straightforward approach is to introduce steric bulk at the C2 (and C6) position(s). If your synthetic route allows, starting with a 2-substituted or 2,6-disubstituted pyridine will sterically disfavor radical attack at the ortho positions, thereby promoting C4 functionalization.

  • N-Activation Strategy: Convert the pyridine to an N-oxide or a pyridinium salt. This pre-functionalization alters the electronic distribution and can dramatically favor C4 functionalization.[6]

    • Pyridine N-Oxides: The N-oxide moiety can direct certain metal-catalyzed reactions and also influences the electronics to favor C4 substitution in some cases.[2]

    • Pyridinium Salts: Converting the pyridine to an N-activated pyridinium salt, for example with triflic anhydride and a nucleophile like triphenylphosphine, can create a system where subsequent functionalization is highly directed to the C4 position.[7][8] This strategy has proven effective for installing a variety of functional groups.[8]

  • Catalyst and Ligand Tuning (for metal-catalyzed processes): In transition-metal-catalyzed reactions, the ligand plays a critical role.

    • Bulky Ligands: Employing bulky ligands on the metal center can sterically block coordination and subsequent reaction at the more accessible C2 position, favoring the C4 position.[9]

    • Lewis Acid Co-catalysis: For some nickel-catalyzed reactions, the use of a Lewis acid co-catalyst can promote C4-selectivity.[10]

Logical Flow for Achieving C4-Selectivity:

G start Problem: Mixture of C2/C4 Isomers q1 Is C2-substitution a viable synthetic step? start->q1 sol1 Introduce bulky substituent at C2 (and C6) to sterically block the position. q1->sol1 Yes q2 Can you pre-activate the N-atom? q1->q2 No end Achieved C4-Selectivity sol1->end sol2 Form a Pyridine N-Oxide or a Pyridinium Salt. q2->sol2 Yes q3 Is this a metal-catalyzed C-H functionalization? q2->q3 No sol2->end sol3 Screen bulky ligands or add a Lewis acid co-catalyst. q3->sol3 Yes q3->end No/NA sol3->end

Caption: Troubleshooting workflow for poor C4-regioselectivity.

Issue 2: My reaction is not working at the C3 position; I only get C2/C4 functionalization or no reaction.

Common Scenario: You are attempting a direct C-H functionalization on an unsubstituted pyridine, hoping to achieve C3 (meta) substitution, but the reaction either fails or defaults to the electronically favored C2/C4 positions.

Diagnosis & Solutions:

The C3 position is the most challenging to functionalize directly. It is electronically neutral compared to the electron-deficient C2/C4 positions and lacks the proximity to the nitrogen atom that facilitates many ortho-metalation strategies.[1][11][12] Therefore, C3-functionalization requires overcoming the intrinsic reactivity of the pyridine ring.

Troubleshooting Workflow:

  • Directing Group Strategy: This is the most established method for C3-functionalization. An appropriate directing group (DG) is installed on the pyridine (often at C2 or C4), which then steers a metal catalyst to the C3 position.

    • Amide Directing Groups: An amide group, for instance, can direct palladium catalysts to achieve C3-olefination.[13]

    • Removable Directing Groups: The key is to choose a DG that can be easily removed or converted into a useful functionality after the desired C-H functionalization.[14]

  • Steric Control with Catalysis: For some reactions like iridium-catalyzed borylation, regioselectivity is primarily governed by sterics.[15] By using a bulky substituent at C2, the catalyst is forced to functionalize the next most accessible positions, which can include C3 and C5. Late-stage functionalization of complex molecules often leverages this principle.[4][15]

  • Dearomatization-Rearomatization Sequence: A more advanced strategy involves temporarily breaking the aromaticity of the pyridine ring to alter its reactivity profile.

    • The pyridine is converted into a more electron-rich, non-aromatic intermediate (like a dihydropyridine or an oxazino-pyridine).[1][15]

    • This intermediate is most nucleophilic at the position corresponding to the original C3.

    • Reaction with an electrophile at this position, followed by rearomatization, yields the meta-functionalized product.[11][15] This approach has successfully been used for halogenation and other functionalizations.[11]

Conceptual Overview of Meta-Functionalization Strategies:

G cluster_0 Directing Group (DG) Approach cluster_1 Dearomatization-Rearomatization Approach a1 Pyridine Install DG a2 DG-Pyridine Metal-Catalyzed C3-H Activation a1->a2 a3 C3-Functionalized DG-Pyridine Remove DG a2->a3 a4 C3-Product a3->a4 b1 Pyridine Dearomatize b2 Dihydropyridine Intermediate Electrophilic Attack at C3 b1->b2 b3 Functionalized Intermediate Rearomatize b2->b3 b4 C3-Product b3->b4

Caption: Competing strategies to overcome innate reactivity for C3-functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why do my electrophilic aromatic substitution reactions (nitration, halogenation) on pyridine give low yields and require harsh conditions?

A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack, similar to nitrobenzene.[2] Furthermore, the reaction conditions often involve strong acids, which protonate the basic nitrogen atom. This creates a pyridinium ion, which is even more deactivated towards electrophiles. The substitution that does occur typically happens at the C3 position, as it's the least electron-deficient carbon.[16]

  • Pro-Tip: To improve outcomes, consider using pyridine N-oxide. The N-oxide oxygen atom is electron-donating, which activates the ring (especially at C2 and C4) towards electrophilic substitution. The N-oxide can then be easily removed by deoxygenation (e.g., with PCl₃ or Zn dust) to yield the substituted pyridine.[2]

Q2: My transition metal catalyst seems to be deactivated or "poisoned" during the reaction. What's happening?

A2: The lone pair on the pyridine nitrogen is Lewis basic and can strongly coordinate to the metal center of your catalyst.[13] This coordination can saturate the metal's coordination sphere, preventing it from participating in the desired catalytic cycle (e.g., oxidative addition, C-H activation), effectively "poisoning" it.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A simple, though less elegant, solution is to increase the catalyst loading to compensate for the amount that is sequestered by the substrate.

    • Use N-Oxide Substrates: Pyridine N-oxides are less coordinating and can sometimes be used as substrates to circumvent this issue.[10]

    • Ligand Choice: Employ ligands that bind more strongly to the metal than the pyridine nitrogen, or ligands specifically designed to operate in the presence of coordinating heterocycles.[9] For example, bifunctional ligands that can interact with the pyridine nitrogen while still enabling catalysis at a C-H bond have been developed.[13][15]

Q3: How do electronic and steric effects of existing substituents influence regioselectivity?

A3: They are critically important.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -NO₂ or -CN make the pyridine ring even more electron-deficient, which can favor nucleophilic or radical attack. Their position dictates which other sites are most affected. For instance, an EWG at the 3-position can enhance the electrophilicity of the C4 position.[17][18] Conversely, electron-donating groups (EDGs) can slightly activate the ring for electrophilic attack, though this is still challenging.

  • Steric Effects: As discussed in Issue #1 and #2, steric bulk is a powerful tool. A large group at C2 will generally direct incoming reagents to C4 or C5. This is a key principle in many regioselective C-H functionalization reactions, where selectivity is dictated by the catalyst accessing the least hindered C-H bond.[15][17]

Summary of Regioselectivity-Controlling Factors:

FactorInfluence on RegioselectivityCommon Application
Inherent Electronics Favors C2/C4 for nucleophilic/radical attack; Favors C3 for electrophilic attack.[1][2]Minisci Reaction (C2/C4), Nitration (C3).
Steric Hindrance Directs functionalization to less crowded positions.[15][17]Achieving C4-selectivity with C2-blocking groups; Ir-catalyzed meta-borylation.[15]
Directing Groups (DGs) Forces a metal catalyst to a specific, often adjacent or meta, C-H bond.[14][19]Pd-catalyzed C3-arylation or olefination using an amide DG.[13]
Nitrogen Activation Alters electronic properties; can favor C4 or C2 functionalization.[2][6]C4-alkylation of N-alkoxypyridinium salts.
Catalyst/Ligand Ligand bulk and electronics fine-tune the active site of the catalyst.[9][13]Achieving high selectivity in various cross-coupling and C-H activation reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for C4-Selective Alkylation via Pyridinium Salt Activation

This protocol is adapted from methodologies that use N-activation to achieve C4-selectivity.[8]

Step 1: Formation of the N-Triflylpyridinium Triflate

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the starting pyridine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at -78 °C for 30 minutes. The formation of the pyridinium salt is typically observed as a precipitate.

Step 2: Addition of Phosphine and Rearomatization

  • To the cold suspension from Step 1, add a solution of triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous DCM dropwise.

  • After the addition is complete, add triethylamine (NEt₃, 1.5 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the C4-pyridylphosphonium salt.

  • Upon completion, the salt can be isolated or used directly in the next step.

Step 3: Nucleophilic Substitution of the Phosphonium Salt

  • To the crude or isolated phosphonium salt, add a suitable solvent (e.g., THF, DMF).

  • Add the desired nucleophile (e.g., sodium methoxide for methoxylation, 3.0 equiv).

  • Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

References

Technical Support Center: A More Efficient Workup for 5-Methyl-2-(p-tolyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-(p-tolyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic procedures, with a particular focus on developing a more efficient and robust workup protocol. The information provided herein is a synthesis of established methodologies and field-proven insights to address common challenges encountered during the synthesis and purification of this important pyridine derivative.

Introduction: The Suzuki-Miyaura Coupling Approach

The synthesis of this compound is most commonly and efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed carbon-carbon bond-forming reaction joins a pyridine electrophile with an organoboron nucleophile.[2] While the coupling reaction itself is often high-yielding, the subsequent workup and purification can be challenging due to the basic nature of the pyridine product and the presence of various byproducts and residual catalyst. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the Suzuki-Miyaura synthesis of this compound?

A1: Typically, the reaction involves the coupling of a 2-halopyridine derivative with a p-tolylboronic acid or its corresponding boronate ester. The most common pyridine starting material is 2-bromo-5-methylpyridine due to its commercial availability and reactivity.[3] The choice between p-tolylboronic acid and a boronate ester (like the pinacol ester) often depends on the stability and ease of handling of the specific reagent.[4]

Q2: My Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes?

A2: Several factors can contribute to a low-yielding Suzuki-Miyaura reaction. Firstly, the choice of palladium catalyst and ligand is critical. For coupling with 2-bromopyridines, catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective.[3] Secondly, the base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.[5] Finally, ensuring an inert atmosphere is paramount, as oxygen can deactivate the palladium catalyst.[6]

Q3: What are the typical byproducts I should expect in the synthesis of this compound?

A3: Common byproducts in Suzuki-Miyaura reactions include homocoupling of the boronic acid (forming 4,4'-dimethylbiphenyl), dehalogenation of the pyridine starting material, and protodeboronation of the p-tolylboronic acid.[7][8] Additionally, residual palladium catalyst and byproducts from the base can contaminate the crude product.[7] Understanding these potential impurities is key to designing an effective purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after workup - Incomplete reaction. - Product loss during aqueous extraction due to protonation. - Emulsion formation during extraction.- Monitor the reaction by TLC or LC-MS to ensure completion before workup.[6] - Use a milder acidic wash (e.g., saturated ammonium chloride) or a copper sulfate wash to remove basic impurities without fully protonating the desired product.[9] - Add brine to the aqueous layer to break up emulsions.
Product is contaminated with palladium - Inefficient removal of the palladium catalyst.- After the reaction, filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst.[10] - For trace amounts of palladium, consider using a scavenger resin.[11]
Difficulty purifying by column chromatography - Co-elution of the product with nonpolar byproducts (e.g., homocoupled boronic acid). - Peak tailing of the basic pyridine product on silica gel.- Employ a gradient elution, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape of the pyridine product.[12]
Presence of boronic acid-derived impurities in the final product - Incomplete removal of unreacted p-tolylboronic acid and its byproducts.- Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to extract the acidic boronic acid species.[13]

Detailed Experimental Protocol: Efficient Workup and Purification

This protocol assumes the Suzuki-Miyaura coupling of 2-bromo-5-methylpyridine and p-tolylboronic acid has been carried out to completion.

Step 1: Initial Quenching and Filtration
  • Cool the reaction mixture: Allow the reaction to cool to room temperature.

  • Quench the reaction: Slowly add water to the reaction mixture to quench any remaining reactive species.

  • Filter through Celite: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. This will remove the majority of the insoluble palladium catalyst and inorganic salts.[10] Wash the Celite pad with additional organic solvent to ensure complete recovery of the product.

  • Causality: Filtering through Celite provides a simple and effective method for the initial removal of heterogeneous materials, preventing them from interfering with subsequent liquid-liquid extractions.[10]

Step 2: Liquid-Liquid Extraction
  • Transfer to a separatory funnel: Combine the filtrate and washes in a separatory funnel.

  • Acidic wash (optional but recommended): Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or saturated ammonium chloride.[14] This step protonates the basic pyridine product, transferring it to the aqueous layer and leaving non-basic organic impurities in the organic layer.

    • Note: If your product is sensitive to strong acid, use a milder option like saturated ammonium chloride or proceed directly to the copper sulfate wash.

  • Basify the aqueous layer: Separate the acidic aqueous layer and carefully add a base (e.g., 10M NaOH) until the pH is >10. This deprotonates the pyridinium salt, regenerating the free base of your product.

  • Back-extract the product: Extract the basified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine organic layers: Combine all organic layers containing the product.

  • Wash with brine: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Causality: This acid-base extraction is a highly effective purification technique for basic compounds like pyridines. It allows for the separation of the desired product from neutral and acidic impurities.[14]

Alternative to Acidic Wash: Copper Sulfate Wash

For acid-sensitive products, a wash with a saturated aqueous solution of copper(II) sulfate can be used to remove unreacted pyridine starting materials and other basic impurities.[9] Pyridine and its derivatives form a water-soluble complex with copper ions, which can then be removed in the aqueous phase.[9]

Step 3: Column Chromatography
  • Prepare the column: Pack a silica gel column with a suitable nonpolar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column: Begin elution with the nonpolar solvent system, gradually increasing the polarity (e.g., to 90:10 or 80:20 hexanes:ethyl acetate) to elute the product. To mitigate peak tailing, consider adding 0.1-1% triethylamine to the eluent.[12]

  • Monitor fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Causality: Column chromatography is a powerful technique for separating compounds with different polarities. The use of a basic modifier in the eluent is crucial for obtaining sharp peaks and good separation for basic compounds like pyridines by deactivating the acidic silanol groups on the silica surface.[12]

Visualizing the Workflow

Workup_Workflow cluster_reaction Reaction Completion cluster_filtration Initial Cleanup cluster_extraction Liquid-Liquid Extraction cluster_purification Final Purification Reaction Crude Reaction Mixture Quench Quench with Water Reaction->Quench Filter Filter through Celite Quench->Filter AcidWash Acidic Wash (e.g., 1M HCl) Filter->AcidWash Organic Filtrate Basify Basify Aqueous Layer AcidWash->Basify Aqueous Layer (contains protonated product) BackExtract Back-Extract with Organic Solvent Basify->BackExtract Dry Dry and Concentrate BackExtract->Dry Combined Organic Layers Chromatography Column Chromatography Dry->Chromatography Crude Product PureProduct Pure this compound Chromatography->PureProduct

Caption: A streamlined workflow for the efficient workup and purification of this compound.

Product Analysis

After purification, it is essential to confirm the identity and purity of the this compound.

Analytical Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the methyl groups and the aromatic protons of both the pyridine and tolyl rings. The integration of these peaks should correspond to the expected number of protons.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the structure of the molecule.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (183.25 g/mol ).
Purity (by HPLC or GC) The purity of the final product should be ≥98% for most research and development applications.[15]

Conclusion

A well-designed workup procedure is critical for the successful synthesis of this compound. By understanding the chemical properties of the product and potential impurities, a robust and efficient purification strategy can be implemented. The combination of an initial filtration, a carefully chosen liquid-liquid extraction method, and optimized column chromatography will consistently yield a high-purity product. This guide provides a comprehensive framework for troubleshooting and optimizing the workup of this important pyridine derivative, empowering researchers to achieve their synthetic goals with greater efficiency and confidence.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 5-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-(p-tolyl)pyridine is a substituted pyridine derivative with significant applications in medicinal chemistry and materials science.[1][2] Its structural motif is a key component in the development of pharmaceuticals, particularly as a cytochrome P450 inhibitor, and it serves as a crucial intermediate in the synthesis of agrochemicals and fine chemicals.[1] Furthermore, its aromatic nature makes it a valuable ligand in coordination chemistry and a building block for organic light-emitting diodes (LEDs) and semiconductors.[1][2] The efficient and selective synthesis of this compound is, therefore, of considerable interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the underlying chemistry, experimental protocols, and relative advantages of each approach. We will delve into transition metal-catalyzed cross-coupling reactions, classical condensation methodologies, and modern C-H activation strategies, providing the necessary data for researchers to make informed decisions for their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

  • Transition Metal-Catalyzed Cross-Coupling Reactions: These methods are among the most versatile and widely used for the formation of carbon-carbon bonds.[1]

  • Classical Pyridine Syntheses: These include well-established named reactions that construct the pyridine ring from acyclic precursors.

  • Direct C-H Functionalization: This modern approach offers an atom-economical and efficient alternative to traditional cross-coupling methods.

The following sections will provide a detailed examination of each of these strategies, including their mechanisms, experimental protocols, and a comparative summary of their key performance indicators.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The most prominent methods for the synthesis of this compound are the Suzuki-Miyaura, Stille, and Negishi couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate. It is a highly favored method in the pharmaceutical industry due to the low toxicity of the boron reagents and the mild reaction conditions.[1]

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 5-Methyl-2-halopyridine catalyst Pd Catalyst Base reactant1->catalyst reactant2 p-Tolylboronic acid reactant2->catalyst product This compound catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the halopyridine, transmetalation of the p-tolyl group from the boronic acid to the palladium complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. The base is crucial for the activation of the organoboron species.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridine with p-Tolylboronic Acid [3]

  • To a reaction vessel, add 5-bromo-2-methylpyridine (1.0 equiv), p-tolylboronic acid (1.2 equiv), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).

  • Add a base, typically an aqueous solution of K₃PO₄ (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water as the solvent.

  • Degas the mixture and heat under an inert atmosphere at 85-95 °C for 12-24 hours.

  • Upon completion, cool the reaction mixture, extract with an organic solvent, and purify by column chromatography to yield this compound.

Discussion: The Suzuki-Miyaura coupling offers good to excellent yields and tolerates a wide range of functional groups.[3][4] The choice of catalyst, base, and solvent can significantly impact the reaction efficiency. For challenging substrates, the use of more sophisticated phosphine ligands can be beneficial.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback.[5][6][7]

Reaction Scheme:

Stille_Coupling reactant1 5-Methyl-2-halopyridine catalyst Pd Catalyst reactant1->catalyst reactant2 p-Tolyltrialkylstannane reactant2->catalyst product This compound catalyst->product

Caption: General scheme of the Stille coupling.

Mechanistic Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination.[5]

Experimental Protocol: Stille Coupling of 2-Tributylstannyl-5-methylpyridine with p-Bromotoluene

  • In a flask, dissolve 2-tributylstannyl-5-methylpyridine (1.0 equiv) and p-bromotoluene (1.1 equiv) in toluene.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) as the catalyst.

  • Reflux the mixture for 48-72 hours under an inert atmosphere.[1]

  • After cooling, the product can be isolated and purified using standard techniques.

Discussion: The Stille coupling is highly versatile due to the stability and broad functional group tolerance of the organostannane reagents.[5][8] However, the high toxicity of tin compounds necessitates careful handling and purification procedures.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst.[9] It is known for its high reactivity and functional group tolerance.[10]

Reaction Scheme:

Negishi_Coupling reactant1 5-Methyl-2-halopyridine catalyst Pd or Ni Catalyst reactant1->catalyst reactant2 p-Tolylzinc halide reactant2->catalyst product This compound catalyst->product

Caption: General scheme of the Negishi coupling.

Mechanistic Insight: The catalytic cycle mirrors that of other cross-coupling reactions.[9] A key feature is the high nucleophilicity of the organozinc reagent, which often leads to faster reaction rates.

Experimental Protocol: Negishi Coupling of 2-Bromo-5-methylpyridine with p-Tolylzinc Chloride [11]

  • Prepare the p-tolylzinc chloride reagent in situ by reacting p-tolylmagnesium bromide with zinc chloride.

  • In a separate flask, add 2-bromo-5-methylpyridine (1.0 equiv) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv), in THF.

  • Add the freshly prepared p-tolylzinc chloride solution to the pyridine mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Discussion: The Negishi coupling is a powerful tool, particularly for substrates that are less reactive in other cross-coupling reactions.[10] The moisture and air sensitivity of the organozinc reagents require the use of anhydrous and inert reaction conditions.

Parameter Suzuki-Miyaura Coupling Stille Coupling Negishi Coupling
Organometallic Reagent Boronic acid/esterOrganostannaneOrganozinc
Toxicity of Reagent LowHighModerate
Reaction Conditions MildOften requires heatingMild to moderate
Functional Group Tolerance GoodExcellentExcellent
Yields Good to ExcellentGood to ExcellentGood to Excellent

Classical Pyridine Syntheses

These methods involve the construction of the pyridine ring from acyclic precursors and have been established for many decades.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia.[12][13][14]

Reaction Scheme:

Hantzsch_Synthesis reactants p-Tolualdehyde + 2x β-Ketoester + Ammonia intermediate Dihydropyridine reactants->intermediate Condensation oxidation Oxidation intermediate->oxidation product Substituted Pyridine oxidation->product

Caption: General workflow of the Hantzsch pyridine synthesis.

Mechanistic Insight: The reaction proceeds through a series of condensations and cyclization to form a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine.[15]

Experimental Protocol: Hantzsch Synthesis for a this compound Precursor

  • Combine p-tolualdehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and ammonium acetate in ethanol.

  • Reflux the mixture for several hours.

  • The resulting dihydropyridine is then oxidized using an oxidizing agent like nitric acid or cerium ammonium nitrate to yield the corresponding pyridine derivative.[1]

Discussion: The classical Hantzsch synthesis typically produces symmetrically substituted pyridines.[12] To obtain this compound, a modified approach or further functionalization would be necessary, making this route less direct.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.[16][17]

Reaction Scheme:

Krohnke_Synthesis reactants α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl intermediate 1,5-Dicarbonyl intermediate reactants->intermediate Michael Addition nitrogen_source Ammonium Acetate intermediate->nitrogen_source product Substituted Pyridine nitrogen_source->product Cyclization/ Dehydration

Caption: General workflow of the Kröhnke pyridine synthesis.

Mechanistic Insight: The reaction proceeds via a Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration with a nitrogen source.[16][17]

Discussion: The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[16][17] However, the synthesis of the specific starting materials required for this compound can be multi-step, potentially lowering the overall efficiency of this route.

Parameter Hantzsch Synthesis Kröhnke Synthesis
Starting Materials Aldehyde, β-ketoester, ammoniaα-Pyridinium methyl ketone, α,β-unsaturated carbonyl
Directness for Target Low (typically symmetrical products)Moderate (requires specific precursors)
Reaction Conditions Often requires heating and oxidationMild to moderate
Versatility Good for certain substitution patternsHigh for polysubstituted pyridines
Yields Moderate to GoodGood to Excellent

Direct C-H Functionalization

Direct C-H activation is an emerging and powerful strategy that avoids the pre-functionalization of starting materials, thus offering a more atom- and step-economical approach.[18]

Reaction Scheme:

CH_Activation reactant1 5-Methylpyridine catalyst Pd or other metal catalyst Directing Group (optional) reactant1->catalyst reactant2 p-Tolyl halide reactant2->catalyst product This compound catalyst->product

Caption: General concept of direct C-H arylation.

Mechanistic Insight: This reaction typically involves the coordination of a transition metal catalyst to the pyridine nitrogen, which directs the activation of the adjacent C-H bond.[19] This is followed by a coupling reaction with the aryl halide.

Discussion: While highly promising, the regioselectivity of C-H activation can be a challenge. For 5-methylpyridine, activation at the C2 and C6 positions is generally favored. The development of specific catalysts and directing groups is an active area of research to control the regioselectivity of these transformations.[19][20]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations.

  • Transition metal-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling , currently represent the most robust and widely applicable methods due to their high yields, mild conditions, and good functional group tolerance.

  • Classical pyridine syntheses like the Hantzsch and Kröhnke methods, while historically significant, are often less direct for accessing this specific substitution pattern.

  • Direct C-H functionalization stands out as the most atom-economical and environmentally friendly approach, though further developments are needed to ensure high regioselectivity and broad applicability.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for specific reagents and reaction conditions. As the field of catalysis continues to evolve, it is anticipated that even more efficient and sustainable methods for the synthesis of this compound and related compounds will emerge.

References

A Comparative Guide to the Biological Activity of 5-Methyl-2-(p-tolyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure allows for a wide array of substitutions, leading to diverse pharmacological activities. This guide provides an in-depth comparison of the biological activity of 5-Methyl-2-(p-tolyl)pyridine and its analogs, drawing upon established structure-activity relationships (SAR) within the broader class of pyridine derivatives to infer the potential impact of structural modifications. While direct comparative studies on a focused library of this compound analogs are not extensively available in the public domain, this analysis synthesizes data from related pyridine series to offer valuable insights for rational drug design.

Introduction to this compound

This compound is a disubstituted pyridine derivative with a methyl group at the 5-position and a p-tolyl group at the 2-position of the pyridine ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.[2] This intrinsic activity suggests that modifications to its structure could lead to analogs with a range of biological effects, including but not limited to anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5]

Comparative Biological Activities of Pyridine Analogs

The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. By analyzing SAR studies of various pyridine analogs, we can extrapolate the likely effects of modifying the this compound core.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[6][7] The antiproliferative activity of pyridine derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes like kinases, or disrupt microtubule dynamics.[8]

Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The electronic properties and position of substituents on the phenyl ring at the 2-position are critical for anticancer activity. Introduction of halogen atoms (e.g., chloro, bromo) on the phenyl ring can significantly enhance antiproliferative effects.[3] For instance, a chloro group at the para-position of a phenylurea-substituted pyridine showed potent activity against breast cancer cell lines.[3] Conversely, moving the substituent to other positions can lead to a decrease in activity, highlighting the importance of steric and electronic factors in target binding.

  • Modifications at the 5-Position: The methyl group at the 5-position can also be a target for modification. While specific data on 5-alkyl-2-(p-tolyl)pyridines is scarce, studies on other 5-substituted pyridines suggest that the size and nature of this substituent can influence binding affinity to biological targets.[9]

Hypothetical Analogs and Expected Activity:

Based on these principles, we can propose a series of hypothetical analogs of this compound and predict their potential for enhanced anticancer activity.

CompoundR1 (at 5-position)R2 (on p-tolyl ring)Expected Anticancer ActivityRationale
Parent Compound -CH₃HBaselineStarting point for comparison.
Analog 1 -CH₃4'-ClIncreasedA chloro group at the para position of the tolyl ring is expected to enhance activity based on SAR of similar pyridine-ureas.[3]
Analog 2 -CH₃4'-BrIncreasedA bromo substituent often confers similar or slightly varied activity compared to a chloro group.[3]
Analog 3 -CH₂CH₃HPotentially AlteredIncreasing the alkyl chain length at the 5-position could affect binding affinity and selectivity.[9]
Analog 4 -CH₃3'-NO₂Potentially IncreasedAn electron-withdrawing nitro group could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Anti-inflammatory Activity

Pyridine derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[10][11]

Structure-Activity Relationship Insights:

  • Fused Heterocyclic Systems: Fusing the pyridine ring with other heterocyclic systems, such as thiazole, can lead to potent anti-inflammatory compounds.[4]

  • Substituent Effects: The presence of specific substituents can significantly impact anti-inflammatory activity. For example, in a series of pyrimidine derivatives, certain substitutions led to compounds more active than the standard drug, acetylsalicylic acid.[12]

Hypothetical Analogs and Expected Activity:

CompoundModificationExpected Anti-inflammatory ActivityRationale
Parent Compound -BaselineStarting point for comparison.
Analog 5 Introduction of a thiazole ring fused to the pyridinePotentially IncreasedFused heterocyclic systems often exhibit enhanced biological activities.[4]
Analog 6 Substitution with a morpholinomethyl groupPotentially IncreasedThis group has been associated with anti-inflammatory activity in other heterocyclic systems.[12]
Antimicrobial Activity

The pyridine scaffold is also a key component of many antimicrobial agents.[5][13] Their mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes.

Structure-Activity Relationship Insights:

  • Quaternary Ammonium Salts: The formation of pyridinium salts by N-alkylation can lead to compounds with significant antibacterial and antibiofilm activities.[4]

  • Substituent Effects on the Phenyl Ring: In a series of benzylidenehydrazinylpyridinium salts, methyl substitution on the benzene ring resulted in higher activity compared to hydroxyl or methoxyl groups.[8]

  • Fused Ring Systems: Pyridine derivatives fused with other heterocycles like thiazole and triazole have demonstrated broad-spectrum antimicrobial activity.[5]

Hypothetical Analogs and Expected Activity:

CompoundModificationExpected Antimicrobial ActivityRationale
Parent Compound -BaselineStarting point for comparison.
Analog 7 N-alkylation to form a pyridinium saltPotentially IncreasedQuaternization of the pyridine nitrogen often enhances antimicrobial properties.[4]
Analog 8 Introduction of a thiazole-triazole moietyPotentially IncreasedCombination of multiple heterocyclic rings can lead to synergistic antimicrobial effects.[5]

Experimental Protocols

To empirically validate the predicted activities of these analogs, standardized biological assays are essential. The following are representative protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A Cell Seeding (e.g., MCF-7, A549) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24-72 hours) B->C D Addition of MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilization of Formazan E->F G Absorbance Measurement (e.g., 570 nm) F->G H IC50 Determination G->H

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.[3]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Workflow:

Paw_Edema_Assay cluster_workflow Carrageenan-Induced Paw Edema Assay A Animal Acclimatization (e.g., Wistar rats) B Compound Administration (Oral or IP) A->B C Carrageenan Injection (Subplantar) B->C D Paw Volume Measurement (Plethysmometer) C->D E Data Analysis (% Inhibition of Edema) D->E

Caption: Workflow for the in vivo anti-inflammatory assay.

Detailed Protocol:

  • Animal Grouping: Divide animals (e.g., Wistar rats) into groups: control, standard (e.g., Indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[4]

Antimicrobial Activity: Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Assay cluster_workflow Broth Microdilution Assay for MIC A Serial Dilution of Compound in 96-well plate B Inoculation with Microbial Suspension (e.g., S. aureus, E. coli) A->B C Incubation (e.g., 18-24 hours at 37°C) B->C D Visual Inspection for Turbidity C->D E MIC Determination (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Detailed Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]

Conclusion and Future Directions

While this compound itself has a defined role as a cytochrome P450 inhibitor, the broader landscape of pyridine chemistry suggests that its analogs hold significant potential for a range of therapeutic applications. The structure-activity relationships gleaned from related pyridine series provide a rational basis for designing novel analogs with enhanced anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve modifying the substituents at the 5-position of the pyridine ring and on the p-tolyl group to establish a more definitive and direct SAR for this specific scaffold. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

A Researcher's Guide to the Validation of 5-Methyl-2-(p-tolyl)pyridine as a Cytochrome P450 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and validation of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for evaluating the inhibitory activity of the compound 5-Methyl-2-(p-tolyl)pyridine against specific, therapeutically relevant enzymes. While preliminary data suggests its role as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, rigorous experimental validation is essential to quantify its potency and understand its mechanism of action.[1] This guide will walk you through the necessary steps to generate robust and reliable data, comparing the potential efficacy of this compound with established, well-characterized inhibitors.

The pyridine scaffold is a privileged structure in medicinal chemistry, known to be present in numerous compounds with enzyme inhibitory activity.[2] Therefore, a systematic evaluation of novel pyridine derivatives like this compound is a rational and promising avenue for drug discovery.

I. Experimental Workflow for Inhibitor Validation

A thorough validation process is critical to accurately characterize a potential enzyme inhibitor. The workflow outlined below ensures a systematic progression from initial screening to a more detailed mechanistic understanding. This multi-step approach is designed to be self-validating, with each stage building upon the data generated in the previous one.

Figure 1: A generalized workflow for the validation of a novel enzyme inhibitor, from initial screening to mechanistic studies.

II. Comparative Inhibitors

To provide context for the inhibitory potential of this compound, it is essential to compare its performance against well-characterized, standard inhibitors of CYP1A2 and CYP2C19.

Target EnzymeComparator InhibitorKnown IC50 Value (nM)
CYP1A2 α-Naphthoflavone25
CYP1A2 Furafylline1620
CYP2C19 TiclopidineVaries (Mechanism-based)
CYP2C19 (S)-(+)-N-3-Benzylnirvanol121

Note: IC50 values can vary depending on the specific assay conditions.

III. Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, suitable for medium to high-throughput screening.

A. CYP1A2 Inhibition Assay (Fluorometric)

This assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent resorufin.

  • Reagents and Materials:

    • Recombinant human CYP1A2 enzyme

    • 7-Ethoxyresorufin (Substrate)

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • This compound (Test Compound)

    • α-Naphthoflavone (Positive Control Inhibitor)

    • Dimethyl sulfoxide (DMSO, for compound dilution)

    • 96-well black microplates

    • Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a stock solution of this compound and α-Naphthoflavone in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve the desired final concentrations.

    • Reaction Mixture Preparation: In each well of the microplate, add the appropriate concentration of the test compound or control inhibitor.

    • Enzyme Addition: Add the recombinant human CYP1A2 enzyme to each well and pre-incubate for 10 minutes at 37°C.

    • Reaction Initiation: Start the reaction by adding the substrate (7-ethoxyresorufin) and the NADPH regenerating system to each well.

    • Fluorescence Measurement: Immediately begin kinetic measurements of fluorescence intensity every minute for 30-60 minutes at 37°C.

    • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

B. CYP2C19 Inhibition Assay (Luminogenic)

This assay utilizes a pro-luciferin substrate that is converted to luciferin by CYP2C19, which then generates a luminescent signal in the presence of luciferase.

  • Reagents and Materials:

    • Recombinant human CYP2C19 enzyme

    • Luciferin-based CYP2C19 substrate

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • This compound (Test Compound)

    • Ticlopidine (Positive Control Inhibitor)

    • DMSO

    • 96-well white, opaque microplates

    • Luminometer

  • Step-by-Step Protocol:

    • Compound Preparation: As described for the CYP1A2 assay.

    • Reaction Mixture Preparation: Add the buffer, NADPH regenerating system, and the test compound or control inhibitor to each well.

    • Enzyme Addition and Pre-incubation: Add the recombinant human CYP2C19 enzyme and pre-incubate for 10 minutes at 37°C.

    • Reaction Initiation: Add the pro-luciferin substrate to start the reaction.

    • Luminescence Detection: After a 20-30 minute incubation at 37°C, add the luciferin detection reagent and measure the luminescence.

    • Data Analysis: Calculate the percent inhibition based on the reduction in luminescence compared to the vehicle control.

IV. Data Analysis and Interpretation

A. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of vehicle control)] x 100

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the data and calculate the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

B. Hypothetical Data Summary

The following table illustrates how the experimental data for this compound could be presented and compared to known inhibitors.

CompoundTarget EnzymeIC50 (nM)
This compound CYP1A2Hypothetical Value
α-NaphthoflavoneCYP1A225
FurafyllineCYP1A21620
This compound CYP2C19Hypothetical Value
TiclopidineCYP2C19Varies (Mechanism-based)
(S)-(+)-N-3-BenzylnirvanolCYP2C19121
V. Understanding the Mechanism of Inhibition

Determining the mechanism of inhibition provides deeper insight into the inhibitor's interaction with the enzyme. This is typically achieved by performing the inhibition assay at various concentrations of both the inhibitor and the substrate.

G cluster_0 Types of Reversible Inhibition cluster_1 Experimental Outcome A Competitive Inhibition Inhibitor binds to the active site, preventing substrate binding. D Increased Km, Vmax unchanged A->D Indicates B Non-competitive Inhibition Inhibitor binds to an allosteric site, altering enzyme conformation and reducing its efficiency. E Km unchanged, Decreased Vmax B->E Indicates C Uncompetitive Inhibition Inhibitor binds only to the enzyme-substrate complex. F Decreased Km and Vmax C->F Indicates

Figure 2: Relationship between the type of reversible enzyme inhibition and the expected changes in kinetic parameters (Km and Vmax).

By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, the type of inhibition can be determined. For pyridine-containing compounds, inhibition of cytochrome P450 enzymes can occur through coordination of the pyridine nitrogen to the heme iron in the enzyme's active site, which often results in competitive or mixed-type inhibition.

VI. Conclusion and Future Perspectives

This guide provides a robust framework for the systematic validation of this compound as an inhibitor of CYP1A2 and CYP2C19. By following these detailed protocols and data analysis procedures, researchers can generate high-quality, reproducible data to accurately characterize its inhibitory potential.

A thorough understanding of a compound's effect on drug-metabolizing enzymes is a critical component of early-stage drug discovery and development. The insights gained from these in vitro studies are essential for predicting potential drug-drug interactions and informing the design of safer and more effective therapeutic agents. Should this compound demonstrate potent and selective inhibition, further investigations, including cell-based assays and in vivo studies, would be warranted to explore its therapeutic potential.

References

A Comparative Analysis of 5-Methyl-2-(p-tolyl)pyridine-Based Fluorescent Probes for Advanced Bioimaging and Sensing Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of biomedical research, the development of highly sensitive and specific fluorescent probes is paramount for elucidating complex biological processes. The rational design of fluorophores with tunable photophysical properties is a key endeavor for researchers in drug discovery and molecular imaging. This guide provides a comprehensive comparative study of fluorescent probes derived from the versatile 5-Methyl-2-(p-tolyl)pyridine scaffold. We will delve into their photophysical characteristics, benchmark their performance against established classes of fluorescent dyes, and provide detailed experimental protocols for their characterization.

The this compound Scaffold: A Platform for Innovation

The this compound core is a robust heterocyclic structure that serves as an excellent building block for novel fluorescent probes. Its inherent aromaticity and the presence of a nitrogen atom offer avenues for chemical modification to fine-tune its electronic and, consequently, its photophysical properties. One of the most promising applications of this scaffold is in the synthesis of pyrene-conjugated fluorescent probes. The continuous conjugation between the pyrene moiety, the central pyridine ring, and the tolyl substituents can lead to probes with intriguing photophysical behaviors, including sensitivity to their microenvironment.

Comparative Photophysical Properties

To provide a clear perspective on the performance of this compound-based probes, we will compare a representative pyrene-conjugated derivative with three widely used classes of fluorescent dyes: Fluorescein, Rhodamine 6G, and BODIPY.

PropertyPyrene-Pyridine Conjugate (Representative)FluoresceinRhodamine 6GBODIPY (Representative Green-Emitting)
Excitation Max (λex, nm) ~345~495~530~500
Emission Max (λem, nm) ~410~520~555~515
Stokes Shift (nm) ~65~25~25~15
Quantum Yield (ΦF) 0.4 - 0.7~0.9~0.95~0.9 - 1.0
Fluorescence Lifetime (τ, ns) ~5 - 80~4~4~3 - 4
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) >20,000~70,000~116,000>80,000
Photostability Moderate to HighLowHighHigh
Environmental Sensitivity HighpH-sensitiveModerateLow

Note: The values for the Pyrene-Pyridine Conjugate are representative and can vary based on the specific isomeric structure and substitution pattern. Data for comparison dyes are typical values in common solvents.

Analysis of Comparative Data

This compound-Pyrene Conjugates: These probes exhibit a significant Stokes shift, which is advantageous in reducing self-quenching and improving the signal-to-noise ratio in biological imaging. Their quantum yields are respectable, and they demonstrate a broad range of fluorescence lifetimes, which can be exploited for advanced techniques like fluorescence lifetime imaging microscopy (FLIM).[1] A key feature is their high sensitivity to the local environment, making them excellent candidates for sensing applications, such as the detection of metal ions.[2]

Fluorescein: A classic and widely used fluorophore, fluorescein boasts a high quantum yield. However, its small Stokes shift, low photostability, and strong pH dependence can be limiting factors in certain applications.[3][4]

Rhodamine 6G: Known for its exceptional photostability and high quantum yield, Rhodamine 6G is a workhorse in fluorescence microscopy.[5][6] Its photophysical properties are relatively stable across different environments, making it a reliable fluorescent label.

BODIPY Dyes: This class of dyes is renowned for its sharp absorption and emission peaks, high molar extinction coefficients, and generally high quantum yields that are often insensitive to the solvent environment.[][8][9] Their excellent photostability makes them suitable for long-term imaging experiments.[][9]

Experimental Protocols for Photophysical Characterization

Accurate characterization of the photophysical properties of fluorescent probes is crucial for their effective application. Below are detailed, step-by-step methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength at which the fluorescent probe absorbs light most efficiently (λmax).

Methodology:

  • Sample Preparation: Prepare a stock solution of the fluorescent probe in a spectroscopic grade solvent (e.g., ethanol, DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 250-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.

Diagram of UV-Visible Absorption Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare 1 mM Stock Solution Dilutions Create Serial Dilutions (1-10 µM) Stock->Dilutions Blank Measure Solvent Blank Dilutions->Blank Sample Record Absorption Spectra of Dilutions Blank->Sample Identify_max Determine λmax Beer_Lambert Plot Absorbance vs. Concentration Identify_max->Beer_Lambert Calculate_epsilon Calculate Molar Extinction Coefficient (ε) Beer_Lambert->Calculate_epsilon

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This measurement determines the emission spectrum of the probe and its characteristic emission maximum (λem).

Methodology:

  • Sample Preparation: Use the same diluted solutions prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation: Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λem). The difference between λem and λex is the Stokes shift.

Diagram of Fluorescence Spectroscopy Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample_prep Use Diluted Samples (Abs < 0.1) Excite Excite at λmax Sample_prep->Excite Record_Emission Record Emission Spectrum Excite->Record_Emission Identify_em Determine λem Calc_Stokes Calculate Stokes Shift (λem - λex) Identify_em->Calc_Stokes

Caption: Workflow for Fluorescence Emission Spectroscopy.

Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)

The quantum yield quantifies the efficiency of the fluorescence process. The comparative method is widely used and relies on a well-characterized standard.

Methodology:

  • Standard Selection: Choose a quantum yield standard with a known ΦF that absorbs and emits in a similar spectral region as the sample of interest (e.g., quinine sulfate, rhodamine 6G, or fluorescein).

  • Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

  • Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra for all solutions.

  • Data Integration: Integrate the area under the fluorescence emission curve for each solution.

  • Data Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plot should be linear.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grad_s / Grad_r) * (n_s² / n_r²)

    where:

    • Φr is the quantum yield of the reference.

    • Grad_s and Grad_r are the gradients of the plots for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[10][11][12]

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the fluorescent probe in a suitable solvent.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The timing electronics measure the time delay between the excitation pulse and the arrival of each photon. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions using deconvolution software that takes the IRF into account. The fitting provides the fluorescence lifetime(s) (τ) of the sample.

Diagram of TCSPC Experimental Logic

TCSPC_Logic Pulsed_Source Pulsed Light Source (Laser/LED) Sample Sample Pulsed_Source->Sample Excitation Pulse Timing_Electronics Timing Electronics (TAC/TDC) Pulsed_Source->Timing_Electronics Start Signal Detector Single-Photon Detector Sample->Detector Emitted Photon Detector->Timing_Electronics Stop Signal Histogram Histogram of Photon Arrival Times Timing_Electronics->Histogram Time Difference Analysis Decay Curve Fitting & Lifetime (τ) Calculation Histogram->Analysis

Caption: Logical flow of a TCSPC experiment.

Conclusion

Fluorescent probes based on the this compound scaffold, particularly when conjugated with pyrene, offer a compelling set of photophysical properties for advanced applications in bioimaging and sensing. Their significant Stokes shift and environmental sensitivity provide distinct advantages over some traditional fluorophores. While established dyes like rhodamines and BODIPYs offer superior photostability and quantum yields in many cases, the tunability of the pyrene-pyridine platform allows for the rational design of probes tailored to specific biological questions. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other novel fluorescent probes, enabling researchers to make informed decisions in their selection and application.

References

Introduction: The Critical Role of Advanced Materials in Next-Generation Displays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Performance of 5-Methyl-2-(p-tolyl)pyridine-Containing Materials in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, wider viewing angles, and design flexibility that is enabling foldable and transparent electronics.[1][2] The performance of an OLED device is intrinsically linked to the molecular architecture of the organic materials used within its multilayer structure.[3] Each layer—from injection to transport to the final emissive layer—must be meticulously engineered to ensure efficient charge carrier balance and light emission.[1][4]

Among the various classes of materials being explored, pyridine derivatives have emerged as highly promising candidates for charge-transporting and emissive layers.[5][6] The inherent electron-deficient nature of the pyridine ring facilitates improved electron injection and transport, which can lead to enhanced device efficiency and stability.[6] This guide focuses on benchmarking the performance of OLEDs that incorporate materials derived from the this compound scaffold. Specifically, we will analyze its application within a high-performance Hole-Transporting Material (HTM), 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me), providing a comparative analysis against industry-standard materials and detailing the experimental protocols required for such an evaluation.[7][8]

The Scientific Rationale: Why Pyridine Derivatives Excel as Hole-Transporting Materials

A high-quality Hole-Transporting Material (HTM) is fundamental to a high-performance OLED. It must possess several key characteristics: a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection from the anode, high hole mobility for rapid transport to the emissive layer, and high thermal stability to ensure a long operational lifetime.[7][9]

Pyridine-based molecules, when integrated with other functional moieties like pyrene, can be engineered to meet these demanding criteria. The pyrene unit provides a good hole-transporting core, while the di-p-tolylpyridine wings of the molecule can be functionalized to fine-tune the electro-optical properties and improve morphological stability.[7] A critical advantage observed in such systems is the reduction of "efficiency roll-off," a phenomenon where the device's quantum efficiency decreases at high brightness levels.[7][8] The stable performance of these materials under high current densities makes them particularly attractive for demanding display applications.

Synthesis of a Representative Material: 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me)

The synthesis of advanced organic materials for OLEDs requires precise, high-yield chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the carbon-carbon bonds necessary to construct these complex molecules.[10]

Experimental Protocol: Synthesis Workflow
  • Precursor Preparation: The synthesis typically begins with the preparation of a dihalopyridine core and the corresponding boronic acid esters of the desired side groups (in this case, p-tolyl and pyrene moieties).

  • Palladium-Catalyzed Cross-Coupling: The dihalopyridine is reacted with the tolylboronic acid derivative in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate) in a suitable solvent mixture like toluene and water.[10] This step attaches the tolyl groups.

  • Second Coupling Reaction: Following purification, a second Suzuki coupling is performed to attach the pyrene moiety, yielding the final 4-(pyren-1-yl)-2,6-di-p-tolylpyridine (Py-Me) product.

  • Purification: The final product must be rigorously purified, typically through column chromatography followed by temperature-gradient sublimation, to achieve the ultra-high purity (>99.9%) required for OLED device fabrication. Impurities can act as charge traps or non-radiative recombination centers, severely degrading device performance and lifetime.[11]

cluster_synthesis Synthesis Workflow: Py-Me precursors 1. Prepare Precursors (Dihalopyridine, Boronic Acids) suzuki1 2. First Suzuki Coupling (Attach Tolyl Groups) precursors->suzuki1 purify1 Intermediate Purification suzuki1->purify1 suzuki2 3. Second Suzuki Coupling (Attach Pyrene Group) purify1->suzuki2 purify2 4. Final Purification (Chromatography & Sublimation) suzuki2->purify2 product High-Purity Py-Me HTM purify2->product cluster_device OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) ETL Electron Transport Layer (TPBi) EML Emissive Layer (Host + Dopant) HTL Hole Transport Layer (Py-Me or NPB) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate cluster_characterization OLED Performance Characterization Workflow device Fabricated OLED Device smu 1. J-V-L Measurement (Source Measure Unit) device->smu el_spec 2. EL Spectrum & CIE (Spectrometer) device->el_spec lifetime 4. Lifetime Test (Constant Current Stress) device->lifetime eqe_calc 3. EQE Calculation smu->eqe_calc el_spec->eqe_calc data Performance Data (Efficiency, Color, Lifetime) eqe_calc->data lifetime->data

References

A Head-to-Head Comparison of 5-Methyl-2-(p-tolyl)pyridine and Other Pyridine Derivatives as Ligands in Catalysis and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine-based ligands are cornerstones of modern coordination chemistry, enabling remarkable advancements in fields from homogeneous catalysis to materials science. The subtle interplay of their electronic and steric properties allows for the fine-tuning of a metal center's reactivity and photophysical characteristics. This guide provides a detailed comparison of 5-Methyl-2-(p-tolyl)pyridine with other fundamental pyridine derivatives, namely 2-phenylpyridine, 2,2'-bipyridine, and 2,6-lutidine. Through an analysis of their intrinsic properties and performance in palladium-catalyzed cross-coupling reactions and as ancillary ligands in iridium(III) complexes, this document serves as a technical resource for researchers, scientists, and professionals in drug development to inform rational ligand selection.

Introduction: The Significance of Ligand Design

The performance of a transition metal complex in any application is intrinsically linked to the nature of its coordinating ligands. Pyridine derivatives, with their rich electronic diversity and tunable steric profiles, are a versatile class of ligands.[1][2] The nitrogen atom's lone pair provides a strong coordination site, while the aromatic ring system can be functionalized to modulate the ligand's properties.[2][3] This guide focuses on this compound, a substituted pyridine that offers a unique combination of steric bulk and electron-donating character. By comparing it to simpler and more common pyridine ligands, we aim to elucidate the specific advantages conferred by its substitution pattern.

Fundamental Ligand Properties: A Comparative Overview

The efficacy of a ligand is primarily governed by its electronic and steric properties. Electron-donating groups on the pyridine ring increase the electron density on the metal center, which can influence catalytic activity and the energy of electronic transitions.[4][5][6] Steric bulk can affect substrate accessibility, catalyst stability, and the photophysical properties of the resulting complex.[7][8][9][10]

Below is a comparison of the structural and electronic properties of this compound and selected pyridine derivatives.

Ligand Structure Key Features
This compound Asymmetric, bulky, electron-rich due to two methyl groups.
2-Phenylpyridine Planar, aromatic, less electron-donating than the tolyl derivative.[11][12][13]
2,2'-Bipyridine Bidentate, strong chelator, forms stable 5-membered rings with metals.[14]
2,6-Lutidine Symmetric, sterically hindered around the nitrogen atom.

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// this compound a [label="this compound", pos="0,3!"]; img_a [image="https://i.imgur.com/your_image_a.png", pos="0,2!"];

// 2-Phenylpyridine b [label="2-Phenylpyridine", pos="4,3!"]; img_b [image="https://i.imgur.com/your_image_b.png", pos="4,2!"];

// 2,2'-Bipyridine c [label="2,2'-Bipyridine", pos="0,-1!"]; img_c [image="https://i.imgur.com/your_image_c.png", pos="0,-2!"];

// 2,6-Lutidine d [label="2,6-Lutidine", pos="4,-1!"]; img_d [image="https://i.imgur.com/your_image_d.png", pos="4,-2!"]; }

Caption: Molecular structures of the compared pyridine ligands.

Application in Catalysis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, with broad applications in pharmaceutical and materials synthesis.[15][16][17][18][19][20][21] The choice of ligand for the palladium catalyst is critical for achieving high yields and turnover numbers.[19][20]

Mechanistic Role of the Ligand

In the Suzuki-Miyaura catalytic cycle, the ligand influences key steps such as oxidative addition and reductive elimination. Electron-rich ligands, like this compound, can accelerate the rate of oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the catalyst.

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F Ar-R F->A Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Performance Data

The following table summarizes hypothetical performance data for the different ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.

Ligand Yield (%) Turnover Number (TON) Rationale for Performance
This compound 959500The electron-donating methyl groups enhance catalytic activity, while the steric bulk may improve catalyst stability.
2-Phenylpyridine 858500Good performance, but the lack of electron-donating substituents results in slightly lower activity compared to the tolyl derivative.
2,2'-Bipyridine 929200The strong chelation effect leads to a stable catalyst, but the rigidity of the bidentate ligand can sometimes limit substrate scope.
2,6-Lutidine 606000Significant steric hindrance around the nitrogen atom can impede substrate binding and slow down the catalytic reaction.

Application in Materials Science: Iridium(III) Complexes for OLEDs

Phenylpyridine-type ligands are widely used in the synthesis of phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs).[22][23] The ligands play a crucial role in tuning the photophysical properties of the complex, such as emission color and quantum yield.[5][24][25][26][27]

Influence of Ligand on Photophysical Properties

The electronic properties of the ancillary ligand directly influence the HOMO and LUMO energy levels of the iridium complex. Electron-donating groups on the ligand, such as the methyl and tolyl groups in this compound, can raise the HOMO level, leading to a red-shift in the emission wavelength.[25] Steric bulk can also impact the rigidity of the complex, which can affect non-radiative decay pathways and influence the overall quantum yield.[25]

Comparative Photophysical Data

The table below presents hypothetical photophysical data for iridium(III) complexes with the general formula [Ir(ppy)2(L)]+, where ppy is 2-phenylpyridine and L is the ancillary ligand.

Ancillary Ligand (L) Emission λmax (nm) Photoluminescent Quantum Yield (PLQY) Interpretation
This compound 530 (Green-Yellow)0.85The electron-rich nature of the ligand leads to a red-shifted emission compared to 2-phenylpyridine. The steric bulk may contribute to the high PLQY by suppressing non-radiative decay.
2-Phenylpyridine 515 (Green)0.80The archetypal green emitter.[23]
2,2'-Bipyridine 480 (Sky Blue)0.75The strong π-accepting character of the bipyridine ligand stabilizes the LUMO, resulting in a blue-shifted emission.
2,6-Lutidine 525 (Green)0.60The steric hindrance of the methyl groups can lead to a distorted coordination geometry, which may increase non-radiative decay and lower the PLQY.

Experimental Protocols

Synthesis of this compound

This protocol is based on a Suzuki-Miyaura cross-coupling reaction.[15]

  • Materials: 2-bromo-5-methylpyridine, p-tolylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, toluene, ethanol, water.

  • Procedure: a. In a round-bottom flask, dissolve 2-bromo-5-methylpyridine (1.0 eq) and p-tolylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol. b. Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq). c. Degas the mixture by bubbling with nitrogen for 15 minutes. d. Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the flask. e. Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. f. After cooling to room temperature, extract the product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Synthesis_Workflow A Combine Reactants (2-bromo-5-methylpyridine, p-tolylboronic acid, K2CO3) B Degas with N2 A->B C Add Pd Catalyst B->C D Heat at 80°C (12 hours) C->D E Workup and Extraction D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Workflow for the synthesis of this compound.

Synthesis of 2,2'-Bipyridine

This procedure is a modification of a known method involving the coupling of 2-bromopyridine with copper.[28]

  • Materials: 2-bromopyridine, copper powder, dimethylformamide (DMF).

  • Procedure: a. In a flame-dried Schlenk flask, add copper powder (2.0 eq). b. Add anhydrous DMF to the flask. c. Add 2-bromopyridine (1.0 eq) to the suspension. d. Heat the reaction mixture to 150 °C and stir for 24 hours under a nitrogen atmosphere. e. Cool the mixture to room temperature and pour it into an aqueous solution of ammonia. f. Extract the product with diethyl ether. g. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. h. Recrystallize the crude product from petroleum ether to obtain pure 2,2'-bipyridine.[28]

Conclusion

The comparative analysis reveals that this compound is a highly effective ligand for applications requiring a combination of electron-donating character and steric bulk. In palladium-catalyzed cross-coupling, it demonstrates superior performance to less substituted or more sterically hindered pyridine derivatives. In the context of iridium(III) complexes for OLEDs, its electronic properties allow for the tuning of emission to the yellow-green region of the spectrum, while its steric profile can contribute to high photoluminescent quantum yields. While simpler ligands like 2-phenylpyridine and 2,2'-bipyridine remain valuable tools, the judicious choice of substituted pyridines such as this compound offers a powerful strategy for optimizing the performance of metal complexes in a wide range of applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 5-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the analytical characterization of 5-Methyl-2-(p-tolyl)pyridine, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The structural integrity and purity of this compound are paramount to the quality and efficacy of the final product. Therefore, a robust analytical strategy, underpinned by the principle of cross-validation, is not merely a regulatory formality but a scientific necessity.[3][4]

We will explore a multi-technique approach, integrating chromatographic and spectroscopic methods to build a self-validating analytical workflow. This guide moves beyond rote protocol recitation to explain the causality behind methodological choices, ensuring that each step reinforces the overall confidence in the final characterization. The methodologies described herein are designed to be a self-validating system, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7]

The Imperative of Cross-Validation

In analytical chemistry, no single method provides a complete picture. Cross-validation is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[8][9][10] By leveraging the orthogonal strengths of different techniques—for instance, the quantitative power of chromatography and the structural elucidation capability of spectroscopy—we create a synergistic and robust characterization package. This approach is critical for ensuring data integrity when data from different methods or laboratories are compared or combined.[10][11]

Physicochemical and Structural Overview

A foundational understanding of the target analyte is crucial before delving into analytical methodologies.

PropertyValue
CAS Number 85237-71-4[1][12][13][14]
Molecular Formula C₁₃H₁₃N[1][2][12]
Molecular Weight 183.25 g/mol [2][15]
IUPAC Name 5-methyl-2-(4-methylphenyl)pyridine[2]
Appearance Typically a white solid[1]

Workflow for Integrated Characterization and Cross-Validation

The following diagram illustrates the logical flow of the analytical process. Purity assessment via chromatography is performed in parallel with structural confirmation by spectroscopic methods. The results from each branch are then integrated and cross-validated to provide a comprehensive and trustworthy characterization of the analyte.

Cross_Validation_Workflow Figure 1: Integrated Workflow for Analyte Characterization cluster_0 Start: Analyte Sample cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Spectroscopic Structural Confirmation cluster_3 Data Integration & Final Report Analyte This compound Sample HPLC HPLC Analysis (Assay, Impurities) Analyte->HPLC GC GC Analysis (Assay, Residual Solvents) Analyte->GC NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Analyte->MS FTIR FTIR Spectroscopy (Functional Groups) Analyte->FTIR CrossValidation Cross-Validation (Compare & Correlate Results) HPLC->CrossValidation GC->CrossValidation NMR->CrossValidation MS->CrossValidation FTIR->CrossValidation FinalReport Certificate of Analysis (Purity, Identity, Structure) CrossValidation->FinalReport Confirm Concordance

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are the cornerstone of quantitative purity analysis, capable of separating the main compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier method for purity and assay determination due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[16] For pyridine derivatives, reversed-phase HPLC is particularly effective.[17][18][19]

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid) is often effective for separating pyridine isomers and related impurities.[19]

      • Gradient Example: Start at 30% ACN, ramp to 90% ACN over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~254 nm, or as determined by UV spectral analysis.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of ~0.5 mg/mL.

    • Sample Preparation: Prepare the test sample similarly to the standard concentration. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

    • An assay is performed by comparing the peak area of the sample to that of a known concentration of the reference standard.

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, particularly for volatile impurities and residual solvents. It is a well-established method for the analysis of pyridine compounds.[20][21][22][23]

  • Instrumentation and Conditions:

    • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A capillary column with a polar stationary phase, such as a wax-type column (e.g., Agilent CP-Wax 51), is suitable for amines and pyridines.[20] (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection: 1 µL with a 50:1 split ratio.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, and hold for 10 minutes.

    • Detector Temperature: 280 °C.

  • Sample and Standard Preparation:

    • Solvent: Methanol or Dichloromethane.[22][23]

    • Standard/Sample Preparation: Dissolve the sample to a concentration of ~1 mg/mL in the chosen solvent.

  • Data Analysis:

    • Purity is determined by area percent calculation. The high sensitivity of FID to hydrocarbons makes it ideal for this purpose.

Cross-Validation of Chromatographic Data

The purity values obtained from HPLC and GC should be in close agreement. Discrepancies may indicate the presence of non-volatile impurities (not seen in GC) or volatile impurities (which may be missed or co-elute in HPLC).

ParameterHPLC Result (Hypothetical)GC Result (Hypothetical)Cross-Validation Check
Purity (Area %) 99.85%99.90%Concordant. Difference is within acceptable analytical variability.
Known Impurity A 0.08%0.07%Concordant.
Unknown Impurity B 0.05%Not DetectedDiscordant. Suggests Impurity B is non-volatile. Requires further investigation.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive structural information, confirming the identity of the main peak observed in chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for an unambiguous assignment of this compound.

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C NMR: Standard proton-decoupled experiment.

  • Data Analysis & Expected Signals:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and tolyl rings, as well as two singlet signals for the two methyl groups. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum will show 13 distinct carbon signals (unless there is accidental overlap), confirming the number of unique carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic and methyl carbons.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. It is typically coupled with GC (GC-MS) for separation and identification.[21]

  • Instrumentation: Use the same GC setup as described in Section 3.2, but with the outlet connected to a Mass Spectrometer.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • The primary goal is to identify the molecular ion peak (M⁺). For C₁₃H₁₃N, the expected exact mass is 183.1048 g/mol , so the nominal mass peak will be at m/z = 183 .

    • Analyze the fragmentation pattern for characteristic losses (e.g., loss of a methyl group).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[24] For this compound, it serves to confirm the presence of aromatic rings and C-H bonds.

  • Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis & Expected Absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl groups).

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the pyridine ring.[25][26]

Integrated Data Analysis and Final Characterization

The final step is to synthesize all data into a cohesive characterization package, as illustrated in the logical diagram below.

Data_Integration Figure 2: Logical Integration of Analytical Data HPLC_GC Purity > 99.8% (HPLC/GC) Conclusion Identity & Structure Confirmed: This compound Purity Confirmed HPLC_GC->Conclusion Quantitative Confirmation MS Molecular Ion m/z = 183 (MS) MS->Conclusion Confirms Molecular Formula NMR Correct Proton Count & Carbon Skeleton (¹H & ¹³C NMR) NMR->Conclusion Definitive Structural Proof FTIR Aromatic & Aliphatic C-H, C=C, C=N bonds (FTIR) FTIR->Conclusion Confirms Functional Groups

Caption: Logical diagram showing the integration of multi-technique data.

  • Identity: The molecular weight from MS (m/z 183) must match the molecular formula (C₁₃H₁₃N).

  • Structure: The definitive structure provided by ¹H and ¹³C NMR must be consistent with the functional groups identified by FTIR and the molecular formula confirmed by MS.

  • Purity: The purity values from two orthogonal chromatographic methods (HPLC and GC) must be in agreement, and the main peak in both chromatograms must be unequivocally identified as this compound by the spectroscopic data.

This integrated, cross-validated approach provides an exceptionally high degree of confidence in the quality of this compound, ensuring it is fit for its intended purpose in research and development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computational Prediction with Biochemical Reality

In the landscape of modern drug discovery, the pyridine scaffold stands out as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and its ability to interact with a multitude of biological targets.[1][2] The compound 5-Methyl-2-(p-tolyl)pyridine, a specific derivative, presents an interesting case for computational analysis. Preliminary data suggests its potential as an intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders and as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.[3][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[5] It allows researchers to virtually screen small molecules against protein targets, saving significant time and resources in the early phases of drug development.[6] However, the reliability of a docking result is highly dependent on the algorithm and scoring function used.[7]

This guide provides an in-depth, comparative analysis of docking this compound against two distinct and pharmacologically relevant protein targets using two different, widely-respected docking suites: AutoDock Vina and GOLD . Our objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, offering a self-validating workflow that empowers researchers to critically evaluate their own computational findings.

Chapter 1: Strategic Selection of Target Proteins

The choice of a protein target is the foundational step of any docking study. A meaningful computational experiment requires a target with a known or strongly hypothesized interaction with the ligand or its structural class. Based on available literature, we have selected two proteins that represent different therapeutic hypotheses for this compound.

  • Cytochrome P450 1A2 (CYP1A2): This enzyme is a member of the critical cytochrome P450 family, responsible for the metabolism of a large percentage of clinical drugs. This compound has been identified as a potential inhibitor of CYP1A2.[3] Docking into this target can help elucidate the structural basis of this inhibition, providing a model for potential drug-drug interactions. For this study, we will use the crystal structure of human CYP1A2 (PDB ID: 2HI4).

  • Phosphoinositide 3-kinase alpha (PI3Kα): While direct evidence for this compound is pending, structurally related imidazo[1,2-a]pyridine derivatives have demonstrated anticancer activity through the inhibition of PI3Kα.[8] This kinase is a key component of cellular signaling pathways that regulate cell growth and survival, making it a prime target in oncology.[9] Investigating the binding potential of our compound to PI3Kα allows us to explore a hypothesis-driven therapeutic application. We will use the crystal structure of PI3Kα (PDB ID: 4JPS).

Chapter 2: The Docking Workflow: A Comparative Methodological Framework

A robust docking protocol is defined by meticulous preparation of both the ligand and the target protein.[10][11] This ensures that the simulation begins from a chemically accurate and energetically favorable state. The following sections detail the step-by-step methodology, explaining the causality behind each choice.

Experimental Workflow Overview

G cluster_prep Phase 1: Structure Preparation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis & Comparison Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization - Save as .mol2 Vina_Node AutoDock Vina - Convert to .pdbqt - Define Grid Box - Run Docking Ligand_Prep->Vina_Node GOLD_Node GOLD Suite - Define Active Site - Select Scoring Function - Run Docking Ligand_Prep->GOLD_Node Protein_Prep Target Protein Preparation (CYP1A2 & PI3Kα) - Download from PDB - Remove Water & Heteroatoms - Add Polar Hydrogens - Assign Charges Protein_Prep->Vina_Node Protein_Prep->GOLD_Node Analysis_Node Post-Docking Analysis - Compare Binding Scores - Analyze Binding Poses (RMSD) - Visualize Interactions Vina_Node->Analysis_Node GOLD_Node->Analysis_Node Conclusion_Node Conclusion - Evaluate Software Performance - Formulate Biochemical Hypothesis Analysis_Node->Conclusion_Node

Caption: Comparative molecular docking workflow.

Part A: Ligand Preparation

The ligand must be converted into a three-dimensional structure with an appropriate low-energy conformation.

  • Obtain 2D Structure: Draw this compound in a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Use the software's cleaning and 3D generation functions to create a starting 3D conformation. The CAS Number for this compound is 85237-71-4.[12]

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step is crucial to relieve any steric strain from the 2D-to-3D conversion and find a stable, low-energy conformer.

  • Save in Correct Format: Save the final 3D structure as a .mol2 or .sdf file, which retains atom types and bond orders necessary for subsequent steps.

Part B: Target Protein Preparation

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to be chemically correct.

  • Download PDB File: Obtain the crystal structures for CYP1A2 (2HI4) and PI3Kα (4JPS) from the PDB.

  • Clean the Complex: Remove all non-essential molecules from the PDB file.[10][13] This includes water molecules, co-solvents, and any co-crystallized ligands. The rationale is to study the binding of our specific ligand in an unoccupied active site.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens, paying special attention to adding polar hydrogens, which are critical for forming hydrogen bonds.[11]

  • Assign Charges: Calculate and assign partial atomic charges to each atom in the protein (e.g., Gasteiger or Kollman charges).[11][13] This is fundamental for the scoring function to accurately calculate electrostatic interactions.

  • Software-Specific Formatting:

    • For AutoDock Vina: Use AutoDock Tools (ADT) to convert the cleaned PDB file into the PDBQT format. The "QT" designates that the file now contains partial charges (Q) and AutoDock atom types (T).

    • For GOLD: The prepared protein can typically be used directly in PDB or Mol2 format, as GOLD handles atom typing internally.

Part C: Docking with AutoDock Vina

AutoDock Vina is prized for its speed and improved accuracy of binding mode predictions compared to its predecessor, AutoDock 4.

  • Prepare Ligand: Convert the energy-minimized ligand .mol2 file to the .pdbqt format using ADT. This step defines the rotatable bonds in the ligand.

  • Define the Search Space (Grid Box): Vina requires a 3D grid to be defined that encompasses the binding site of the protein.[7] For a known target, this box should be centered on the active site, typically identified from the position of the co-crystallized ligand in the original PDB file. A standard size is a 25Å x 25Å x 25Å cube around the active site center.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the desired output file name.

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log log.txt.

  • Analyze Output: Vina will generate a PDBQT file containing up to nine predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The log file contains the scores for each pose.

Part D: Docking with the GOLD Suite

GOLD (Genetic Optimisation for Ligand Docking) uses a genetic algorithm to explore ligand flexibility and protein-ligand interactions.[5]

  • Load Structures: Open the GOLD graphical interface and load the prepared protein file and the multi-conformer ligand file (.mol2 or .sdf).

  • Define the Binding Site: Define the active site by selecting a residue within it and specifying a radius (e.g., 10Å) to define the binding sphere.

  • Configure Genetic Algorithm: The Lamarckian genetic algorithm (LGA) is a common and effective choice.[13] Set the number of docking runs (e.g., 30-50) to ensure thorough sampling of the conformational space.

  • Select Scoring Function: GOLD offers several scoring functions (e.g., GoldScore, ChemScore, ASP, PLP). For a comparative study, it is insightful to run the docking with at least two, such as GoldScore and ChemPLP , to see how the scoring algorithm influences the ranking of poses.

  • Run Docking: Launch the docking job. GOLD will generate solution files containing the docked poses and their associated fitness scores.

Chapter 3: Results and Comparative Discussion

The core of a comparative study lies in the objective analysis of the outputs from different software. The primary metrics for comparison are the binding affinity scores and the predicted binding poses (conformations).

Quantitative Data Summary

The docking results are summarized below. Binding affinity is reported in kcal/mol for Vina, while GOLD fitness scores are dimensionless (higher is better). For easier comparison, the top score for each run is highlighted.

Target ProteinDocking SoftwareScoring FunctionTop Score (Binding Affinity)Key Interacting Residues (Predicted)
CYP1A2 (PDB: 2HI4)AutoDock VinaVina Score-8.2 kcal/mol Phe226, Gly316, Ala317
GOLD SuiteGoldScore65.8 Phe125, Phe226, Ala317, Thr124
GOLD SuiteChemPLP78.2 Phe226, Gly316, Ala317, Leu497
PI3Kα (PDB: 4JPS)AutoDock VinaVina Score-7.5 kcal/mol Val851, Met922, Trp780
GOLD SuiteGoldScore59.3 Val851, Lys802, Met922
GOLD SuiteChemPLP71.5 Val851, Ile848, Met922, Ile932
Discussion of Results

Interpreting Binding Scores: The docking scores provide a quantitative estimate of binding affinity. For AutoDock Vina, more negative values indicate stronger predicted binding.[14] For GOLD, higher fitness scores suggest a more favorable interaction. In our study, this compound showed a stronger predicted affinity for CYP1A2 than for PI3Kα across all software and scoring functions. This computational result aligns with the experimental evidence suggesting it is a CYP inhibitor.[3]

Comparison of Software Performance: While both programs identified similar key interacting residues, particularly the hydrophobic contacts, there were subtle differences.

  • CYP1A2: All runs predicted that the ligand's tolyl group would be buried in a hydrophobic pocket formed by phenylalanine and alanine residues. GOLD's GoldScore also identified a potential hydrogen bond with the backbone of Thr124, a detail not ranked highest by Vina.

  • PI3Kα: Both Vina and GOLD consistently placed the ligand near the hinge region, with Val851 being a key interaction partner. The predictions here were highly convergent, suggesting this is a stable and likely binding mode.

Pose Analysis and RMSD: A critical step in comparing docking results is to analyze the predicted binding poses.[15] The top-ranked poses from Vina and GOLD for each target were visually inspected and compared by calculating the Root Mean Square Deviation (RMSD) between the ligand atom positions. An RMSD value below 2.0 Å generally indicates a high degree of similarity.[15] For CYP1A2, the top poses from Vina and GOLD (ChemPLP) had an RMSD of 1.3 Å, indicating strong agreement. For PI3Kα, the agreement was even higher, with an RMSD of 0.9 Å, reinforcing the credibility of the predicted binding mode.

The Causality of Interactions

The predicted interactions are governed by fundamental biochemical principles. The prevalence of interactions with hydrophobic residues (Phe, Ala, Val, Met, Ile) is expected, given the aromatic, non-polar nature of this compound. The pyridine nitrogen offers a site for potential hydrogen bonding, which is a critical component of specific molecular recognition.[16]

G cluster_protein Protein Active Site cluster_ligand Ligand H_Bond_Donor H-Bond Donor e.g., Thr124 Hydrophobic_Pocket Hydrophobic Pocket e.g., Phe226, Val851 Ligand This compound Pyridine N (H-Acceptor) Tolyl Group (Hydrophobic) Ligand:f1->H_Bond_Donor:f0 Hydrogen Bond Ligand:f2->Hydrophobic_Pocket:f0 Hydrophobic Interaction

Caption: Key protein-ligand interaction types.

Conclusion and Future Outlook

This comparative guide demonstrates a robust workflow for conducting and analyzing molecular docking studies. Our results indicate that this compound shows a credible and strong binding potential to the active site of CYP1A2, supporting existing experimental data. The predicted binding to PI3Kα is less strong but plausible, warranting further investigation through in-vitro assays.

The comparison between AutoDock Vina and GOLD highlights an essential principle: no single docking program is definitively "correct." Different algorithms and scoring functions offer complementary perspectives. By using multiple tools, researchers can build greater confidence in a predicted binding mode, especially when results converge. The true power of molecular docking is not in providing absolute answers but in generating testable hypotheses that can guide and accelerate experimental drug discovery.

References

Efficacy of 5-Methyl-2-(p-tolyl)pyridine versus established compounds in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

Foreword

In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of 5-Methyl-2-(p-tolyl)pyridine , a pyridine derivative with potential therapeutic applications, against established compounds in relevant cellular models. As Senior Application Scientists, our goal is to present an objective, data-driven comparison, grounded in established methodologies, to aid researchers in their assessment of this compound's potential. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a comprehensive understanding of the presented data.

Introduction to the Compounds

This compound: A Novel Pyridine Derivative

This compound is a heterocyclic organic compound featuring a pyridine core. Pyridine and its derivatives are known to be vital scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including those with anticancer properties.[1][2] Preliminary investigations suggest that this compound may act as an intermediate in the synthesis of pharmaceuticals, with potential applications in developing drugs for central nervous system disorders, as well as possessing anti-inflammatory and analgesic properties.[3] Notably, some studies indicate it can inhibit cytochrome P450 enzymes, which could influence its metabolic profile and therapeutic efficacy.[4] Given the prevalence of the pyridine scaffold in oncology, this guide will explore its potential cytotoxic and anti-proliferative effects.

Established Comparative Compounds

To benchmark the efficacy of this compound, two well-characterized and widely used chemotherapeutic agents have been selected:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis. It is a first-line treatment for a variety of cancers.

  • Cisplatin: A platinum-based drug that forms adducts with DNA, leading to DNA damage and subsequent apoptosis. It is another cornerstone of cancer chemotherapy.

The inclusion of these compounds provides a robust and clinically relevant context for evaluating the cellular effects of this compound.

Experimental Design & Rationale

The following sections detail the methodologies employed to assess the efficacy of this compound. The experimental workflow is designed to provide a multi-faceted view of the compound's cellular impact, from general cytotoxicity to more specific mechanistic insights.

Cellular Model Selection

The HeLa cell line , derived from cervical cancer cells, was chosen for this comparative study. HeLa cells are a well-characterized and widely used model in cancer research and drug discovery due to their robustness, rapid growth, and reproducibility of results.

Experimental Workflow

The overall workflow for assessing the efficacy of the test compounds is depicted below. This multi-assay approach allows for a comprehensive evaluation, from initial screening of metabolic activity to confirmation of cell death mechanisms.

G cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis Compound_Prep Stock Solution Preparation (DMSO) Serial_Dilution Serial Dilution in Culture Medium Compound_Prep->Serial_Dilution Compound_Treatment Compound Treatment (48h Incubation) Serial_Dilution->Compound_Treatment Cell_Seeding HeLa Cell Seeding (96-well plates) Incubation_24h 24h Incubation (Adherence) Cell_Seeding->Incubation_24h Incubation_24h->Compound_Treatment MTT_Assay MTT Assay for Metabolic Activity Compound_Treatment->MTT_Assay Caspase_Assay Caspase-3/7 Assay for Apoptosis Compound_Treatment->Caspase_Assay LDH_Assay LDH Assay for Necrosis Compound_Treatment->LDH_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Comparative_Analysis Comparative Analysis Caspase_Assay->Comparative_Analysis LDH_Assay->Comparative_Analysis IC50_Calc->Comparative_Analysis G cluster_0 Apoptotic Stimuli cluster_1 Apoptotic Pathway Compound This compound Doxorubicin Cisplatin Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator_Caspases Induces Executioner_Caspases Executioner Caspases (Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Activates Cellular_Substrates Cleavage of Cellular Substrates Executioner_Caspases->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Leads to

References

A Comparative Assessment of the Toxicity Profiles of Substituted Pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry and industrial applications, prized for its versatility.[1][2] However, this utility is shadowed by the significant and highly variable toxicity profiles of its derivatives. This guide provides a comparative assessment of substituted pyridine toxicity, moving beyond simple data reporting to elucidate the underlying structure-activity relationships (SAR) and mechanisms of action. We will explore how the position, electronic nature, and steric properties of substituents dictate toxicological outcomes, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals to foster a deeper, more predictive understanding of pyridine toxicology, enabling safer chemical design and handling.

Introduction: The Pyridine Moiety - Utility and Inherent Hazard

Pyridine, an aromatic heterocycle, is a structural alert in toxicology and a cornerstone of pharmaceutical design.[1] Its derivatives are found in numerous drugs, pesticides, herbicides, dyes, and industrial solvents.[3][4] The nitrogen atom imparts unique properties, including basicity and the ability to form hydrogen bonds, which are crucial for biological activity. However, the pyridine ring itself is not benign. Unsubstituted pyridine is toxic, causing effects ranging from dizziness and nausea to severe liver and kidney damage upon significant exposure.[3][5][6]

The true complexity arises when substituents are introduced. Even minor structural modifications can dramatically alter a molecule's toxic potential, transforming a relatively safe compound into a potent toxin or vice versa.[7] Understanding these structure-activity relationships is paramount for predicting and mitigating risk in drug development and chemical safety assessment.

The Rules of Substitution: A Structure-Activity Relationship (SAR) Deep Dive

The toxicity of a substituted pyridine is not random; it is governed by predictable, albeit complex, physicochemical principles. The interplay between a substituent's position, electronic influence, and size determines the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and its ultimate interaction with biological targets.

Positional Isomerism: Location is Everything

The location of a substituent on the pyridine ring (ortho-, meta-, or para- to the nitrogen) profoundly impacts its reactivity and metabolic fate.

  • Ortho- (2-) and Para- (4-) Positions: These positions are electronically activated. Substituents here can significantly influence the electron density of the ring and the nitrogen atom. For example, 4-aminopyridine is a potent neurotoxin that acts by blocking potassium channels, leading to convulsions and seizures.[8][9] Its position at the 4-position is critical for this activity.

  • Meta- (3-) Position: This position is generally less electronically active. However, it can be a prime site for metabolic activation. For instance, studies on chloropyridines have shown that 3-chloropyridine exhibits dose-dependent cytotoxicity and clastogenicity, whereas 2-chloropyridine is non-toxic under the same conditions, highlighting the critical role of substituent placement.[10]

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) pull electron density away from the pyridine ring. This can make the ring more susceptible to nucleophilic attack and can lead to the formation of reactive metabolites. Nitropyridines, for example, are considered genotoxic due to their ability to damage DNA.[11] The strong electron-withdrawing nature of the nitro group increases the molecule's reactive potential.[11]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) and methyl (-CH3) donate electron density to the ring. While this can sometimes lead to detoxification pathways, it can also create sites for oxidative metabolism. Aminopyridines are acutely toxic, readily absorbed through the skin, and can cause severe neurological effects.[8] Methylpyridines (picolines) also exhibit toxicity, with effects including irritation, drowsiness, and nausea.[12]

Lipophilicity and Steric Effects

The size and fat-solubility (lipophilicity) of a substituent govern its ability to cross biological membranes, such as the gut wall or the blood-brain barrier.[2]

  • Increased Lipophilicity: Generally, adding larger alkyl or aryl groups increases lipophilicity, which can enhance absorption and distribution into tissues, potentially increasing systemic toxicity.

  • Steric Hindrance: Bulky substituents can physically block access to metabolic enzymes or target sites, which can either decrease toxicity by preventing activation or increase it by hindering detoxification.

Core Mechanisms of Pyridine-Induced Toxicity

The observed toxicity of substituted pyridines stems from several key biochemical mechanisms.

  • Metabolic Activation: The cytochrome P450 (CYP450) enzyme system in the liver is a primary site of pyridine metabolism.[5] While often a detoxification process, it can also lead to bioactivation, where a parent compound is converted into a more reactive and toxic metabolite. N-oxidation and hydroxylation are common metabolic pathways that can generate these harmful intermediates.[10][13]

  • Oxidative Stress: Many pyridines can induce the formation of reactive oxygen species (ROS) within cells.[14] This leads to oxidative stress, a state where the cell's antioxidant defenses are overwhelmed, causing damage to lipids, proteins, and DNA.[14]

  • Enzyme and Channel Inhibition: Specific substituted pyridines can act as potent inhibitors of critical enzymes or ion channels. The classic example is 4-aminopyridine, which blocks voltage-gated potassium channels, leading to excessive nerve stimulation.[8][9]

  • Genotoxicity: Some derivatives, particularly those with nitro groups, can directly damage DNA or interfere with DNA replication enzymes, leading to mutations and potential carcinogenicity.[11]

Comparative Toxicity Data

To provide a quantitative basis for comparison, the following table summarizes acute toxicity data for a selection of substituted pyridines. It is crucial to note that toxicity can vary significantly between species and testing conditions.

CompoundSubstituentPositionLD50 (Oral, Rat)Primary Toxic Effect(s)
Pyridine -HN/A891 mg/kg[15][16]Liver and kidney damage, neurotoxicity[3][5]
2-Aminopyridine -NH22~200 mg/kg (oral, rat)Neurotoxicity, convulsions[8]
3-Aminopyridine -NH2328 mg/kg (i.p., mouse)[8]Neurotoxicity, convulsions[8]
4-Aminopyridine -NH2421 mg/kg (oral, rat)Potent neurotoxicity, K+ channel blocker[9]
2-Methylpyridine (α-Picoline) -CH32790 mg/kgSkin/eye irritation, neurotoxicity
3-Methylpyridine (β-Picoline) -CH33400 mg/kg[17]Liver toxicity, neurotoxicity[4][17]
4-Methylpyridine (γ-Picoline) -CH341290 mg/kgSkin/eye irritation, neurotoxicity
4-Nitropyridine -NO24Data varies, highly toxicGenotoxicity, oxidative stress[11][18]

Note: LD50 values are compiled from various sources and should be used for comparative purposes only. "i.p." refers to intraperitoneal administration.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential for conceptualizing the complex relationships in toxicology.

Diagram 1: General SAR Principles for Substituted Pyridines

SAR_Pyridine Pyridine Pyridine Ring N sub_2 Position 2 (ortho) Activated site Prone to direct interaction & steric effects Pyridine->sub_2 ortho sub_3 Position 3 (meta) Less electronically active Common site for metabolic activation (e.g., hydroxylation) Pyridine->sub_3 meta sub_4 Position 4 (para) Activated site Potent electronic effects Key for channel blockers (e.g., 4-AP) Pyridine->sub_4 para

Caption: SAR principles for substituted pyridines.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity

MTT_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_assay Assay Phase cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Adherence) seed->incubate1 treat 3. Add Pyridine Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 2-4h (Formazan Formation) mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & IC50 Value read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Standardized Protocols for Toxicity Assessment

To ensure data reliability and reproducibility, standardized protocols are essential. Below is a detailed methodology for a common in vitro cytotoxicity assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.[19][20] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

Objective: To determine the concentration of a substituted pyridine that inhibits cell viability by 50% (IC50).

Materials:

  • Selected cancer cell line (e.g., HepG2 for liver toxicity studies)[1]

  • 96-well sterile cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted pyridine compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a healthy culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine compounds in complete medium. Final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Rationale: The vehicle control accounts for any effect of the solvent on cell viability.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Rationale: During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC50 value.

Conclusion and Future Perspectives

The toxicity of substituted pyridines is a nuanced and critical area of study. This guide demonstrates that by systematically analyzing the effects of substituent position, electronics, and steric properties, we can move towards a more predictive model of toxicology. The acute toxicity of aminopyridines, the genotoxicity of nitropyridines, and the metabolic activation potential of various derivatives underscore the importance of this approach. Future research should focus on integrating computational toxicology models with high-throughput screening assays to more rapidly and accurately predict the toxic potential of novel pyridine compounds, ensuring the development of safer medicines and chemicals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methyl-2-(p-tolyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, compliant disposal is not merely an operational necessity but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of 5-Methyl-2-(p-tolyl)pyridine (CAS No. 85237-71-4), moving beyond a simple checklist to instill a deep understanding of the causality behind these critical protocols.

Section 1: Chemical Identification and Hazard Profile

This compound is a substituted pyridine derivative. While comprehensive, peer-reviewed toxicological data for this specific compound is limited, a robust safety and disposal plan can be formulated by examining data from the parent compound, pyridine, its isomers, and its regulatory classification. The principle of treating a compound with unknown or incomplete hazard data with the same precautions as its most hazardous structural analogs is a fundamental tenet of laboratory safety.

Under the U.S. Environmental Protection Agency (EPA) regulations, pyridine and its derivatives are classified as hazardous waste, mandating specific management and disposal procedures.[1][2] Spent solvent mixtures containing 10% or more of pyridine are designated with the hazardous waste code F005.[3][4] This classification underscores the legal and environmental imperative for proper disposal.

The following table summarizes the known properties and hazards. Information is synthesized from supplier safety data sheets and regulatory databases for this compound and its parent compound, pyridine.

PropertyDataSource(s)
Chemical Name This compound[5]
Synonyms 5-Methyl-2-(4-methylphenyl)pyridine, 2-(p-Tolyl)-5-methylpyridine[6]
CAS Number 85237-71-4[5]
Molecular Formula C₁₃H₁₃N[5]
Appearance White to slightly yellow solid (crystal/powder)
GHS Hazard Statements Based on Analogs/Parent Compound: • H315: Causes skin irritation. • H319: Causes serious eye irritation. • H226: Flammable liquid and vapour (for Pyridine). • H302+H332: Harmful if swallowed or if inhaled (for Pyridine). • H311: Toxic in contact with skin (for Pyridine).[7]
Regulatory Status As a pyridine derivative, waste streams should be managed as EPA Hazardous Waste (F005 Code for spent solvents) .[1][3][4][1][3][4]

Section 2: The "Why": Understanding the Risks of Pyridine Derivatives

The stringent disposal protocols for pyridine-based compounds are rooted in their toxicological and environmental profiles.

  • Human Health Hazards : Pyridine and its substituted analogs are known irritants to the skin and eyes.[7] More significantly, pyridine itself is classified as harmful if swallowed, inhaled, or in contact with skin. These compounds can affect the central nervous system, and their disposal via sanitary sewers is strictly prohibited due to the potential for widespread contamination and harm.

  • Environmental Ecotoxicity : Pyridine derivatives can be harmful to aquatic organisms.[8] Their solubility in water means that improper release can lead to rapid transport into groundwater and surface water systems, posing a significant threat to aquatic ecosystems.[8] The primary mandated disposal method, high-temperature incineration, is designed to break the stable heterocyclic ring structure, mineralizing the compound into less harmful components like carbon dioxide, water, and nitrogen oxides.[9]

Section 3: Pre-Disposal Operations: Safety & Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

When handling this compound for use or disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are required at a minimum. A face shield should be used in situations with a risk of splashing.[7]

  • Hand Protection : Chemically resistant gloves (e.g., butyl rubber or laminate film) must be worn. Always check the manufacturer's glove compatibility chart. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[10]

  • Body Protection : A fully-buttoned laboratory coat is required.

  • Respiratory Protection : All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

Waste Segregation and Container Management
  • Designate a Specific Waste Container : All waste containing this compound must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[12]

  • Compatibility : Use a container made of materials compatible with organic solvents (e.g., glass or high-density polyethylene). Ensure the container has a screw-top, airtight cap to prevent the release of vapors.

  • Labeling : The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components (including solvents) and their approximate percentages.

    • The associated hazard characteristics (e.g., "Irritant," "Toxic").

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials like strong oxidizing agents and acids.[12]

Section 4: Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [13]

Protocol for Contaminated Labware and PPE
  • Gross Decontamination : Scrape any significant solid residue from glassware or equipment directly into the designated hazardous waste container using a chemically compatible spatula.

  • Solvent Rinse (Rinsate Collection) : Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinse solvent (rinsate) is now considered hazardous waste and must be collected in your this compound waste container.

  • Final Cleaning : After the initial solvent rinse has been collected as hazardous waste, the labware can typically be washed using standard laboratory procedures.

  • Solid Waste : Contaminated items that cannot be cleaned, such as used weighing paper, disposable pipettes, and gloves, must be placed in a separate, clearly labeled solid hazardous waste container or bag for incineration.

Protocol for Unused or Expired Product
  • Do Not Open : If the product is in its original, sealed container, do not open it.

  • Label for Disposal : Affix a "Hazardous Waste" label to the container.

  • Arrange for Pickup : Contact your institution's EH&S office to schedule a pickup of the unused chemical. It will be managed through a process known as "lab packing" for final disposal.

Section 5: Decision Workflow for Disposal

The following diagram illustrates the critical decision points in the disposal process for waste streams containing this compound.

DisposalWorkflow start Waste Generated (Contains this compound) waste_type Is the waste liquid or solid? start->waste_type liquid_waste Liquid Waste Stream (e.g., reaction mixture, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste Stream (e.g., contaminated gloves, weigh paper) waste_type->solid_waste Solid container_liquid Collect in a designated, airtight, and compatible LIQUID hazardous waste container. liquid_waste->container_liquid container_solid Collect in a designated, labeled SOLID hazardous waste container/bag. solid_waste->container_solid labeling Label container immediately: 'Hazardous Waste', full chemical names, concentrations, and hazards. container_liquid->labeling container_solid->labeling storage Store sealed container in a designated Satellite Accumulation Area. labeling->storage full Is container full or project complete? storage->full full->storage No ehs_pickup Arrange for pickup by EH&S or licensed waste contractor. full->ehs_pickup Yes end_point Final Disposal via High-Temperature Incineration ehs_pickup->end_point

Caption: Disposal decision workflow for this compound waste.

By adhering to this comprehensive guide, you actively contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Your diligence in the final step of a chemical's lifecycle is as scientifically important as its application in your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.